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(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide Documentation Hub

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  • Product: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
  • CAS: 312693-18-8

Core Science & Biosynthesis

Foundational

Advanced Characterization and Application of (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide

Executive Summary This technical guide details the structural elucidation, synthesis, and handling of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS: 343338-26-1), a critical organometallic reagent in asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural elucidation, synthesis, and handling of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS: 343338-26-1), a critical organometallic reagent in asymmetric synthesis. Derived from the Roche ester, this reagent allows for the introduction of a chiral methyl-bearing stereocenter into complex scaffolds via Negishi cross-coupling.

Unlike simple alkylzincs, this functionalized reagent presents unique challenges regarding configurational stability (Schlenk equilibrium) and


-elimination. This guide provides a self-validating workflow for researchers to verify reagent quality and enantiopurity prior to use in high-value syntheses such as polyketide construction.

Structural Analysis & Chemical Identity

Molecular Architecture

The reagent is a Reformatsky-type organozinc species stabilized by THF.[1] Its structure is defined by a zinc-carbon bond at the


-position relative to the ester carbonyl, preserving the stereocenter at the 

-position.
PropertySpecification
IUPAC Name [(2S)-3-methoxy-2-methyl-3-oxopropyl]zinc bromide
Linear Formula

Molecular Weight 246.42 g/mol
Precursor Methyl (S)-(+)-3-bromo-2-methylpropionate
Chirality (S)-configuration at C2 (maintained from Roche ester)
Concentration Typically 0.5 M in THF
Appearance Clear to slightly hazy liquid (precipitates may form if cold)
The Schlenk Equilibrium

In THF solution, the reagent does not exist solely as the monomeric species.[1] It undergoes a dynamic Schlenk equilibrium, heavily influenced by the presence of lithium chloride (LiCl) if prepared via the Knochel method.



Impact on Elucidation:

  • Without LiCl: The equilibrium shifts, complicating NMR interpretation due to line broadening.

  • With LiCl: The formation of a zincate-like species (

    
    ) stabilizes the monomer, improving solubility and reactivity while simplifying NMR spectra.
    

Synthesis & Production Protocol (Knochel Method)

The most reliable synthesis utilizes LiCl-mediated zinc insertion. This method prevents the formation of aggregates and suppresses


-elimination.
Reagents & Setup
  • Zinc Dust: Activated (<10 micron).[1]

  • LiCl: Anhydrous (dried at 150°C under vacuum).[1][2]

  • Catalysts: 1,2-Dibromoethane (5 mol%) and TMSCl (1 mol%) for activation.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow

SynthesisWorkflow Start Anhydrous LiCl + Zn Dust Activation Heat (150°C, Vac) then TMSCl/Dibromoethane Start->Activation Drying Insertion Add Alkyl Bromide (30-40°C, THF) Activation->Insertion Activation Filtration Syringe Filter (Remove excess Zn) Insertion->Filtration 12-24h Stir Product (S)-Reagent Solution Filtration->Product Storage

Figure 1: Optimized Knochel synthesis workflow for functionalized organozincs.

  • Drying: Place LiCl (1.1 eq) and Zn dust (1.5 eq) in a Schlenk flask. Heat to 150°C under high vacuum for 2 hours. Cool to RT under Argon.

  • Activation: Add THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (1 mol%) and stir for 10 min.

  • Insertion: Add Methyl (S)-3-bromo-2-methylpropionate dropwise. Stir at 30°C.

  • Monitoring: Monitor consumption of starting bromide by GC-MS (aliquot quenched with sat. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Harvest: Once conversion >98%, stop stirring. Allow solids to settle. The supernatant is the active reagent.

Structure Elucidation & Quality Control

Direct spectroscopic analysis of organozincs is difficult due to their air sensitivity and dynamic behavior. The following "Triangulation Method" is the industry standard for validation.

Method A: Iodometric Titration (Active Zinc Content)

This protocol determines the precise molarity of the active Carbon-Zinc species.

  • Principle:

    
    .
    
  • Protocol:

    • Weigh accurately approx. 250 mg of

      
       into a dry flask under Argon.
      
    • Dissolve in 2 mL of 0.5M LiCl in THF (LiCl sharpens the endpoint).

    • Titrate with the organozinc solution dropwise at 0°C.

    • Endpoint: Transition from brown/red to clear/colorless.

Method B: Deuterolysis (NMR Confirmation)

This confirms the carbon backbone integrity and the position of the metalation.

  • Protocol: Quench 0.1 mL of reagent into 0.5 mL of

    
     / 
    
    
    
    .
  • Expected Result: Formation of Methyl 2-methylpropionate-3-d (

    
    ).
    
  • NMR Signature (

    
    ): 
    
    • The methyl doublet at C2 will remain.

    • The C3 methylene signal (normally ~2.5 ppm in the protonated ester) will integrate to 2H (if protonated) or 1H (if deuterated) and show coupling to deuterium in

      
      .
      
    • Crucial Check: Absence of olefinic protons (indicates no

      
      -elimination to methacrylate).
      
Method C: Iodolysis (Stereochemical Integrity)

To prove the (S)-configuration is retained, convert the zinc species to the iodide.

  • Reaction:

    
    .
    
  • Analysis: Isolate the resulting Methyl (S)-3-iodo-2-methylpropionate .

  • Validation: Measure optical rotation (

    
    ). Compare with literature values for the iodide precursor. A racemic reagent will yield 
    
    
    
    .
Elucidation Logic Flow

Elucidation Sample Organozinc Sample Titration Titration (I2/LiCl) Sample->Titration Quench D2O Quench Sample->Quench Iodolysis Iodolysis (I2) Sample->Iodolysis Conc Molarity Determination Titration->Conc NMR 1H NMR Analysis Quench->NMR Structure Backbone Verification (Check for Elimination) NMR->Structure ChiralHPLC Chiral GC/HPLC or Optical Rotation Iodolysis->ChiralHPLC Stereo Enantiomeric Excess (ee%) ChiralHPLC->Stereo

Figure 2: Triangulation method for structural and stereochemical validation.

Application: Negishi Cross-Coupling

The primary utility of this reagent is coupling with aryl or vinyl halides to extend carbon chains while maintaining the methyl stereocenter.

Standard Protocol:

  • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     / S-Phos (or PEPPSI-IPr).
    
  • Electrophile: Aryl Bromide or Iodide (1.0 eq).

  • Conditions: Mix catalyst and electrophile in THF. Add Organozinc (1.2 eq). Stir at RT to 50°C.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[2]

Key Insight: The presence of LiCl (from the Knochel synthesis) significantly accelerates this coupling by facilitating the transmetallation step to Palladium.

References

  • Knochel, P., et al. (2006).[3] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Knochel, P. (2006).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link (Note: Describes the LiCl effect mechanism).

  • Krasovskiy, A., & Knochel, P. (2006).[3] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis. Link

  • Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. "Product Specification: (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide." Link

Sources

Exploratory

Physicochemical Properties of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

This guide serves as an authoritative technical reference on (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized organozinc reagent derived from the Roche ester. It is designed for researchers requiring hi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference on (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized organozinc reagent derived from the Roche ester. It is designed for researchers requiring high-fidelity data on synthesis, handling, and catalytic utility in asymmetric synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a functionalized organozinc reagent widely utilized in Negishi cross-coupling reactions . Its primary value lies in its ability to transfer a chiral isobutyrate motif into complex organic frameworks with high stereochemical fidelity. Unlike simple alkylzincs, this reagent features a remote ester functionality that is tolerated due to the moderate reactivity of the carbon-zinc bond, making it a cornerstone in the total synthesis of polyketides (e.g., discodermolide).

Chemical Identity & Structure

AttributeDetail
Systematic Name (S)-3-Methoxy-2-methyl-3-oxopropylzinc bromide
Common Name Roche ester-derived zinc reagent
Empirical Formula C₅H₉BrO₂Zn
Molecular Weight 246.42 g/mol
CAS Number 343338-26-1 (Refers to (R)-isomer); (S)-isomer derived from 98190-85-3
Structure BrZn—CH₂—CH(CH₃)—COOCH₃
Chirality (S)-configuration at the β-carbon (C2 position)
Stereochemical Provenance

This reagent is typically prepared from Methyl (S)-3-bromo-2-methylpropionate . Crucially, because the zinc insertion occurs at the primary


-carbon (C3), the stereocenter at the 

-position (C2) remains undisturbed throughout the synthesis.
  • Starting Material: Methyl (S)-3-bromo-2-methylpropionate (CAS: 98190-85-3).[1]

  • Precursor: Derived from (S)-Roche Ester (Methyl (S)-3-hydroxy-2-methylpropionate).

Physicochemical Profile

The following data represents the reagent as typically supplied (0.5 M solution in THF).

PropertyValueConditions
Physical State Liquid SolutionIn Tetrahydrofuran (THF)
Appearance Clear to slightly hazyColorless to light grey/brown
Concentration 0.5 M (Typical)Titrated active Zn species
Density 0.965 – 0.970 g/mLat 25 °C
Boiling Point 66 °C(Solvent: THF)
Flash Point -17 °C(Solvent: THF)
Solubility Miscible in THF, EthersReacts with protic solvents
Stability Air & Moisture SensitivePyrophoric residue upon drying
Solution Dynamics (Schlenk Equilibrium)

In THF, the reagent exists primarily as the organozinc halide solvated by the ether. While the Schlenk equilibrium (


) is active, the presence of LiCl (often used in Knochel-type preparations) shifts the equilibrium to form stable zincate species (e.g., 

), enhancing solubility and reactivity while mitigating aggregation.

Synthesis & Preparation Protocol

Objective: Preparation of 0.5 M (S)-3-methoxy-2-methyl-3-oxopropylzinc bromide in THF. Scale: 10 mmol basis.

Reagents
  • Methyl (S)-3-bromo-2-methylpropionate: 1.81 g (10 mmol).

  • Zinc Dust: 1.30 g (20 mmol, 2.0 equiv) - Must be activated.

  • Lithium Chloride (LiCl): 0.42 g (10 mmol) - Optional but recommended for stability.

  • 1,2-Dibromoethane: 5 mol% (Activator).

  • Trimethylsilyl chloride (TMSCl): 1 mol% (Activator).

  • THF: Anhydrous, degassed.

Protocol (Knochel Method)
  • Zinc Activation:

    • In a flame-dried Schlenk flask under Argon, suspend Zn dust and LiCl in THF (5 mL).

    • Add 1,2-dibromoethane (approx. 0.05 mL) and heat to reflux for 1 minute to etch the metal surface. Cool to RT.

    • Add TMSCl (approx. 0.01 mL) and stir for 5 minutes. (This removes surface oxides).

  • Insertion:

    • Add the Methyl (S)-3-bromo-2-methylpropionate dropwise to the activated Zn suspension at room temperature.

    • Critical Step: If the reaction does not start (exotherm not observed), gently heat to 30-40°C. Once initiated, maintain temperature below 45°C to prevent secondary decomposition.

    • Stir for 12–24 hours at 25°C to ensure complete conversion.

  • Filtration:

    • Allow excess zinc to settle. Cannulate the supernatant through a syringe filter (PTFE) into a dry, Argon-flushed storage flask.

  • Titration (Validation):

    • Use the Iodine/LiCl method . Dissolve a known amount of Iodine in THF. Add the organozinc solution dropwise until the brown iodine color disappears.

    • Calculation:

      
      .
      
Synthesis Workflow Diagram

SynthesisWorkflow RocheEster (S)-Roche Ester (Starting Material) Bromide Methyl (S)-3-bromo- 2-methylpropionate RocheEster->Bromide Appel Rxn (CBr4, PPh3) Insertion Oxidative Addition (THF, 25°C, 12h) Bromide->Insertion Substrate Activation Zn Activation (Zn + LiCl + TMSCl) Activation->Insertion Active Species Filtration Filtration (Remove excess Zn) Insertion->Filtration FinalProduct (S)-Zinc Reagent (0.5M in THF) Filtration->FinalProduct

Caption: Step-wise synthesis from Roche Ester precursor to final Organozinc reagent.

Reactivity & Applications (Negishi Coupling)

The primary application is the Palladium-catalyzed Negishi Cross-Coupling . This reagent is unique because it couples a primary


 carbon (attached to Zn) with an aryl or vinyl halide (

) while preserving the remote stereocenter.
Mechanism & Stereocontrol[8]
  • Transmetallation: The rate-determining step where the organic group transfers from Zn to Pd.

  • Stereochemical Integrity: Because the chiral center is at the

    
    -position, it is not involved in the bond-breaking/forming events at the metal center. Thus, the configuration is strictly retained (
    
    
    
    > 98%).[2]
  • Functional Group Tolerance: The ester group remains intact, unlike with Grignard reagents which would self-react.

Catalytic Cycle Diagram

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)-Ar-X Pd0->OxAdd + Ar-X TransMet Transmetallation Pd(II)-Ar-R OxAdd->TransMet + R-Zn-X RedElim Reductive Elimination Product Ar-R TransMet->RedElim RedElim->Pd0 - Product Reagent (S)-Zn Reagent (Nucleophile) Reagent->TransMet Substrate Aryl Halide (Ar-X) (Electrophile) Substrate->OxAdd

Caption: Negishi catalytic cycle showing entry of the (S)-organozinc nucleophile.

Handling, Safety & Storage

Hazard Identification
  • H260: In contact with water releases flammable gases which may ignite spontaneously.

  • H314: Causes severe skin burns and eye damage.

  • H225: Highly flammable liquid and vapor (THF solvent).

Storage Protocols
  • Temperature: Store at 2–8°C .

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Sure/Seal™ bottles or Teflon-valved Schlenk flasks.

  • Shelf Life: Approximately 3-6 months if seal is uncompromised. Precipitates (Zn salts) may form upon long storage; titration is required before use.

Quenching Spills

Do not use water. Quench small spills with dry sand or limestone (calcium carbonate). For reaction quenching, use saturated aqueous Ammonium Chloride (


) slowly at 0°C.

References

  • Sigma-Aldrich. (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution Product Page. Link

  • Knochel, P. et al. "Preparation of Solid Salt-Stabilized Functionalized Organozinc Compounds." Angew. Chem. Int. Ed., 2011, 50, 9205-9209. Link

  • Huo, S. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides." Org.[3][4][5] Lett., 2003, 5, 423–425.[6] Link

  • PubChem. "Methyl (S)-3-bromo-2-methylpropionate (Source Material)."[1] National Library of Medicine.[7] Link

  • Organic Syntheses. "Titration of Organozinc Reagents." Org.[3][4][5] Synth. 2018, 95, 127-141. Link

Sources

Foundational

Technical Guide: Mechanism of Stereoselection in (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc Bromide

The following technical guide details the mechanistic principles, stability factors, and application protocols for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized functionalized organozinc reagent deri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic principles, stability factors, and application protocols for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized functionalized organozinc reagent derived from the Roche ester.

Executive Summary

Reagent Profile: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a chiral, functionalized organozinc reagent used primarily in Negishi cross-coupling reactions to introduce a configurationally defined methyl-substituted propionate motif. It is a critical building block in the total synthesis of polyketide natural products (e.g., Discodermolide, Spirangien A).

Core Mechanism: The "stereoselection" of this reagent is strictly defined by stereoretention . Unlike dynamic enolates, the chirality at the C2 position is preserved through intramolecular chelation (Zn-Carbonyl interaction) which locks the conformation and prevents


-elimination or racemization. This guide explores the structural architecture that confers this stability and the catalytic cycles that transfer it to the target molecule.

Part 1: The Chemical Architecture & Stability Mechanism

The utility of this reagent hinges on its ability to maintain the (S)-configuration established in its precursor, Methyl (S)-(+)-3-iodo-2-methylpropionate (derived from the Roche ester).

Structural Stabilization via Chelation

The primary failure mode for alkylzinc reagents is


-hydride elimination or thermal decomposition. However, this reagent possesses a "homo-Reformatsky" structure where the zinc atom is situated at the 

-position relative to the methoxy group, but the ester carbonyl is

to the chiral center.

The mechanism of stability is Intramolecular Coordination (Chelation) .

  • The carbonyl oxygen of the ester coordinates to the Lewis acidic Zinc center.

  • This forms a thermodynamically stable 5-membered metallacycle .

  • Stereochemical Consequence: This rigid bicyclic-like transition state prevents rotation around the C2-C3 bond and shields the C2-proton from deprotonation/racemization, effectively "freezing" the stereochemistry.

Minimizing 1,3-Metallotropic Shifts

In


-halo esters (standard Reformatsky reagents), the Zinc is on the same carbon as the carbonyl, leading to tautomerism (C-Zn vs. O-Zn). In this reagent, the Zn is separated by a methylene spacer (

). This isolation ensures that the chiral center at C2 is a spectator to the metal insertion, unaffected by the fluxional behavior often seen in allylic or benzylic zinc species.
Visualization of the Stabilization Complex

The following diagram illustrates the formation of the reagent and its stabilized chelate structure.

ChelationStability cluster_mechanism Thermodynamic Stabilization Roche Roche Ester Derivative (Methyl (S)-3-iodo-2-methylpropionate) Zn_Insert Zn Insertion (THF, Activation) Roche->Zn_Insert Activated Zn Open_Form Open Chain Form (Transient) Zn_Insert->Open_Form Oxidative Addition Chelate STABILIZED CHELATE (5-Membered Ring) Open_Form->Chelate Carbonyl O -> Zn Chelation_Step Intramolecular Coordination Open_Form->Chelation_Step Equilibrium

Caption: Formation of the thermodynamically stable 5-membered chelate ring which locks the (S)-configuration and prevents racemization.

Part 2: The Negishi Coupling Cycle (Stereotransfer)

The mechanism of stereoselection during the reaction is characterized by retention of configuration . The chiral center is not directly involved in the transmetallation bond-breaking/forming event, but its proximity requires specific conditions to avoid steric scrambling.

The Catalytic Cycle
  • Oxidative Addition: Pd(0) inserts into the Aryl/Vinyl halide bond.

  • Transmetallation (The Critical Step): The organozinc reagent transfers its alkyl group to the Palladium center.

    • Stereochemical Note: Because the chiral center is

      
       to the Zinc, the C-Zn bond cleavage does not perturb the C-H bond at the chiral center. The configuration is retained intact.
      
  • Reductive Elimination: The C-C bond is formed, releasing the product with the methyl group in the original (S)-orientation.

Ligand Influence

While the chiral center is stable, the bulk of the "3-methoxy-2-methyl-3-oxopropyl" chain requires sterically accessible ligands on the Palladium. Phosphine ligands like SPhos or dppf are often employed to facilitate the transmetallation of these secondary-like functionalized chains.

NegishiCycle Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Ar-X OxAdd Oxidative Addition PdII_Zn Ar-Pd(II)-R* PdII_Ar->PdII_Zn Zn Reagent TransMet Transmetallation PdII_Zn->Pd0 Product Product Coupled Product (S)-Config Retained PdII_Zn->Product RedElim Reductive Elimination ZincReagent (S)-Zn Reagent (Chelated) ZincReagent->PdII_Zn Transfer of R*

Caption: The Negishi catalytic cycle demonstrating the transfer of the chiral alkyl group (R) from Zinc to Palladium with retention of stereochemistry.*

Part 3: Experimental Protocols

Preparation of the Reagent

Note: This protocol assumes the use of Methyl (S)-3-iodo-2-methylpropionate.

Reagents:

  • Zinc dust (Activation required)[1][2]

  • 1,2-Dibromoethane (5 mol%)

  • TMSCl (Trimethylsilyl chloride, 1 mol%)

  • Solvent: Dry THF (Anhydrous)

Workflow:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in dry THF. Add 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add TMSCl and stir for 5 minutes.

  • Insertion: Add Methyl (S)-3-iodo-2-methylpropionate (1.0 equiv) dropwise.

    • Critical Control: Maintain temperature between 30-40°C. Higher temperatures (>50°C) may induce radical pathways that degrade the reagent, though racemization is slow.

  • Maturation: Stir at 40°C for 12-24 hours. The disappearance of the iodide can be monitored by GC analysis of hydrolyzed aliquots.

  • Filtration: Allow unreacted Zinc to settle. The supernatant contains the organozinc reagent (approx. 0.5 - 1.0 M).

Negishi Coupling Protocol

Reagents:

  • (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (0.5 M in THF)[3]

  • Aryl Iodide (0.8 equiv relative to Zn)

  • Catalyst:

    
     (2 mol%) + SPhos (8 mol%)
    

Step-by-Step:

  • Catalyst Prep: In a reaction vial, mix

    
     and SPhos in dry THF. Stir for 10 minutes to generate the active catalytic species.
    
  • Substrate Addition: Add the Aryl Iodide.[1][4]

  • Reagent Addition: Add the Organozinc solution dropwise via syringe.

  • Reaction: Stir at room temperature for 2-6 hours.

    • Monitoring: Check for consumption of Aryl Iodide.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[4]
    
Data Summary: Solvent & Ligand Effects
VariableConditionOutcomeMechanistic Note
Solvent THFOptimal Stabilizes Zn species via coordination; supports chelation.
Solvent Et2OPoor SolubilityReagent may precipitate; slower insertion.
Solvent DMFGood ReactivityHighly polar; accelerates Negishi but may compete with chelation.
Ligand

Moderateoften requires heating; acceptable for simple aryl iodides.
Ligand SPhosExcellent Bulky, electron-rich biaryl phosphine facilitates transmetallation of secondary alkyl groups.

References

  • Jackson, R. F. W., et al. (1989).

    
    -amino acid derived organozinc reagents." Journal of the Chemical Society, Chemical Communications. 
    
  • Knochel, P., & Singer, R. D. (1993). "Preparation and reactions of polyfunctional organozinc reagents in organic synthesis." Chemical Reviews, 93(6), 2117–2188.

  • Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764.

  • Paterson, I., et al. (2000). "Total synthesis of the microtubule-stabilizing agent (+)-discodermolide." Journal of the American Chemical Society, 122(48), 11815-11828. (Demonstrates use of Roche ester derived fragments).

  • Corbet, M., & Mignani, G. (2006). "Selected patented cross-coupling reaction technologies." Chemical Reviews, 106(7), 2651-2710.

Sources

Exploratory

The Reformatsky Reaction: Mechanistic Architecture &amp; Pharmaceutical Applications

A Technical Guide for Synthetic Chemists and Drug Developers [1] Executive Summary The Reformatsky reaction, first reported in 1887, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthetic Chemists and Drug Developers [1]

Executive Summary

The Reformatsky reaction, first reported in 1887, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3][4][5] Defined by the zinc-mediated condensation of


-halo esters with carbonyl compounds to yield 

-hydroxy esters, it offers a distinct chemoselective advantage over Grignard and organolithium reagents: functional group tolerance .[2][4][6] Unlike magnesium or lithium enolates, the organozinc intermediates do not react with the ester moiety of the starting material, preventing self-condensation (Claisen) and allowing for controlled, high-fidelity synthesis of complex pharmaceutical intermediates.

This guide analyzes the reaction's historical genesis, modern mechanistic understanding (including crystal structure data), and its critical role in the synthesis of blockbuster drugs like Paclitaxel and Orlistat.

Historical Genesis: The "Zaitsev" Connection

While often viewed as a precursor to the Grignard reaction (1900), the Reformatsky reaction (1887) actually predates it.

  • Discoverer: Sergey Nikolaevich Reformatsky (1860–1934).[2][4][6][7][8][9]

  • Context: A doctoral student under the legendary Alexander Zaitsev (of Zaitsev's Rule fame) at the University of Kazan.

  • The Discovery: Attempting to synthesize

    
    -hydroxy acids, Reformatsky treated ethyl iodoacetate with acetone in the presence of metallic zinc.[10]
    
  • Significance: This established the first reliable method for generating nucleophilic enolates in the presence of electrophilic esters without self-destruction—a feat impossible with the highly basic organometallic reagents developed later.

Diagram 1: Historical & Conceptual Timeline

History Start 1887: Discovery S.N. Reformatsky (Kazan) Zn + Iodoacetate + Acetone Grignard 1900: Grignard Reaction Mg-based High Reactivity / Low Selectivity Start->Grignard Comparison Structure 1960s-80s: Structural Elucidation X-Ray of [BrZnCH2COOEt]2 (Dimeric Enolate) Start->Structure Mechanistic Insight Modern 2000s+: Asymmetric & Catalytic SmI2, CrCl2, Rieke Zinc Flow Chemistry Structure->Modern Optimization

Figure 1: Timeline illustrating the evolution of the Reformatsky reaction from serendipitous discovery to structural definition.[10]

Mechanistic Deep Dive

The "Reformatsky Reagent" is not a simple monomer.[1][4][6][9][11][12] It is an organozinc enolate that exists in equilibrium between monomeric and dimeric forms depending on the solvent (THF vs. Et₂O vs. DMSO).

The Reagent Structure

X-ray crystallography and NMR studies have confirmed that in the solid state and non-polar solvents, the reagent typically adopts a dimeric eight-membered ring structure


.
  • Zinc Coordination: The Zinc atom is tetrahedral, coordinated to the enolate oxygen, the halogen (Br/I), and solvent molecules (THF).

  • C-Zn vs O-Zn: While often drawn as C-Zn, the reactive species is an O-zinc enolate .

The Reaction Cycle
  • Insertion (Oxidative Addition): Zinc inserts into the C-X bond.[9][12] This is the rate-determining step in many heterogeneous protocols.

  • Association: The aldehyde/ketone carbonyl coordinates to the Lewis acidic Zinc.

  • Addition (C-C Bond Formation): Proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), which dictates the stereochemical outcome (often anti-selective for bulky substituents).

  • Hydrolysis: Acidic workup releases the

    
    -hydroxy ester.
    
Diagram 2: Mechanistic Cycle & Transition State

Mechanism Substrate α-Halo Ester (Br-CH2-COOEt) Insertion Oxidative Insertion (Formation of Zinc Enolate) Substrate->Insertion + Zn Zinc Activated Zinc (Zn0) Zinc->Insertion TS Zimmerman-Traxler TS (Six-Membered Chair) Zn coordinates Carbonyl O & Enolate O Insertion->TS + R-CHO Adduct Zinc Alkoxide Intermediate TS->Adduct C-C Bond Formation Product β-Hydroxy Ester Adduct->Product H3O+ Workup

Figure 2: The mechanistic pathway emphasizing the oxidative insertion and the cyclic transition state essential for stereocontrol.

Experimental Protocols: From Classic to Modern

Critical Success Factor: Zinc Activation

Commercially available zinc dust is coated in a passivation layer of Zinc Oxide (ZnO), which inhibits the reaction. Activation is mandatory.

MethodReagentsMechanismBest For
Chemical Etch TMSCl (Trimethylsilyl chloride)Removes oxide; Lewis acid catalysis.General purpose; highly reliable.
Entrainment 1,2-DibromoethaneGenerates ZnBr₂ + Ethylene; exposes fresh Zn surface.Initiation of sluggish substrates.
Rieke Zinc ZnCl₂ + Li/NaphthalenideReduces Zn(II) to highly active, high-surface-area Zn(0).Low-reactivity halides (Cl); low temp.
Sono-Reformatsky Ultrasound bath (35-50 kHz)Cavitation cleans surface; mass transfer.Avoiding harsh chemical activators.[13]
Standard Operating Procedure (TMSCl Activation)

This protocol is self-validating: the exotherm upon addition of the starter portion confirms activation.

  • Setup: Flame-dried 3-neck flask, reflux condenser, inert atmosphere (

    
     or 
    
    
    
    ).
  • Zinc Charge: Add Zinc dust (1.5 equiv) to the flask.

  • Activation: Cover Zn with dry THF. Add TMSCl (0.05 equiv). Stir at RT for 15 mins.

  • Initiation: Add 10% of the

    
    -bromo ester/ketone mixture. Warm gently.
    
    • Validation: Loss of yellow tint (if

      
       used) or mild exotherm/foaming indicates initiation.
      
  • Addition: Dropwise addition of the remaining substrate solution over 30-45 mins to maintain gentle reflux.

  • Workup: Quench with cold 1M HCl. Extract with

    
    .
    

Strategic Applications in Drug Development

The Reformatsky reaction is preferred in Pharma over Grignard/Lithium methods when the substrate contains electrophilic sites (esters, nitriles, amides) that must survive the reaction.

Case Study: Vitamin A (Retinol) Synthesis

The Isler synthesis of Vitamin A relies on the Reformatsky reaction to build the polyene chain.

  • Step: Condensation of

    
    -ionone with propargyl bromide (Reformatsky-type) or ethyl bromoacetate followed by dehydration.
    
  • Why Reformatsky?

    
    -ionone is sensitive; Grignard reagents often cause side reactions with the conjugated system.
    
Case Study: Paclitaxel (Taxol)

The C-13 side chain of Taxol (N-benzoyl-3-phenylisoserine) is crucial for tubulin binding.

  • Route: This side chain is frequently synthesized via a

    
    -lactam intermediate.
    
  • Reformatsky Role: Reaction of an imine with an

    
    -bromo ester (often called the Gilman-Speeter  modification) yields the 
    
    
    
    -lactam precursor with high diastereoselectivity.
Case Study: Orlistat (Tetrahydrolipstatin)

An anti-obesity drug that functions as a lipase inhibitor.

  • Structure: Contains a

    
    -lactone ring.[1]
    
  • Synthesis: The

    
    -hydroxy ester formed via Reformatsky is a direct precursor to the 
    
    
    
    -lactone moiety via cyclization.
Diagram 3: Chemoselectivity Decision Tree

Selectivity Start Target: Form C-C Bond at Carbonyl Check Does substrate contain sensitive Esters, Nitriles, or Amides? Start->Check Reformatsky USE REFORMATSKY (Zinc Enolate) - Chemoselective - No self-condensation - Thermal control needed Check->Reformatsky Yes Grignard USE GRIGNARD / LITHIUM - Higher Reactivity - Faster kinetics - Risk of side reactions Check->Grignard No Yes YES No NO

Figure 3: Decision logic for selecting Reformatsky over Grignard reagents based on substrate functionality.

References

  • Reformatsky, S. (1887).[2][4][5][6][7][10] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.

  • Ocampo, R., & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis". Tetrahedron, 60(42), 9325-9374.

  • Rieke, R. D., & Hanson, M. V. (1997). "New Organometallic Reagents Using Highly Reactive Metals". Tetrahedron, 53(6), 1925-1956. (Describes Rieke Zinc activation).

  • Fürstner, A. (1999). "Recent Advancements in the Reformatsky Reaction". Synthesis, 1989(08), 571-590.

  • Nicolaou, K. C., et al. (1994). "Total Synthesis of Taxol". Nature, 367, 630–634. (Demonstrates application in complex molecule synthesis).

Sources

Foundational

Precision Alkylation: A Technical Guide to Chiral Organozinc Reagents

The Strategic Advantage: Why Zinc? In the hierarchy of organometallic reagents, organozincs occupy a "Goldilocks" zone that is critical for complex molecule synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage: Why Zinc?

In the hierarchy of organometallic reagents, organozincs occupy a "Goldilocks" zone that is critical for complex molecule synthesis. Unlike organolithiums or Grignards, which are often too reactive to tolerate sensitive functionalities (esters, nitriles, ketones), and unlike organoborons, which frequently require harsh activation, organozinc reagents offer a unique balance: high chemoselectivity paired with tunable reactivity.

For the drug development professional, this translates to a specific strategic advantage: Late-Stage Functionalization. You can introduce chiral alkyl groups into highly functionalized scaffolds without extensive protection/deprotection sequences.

Key Technical Differentiators
  • Functional Group Tolerance: Compatible with

    
    , 
    
    
    
    ,
    
    
    , and even unprotected
    
    
    in specific contexts (Knochel reagents).
  • Ligand-Accelerated Catalysis: Unlike many systems where chiral ligands retard reactivity (steric bulk), chiral amino-alcohols often accelerate the addition of dialkylzincs to aldehydes. This kinetic phenomenon is the basis for high enantioselectivity.

  • Non-Linear Effects: High enantiomeric excess (ee) in the product can be achieved even with partially resolved ligands, due to the formation of stable heterochiral dimers that act as a "sink" for the minor enantiomer.

Mechanistic Architecture: The Noyori Cycle

To optimize these reactions, one must understand the catalytic cycle. The mechanism for the asymmetric addition of dialkylzinc to aldehydes (using amino-alcohol ligands like DAIB) does not follow a simple Arrhenius relationship. It relies on a dimer-monomer equilibrium.

The Mechanism of Enantioselection
  • Pre-catalyst Formation: The chiral amino-alcohol reacts with

    
     to form a chelated mono-zinc alkoxide.
    
  • Resting State: These species spontaneously aggregate into thermodynamically stable dimers

    
    .
    
  • Active Species Generation: The dimer must dissociate. The monomeric chiral zinc complex then binds a second equivalent of dialkylzinc, forming a reactive heterobimetallic transition state .

  • Alkyl Transfer: The alkyl group is transferred from the achiral zinc to the aldehyde, controlled by the chiral scaffold.

Visualization: The Catalytic Cycle

The following diagram illustrates the pathway from the resting dimer state to the active heterobimetallic complex.

NoyoriCycle Ligand Chiral Ligand (Amino Alcohol) PreCat Mono-Zinc Species (RZnL) Ligand->PreCat + ZnR2 (-RH) ZnR2 Dialkylzinc (ZnR2) Dimer Resting Dimer [RZnL]2 (Thermodynamic Sink) PreCat->Dimer Aggregation Complex Heterobimetallic Complex (Active Catalyst) PreCat->Complex + ZnR2 Dimer->PreCat Dissociation Product Chiral Zinc Alkoxide (Product Precursor) Complex->Product + Aldehyde (Alkyl Transfer) Aldehyde Substrate (R'-CHO) Product->PreCat Regeneration (+ ZnR2) Final Chiral Alcohol (Final Product) Product->Final Hydrolysis

Caption: The Noyori catalytic cycle showing the critical equilibrium between the resting dimer state and the active heterobimetallic complex.

Ligand Systems & Reagent Classes

Selecting the correct chiral controller is causality-driven: it depends on the steric bulk of the substrate and the zinc reagent.

Ligand ClassRepresentative StructureMechanism of ActionIdeal SubstratesLimitations
Amino Alcohols (-)-DAIB (3-exo-(dimethylamino)isoborneol)Formation of heterobimetallic Zn-O-Zn bridge.Aromatic aldehydes, conjugated enals.Lower reactivity with sterically hindered aliphatic aldehydes.
TADDOLs

-tetraaryl-1,3-dioxolane-4,5-dimethanol
Titanium-TADDOLates or direct Zn coordination.Functionalized ketones, aliphatic aldehydes.Synthesis of ligand is multi-step; often requires higher loading.
Bisoxazolines Ph-BOX C2-symmetric chelation creating a chiral pocket.Conjugate additions (Michael acceptors).Less effective for simple 1,2-additions to aldehydes.
Dioxaborolanes Charette Ligand (Amphoteric bifunctional)Lewis acid activation of Zn-carbenoid (Simmons-Smith).Allylic alcohols (Cyclopropanation).[1]Specific to cyclopropanation; moisture sensitive.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of (S)-1-phenyl-1-propanol via asymmetric addition of diethylzinc to benzaldehyde using (-)-DAIB. Target:


 Yield, 

ee.
Reagents & Equipment[2][3][4][5][6]
  • Substrate: Benzaldehyde (freshly distilled, 1.0 mmol).

  • Reagent: Diethylzinc (

    
    ), 1.0 M in hexane (2.0 mmol).
    
  • Ligand: (-)-DAIB (3-exo-(dimethylamino)isoborneol) (2 mol%, 0.02 mmol).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Catalyst Formation (The Critical Step):

    • In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (5 mg, 0.02 mmol) in anhydrous toluene (2 mL).

    • Causality: Toluene is non-polar, which stabilizes the aggregation state of the zinc species, enhancing the non-linear effect.

    • Add

      
       (2.0 mL, 2.0 mmol) dropwise at 
      
      
      
      .
    • Stir for 15 minutes. Gas evolution (ethane) will be observed.

    • Checkpoint: The solution should be clear. Precipitates indicate moisture contamination.

  • Substrate Addition:

    • Cool the mixture to

      
      . Lower temperatures generally increase enantioselectivity by suppressing the background non-catalyzed racemic reaction.
      
    • Add benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

  • Reaction Monitoring:

    • Stir at

      
       for 6-12 hours.
      
    • Monitor via TLC or GC. The reaction is complete when the aldehyde peak disappears.

  • Quench & Workup:

    • Safety: Quench carefully! Add saturated

      
       solution (5 mL) dropwise. Vigorous gas evolution will occur.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with 1M HCl (to remove the amino alcohol ligand) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc 9:1).

Advanced Preparation: Knochel-Type Reagents

For substrates requiring functional group tolerance (e.g., esters, nitriles) in the zinc reagent itself, the standard transmetallation from Li or Mg is dangerous due to high reactivity. The Knochel method using LiCl mediation is the industry standard.

The "Turbo-Zinc" Effect

Lithium Chloride (LiCl) is not just a byproduct; it solubilizes the organozinc species by forming a zincate complex


, preventing the formation of insoluble aggregates on the metal surface.

KnochelPreparation Precursor Functionalized Alkyl Halide (R-X) (X=I, Br) Insert Oxidative Insertion Precursor->Insert Zinc Zinc Dust (Activated) Zinc->Insert LiCl LiCl (Solubilizer) LiCl->Insert Mediator Reagent Knochel Reagent (R-ZnX • LiCl) Insert->Reagent Soluble Complex Trap Electrophile (E+) Reagent->Trap Negishi Coupling or Addition

Caption: Preparation of functionalized organozinc reagents using LiCl mediation (Knochel method).

Safety & Handling (Pyrophoric Hazards)

Working with


 and 

requires strict adherence to safety protocols. These reagents are pyrophoric —they ignite spontaneously in air.[2]
  • Needle Technique: Always use long, flexible needles (cannulas) or gas-tight syringes with Luer-locks. Never pour organozincs.

  • Inert Atmosphere: All transfers must occur under a positive pressure of inert gas (Ar/N2).

  • Spill Control: Do not use water. Use dry sand or a Class D fire extinguisher (Met-L-X).

  • Disposal: Dilute the reagent with an inert solvent (hexane) under inert gas, then slowly cool to

    
     and quench dropwise with isopropanol, followed by methanol, and finally water.
    

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][4] Angewandte Chemie International Edition, 30(1), 49-69.[5] Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[4][6][7] Journal of the American Chemical Society, 108(22), 7117-7119. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Charette, A. B., & Juteau, H. (1994).[1] Design of Amphoteric Bifunctional Ligands: Application to the Enantioselective Simmons-Smith Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 116(6), 2651-2652. Link

  • Metzger, A., Schade, M. A., & Knochel, P. (2008).[8] LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. Link

Sources

Exploratory

A Guide to the Foundations of Asymmetric Aldol Addition: From Stoichiometric Control to Catalytic Potential

For researchers and professionals in organic synthesis and drug development, the aldol addition represents one of the most powerful tools for carbon-carbon bond formation.[1] The reaction's ability to construct complex a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic synthesis and drug development, the aldol addition represents one of the most powerful tools for carbon-carbon bond formation.[1] The reaction's ability to construct complex acyclic structures with multiple stereocenters has made it a cornerstone of natural product synthesis.[1][2] This guide delves into the seminal, early-stage research that transformed the aldol reaction from an unpredictable condensation into a precise and powerful method for asymmetric synthesis. We will explore the foundational strategies, the mechanistic models that provide predictive power, and the key experimental protocols that established the field.

The Stereochemical Challenge and the Dawn of a Solution

First discovered in the 19th century, the aldol reaction unites two carbonyl compounds to form a β-hydroxy carbonyl product, creating up to two new stereocenters.[3][4][5] However, for much of its history, controlling the relative and absolute stereochemistry of these centers was a formidable challenge.[1][6] A simple crossed-aldol reaction between two different carbonyl partners could yield a complex mixture of regioisomers and stereoisomers, limiting its synthetic utility.[7]

The breakthrough came with the ability to pre-form enolates under kinetic control, which solved the issue of regioselectivity.[7] This set the stage for tackling the more complex problem of stereocontrol. The key insight was that the geometry of the enolate—whether the substituents on the double bond are cis (Z-enolate) or trans (E-enolate)—could be correlated to the relative stereochemistry (syn or anti) of the aldol product.[8]

Mechanistic Insight: The Zimmerman-Traxler Model

A predictive framework was essential for rational design in asymmetric synthesis. In 1957, Howard Zimmerman and Marjorie Traxler proposed a model for related reactions that was later successfully applied to the aldol addition.[4][8][9] The Zimmerman-Traxler model postulates that the reaction proceeds through a highly ordered, six-membered chair-like transition state, where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde electrophile.[8][10]

The stereochemical outcome is dictated by the minimization of steric hindrance within this cyclic transition state.[10] The model's core tenets are:

  • Z-enolates lead to syn-aldol products: To minimize steric clashes, the largest substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the chair transition state. For a Z-enolate, this arrangement leads directly to the syn diastereomer.[8]

  • E-enolates lead to anti-aldol products: Conversely, when an E-enolate adopts a similar low-energy chair conformation with equatorial substituents, the resulting product has an anti stereochemical relationship.[8]

This model was a monumental step forward, providing chemists with a tool to rationalize and predict the diastereoselectivity of aldol reactions involving metal enolates.[9][10] The reliability of this model, however, is highly dependent on the metal cation, with boron and titanium enolates showing particularly strong adherence.[3][11]

Caption: Zimmerman-Traxler model correlating enolate geometry to product stereochemistry.

Pioneering Strategies for Asymmetric Induction

With a mechanistic model in hand, researchers developed several powerful strategies to control the absolute stereochemistry of the aldol products. The earliest and most impactful approaches were stoichiometric, relying on chiral reagents to direct the reaction.

In the late 1970s and 1980s, David A. Evans and his group introduced a robust and highly predictable method using N-acylated oxazolidinones as chiral auxiliaries.[4][7] These auxiliaries are derived from readily available and inexpensive amino acids.[4] The strategy involves temporarily attaching the chiral auxiliary to a carboxylic acid derivative, performing the asymmetric aldol reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.[4][12]

The success of the Evans auxiliary lies in its ability to:

  • Direct the formation of a Z-enolate: Treatment of the N-acyl oxazolidinone with a Lewis acid like dibutylboron triflate and a hindered base reliably generates the Z-boron enolate.[13]

  • Provide effective facial shielding: The substituent on the chiral auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the enolate. The incoming aldehyde is therefore forced to attack from the less sterically hindered face.[7][14]

This combination of a well-defined Z-enolate geometry and predictable facial bias, proceeding through a Zimmerman-Traxler transition state, leads to the formation of the "Evans syn" aldol adduct with exceptionally high diastereoselectivity.[7][14]

Caption: Workflow for an asymmetric aldol reaction using an Evans chiral auxiliary.

A conceptually different approach involves the use of a chiral catalyst to control the reaction. Teruaki Mukaiyama pioneered the use of silyl enol ethers as stable, isolable enolate surrogates.[15][16] First reported in 1973, the Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[15][16]

While the initial reaction was not asymmetric, it laid the groundwork for catalytic variants. In the early 1980s, Mukaiyama's group demonstrated that chiral Lewis acids, formed from complexes of tin(II) triflate and chiral diamines, could catalyze the asymmetric addition of silyl enol ethers to aldehydes.[17] This was a critical step toward the development of truly catalytic asymmetric aldol reactions, where a small amount of a chiral substance could generate a large amount of enantiomerically enriched product. The reaction typically proceeds through an open transition state, and its stereoselectivity depends heavily on the specific Lewis acid and substrates used.[11][18]

Clayton H. Heathcock's group conducted extensive studies on the stereochemical outcomes of aldol reactions with chiral enolates and chiral aldehydes.[3] This work was pivotal in understanding the concept of "double diastereoselection." When both the enolate and the aldehyde are chiral, their intrinsic facial biases can either cooperate or conflict:

  • Matched Pair: The facial preferences of the enolate and aldehyde are synergistic, leading to very high diastereoselectivity for a single product.

  • Mismatched Pair: The facial preferences are opposed, resulting in diminished diastereoselectivity or even a reversal of the preferred outcome.

Heathcock's systematic investigations provided a set of predictive models, often called the "Heathcock model," which helped chemists to predict the outcomes of reactions involving complex, chiral substrates, a common scenario in the later stages of natural product synthesis.[3][6]

Quantitative Data and Experimental Protocols

The early methodologies provided reliable access to specific aldol stereoisomers with high fidelity. The following table summarizes typical results from these pioneering studies.

Method Enolate Source Key Reagents Aldehyde Typical Yield Diastereomeric Ratio (d.r.) Reference
Evans syn-Aldol N-Propionyl OxazolidinoneBu₂BOTf, i-Pr₂NEtIsobutyraldehyde84%>99:1 (syn:anti)Evans, et al. (1981)[3]
Evans syn-Aldol N-Propionyl OxazolidinoneBu₂BOTf, i-Pr₂NEtBenzaldehyde80%>99:1 (syn:anti)Evans, et al. (1981)[3]
Heathcock anti-Aldol Lithium enolate of 2,2-Dimethyl-3-pentanoneLDAIsobutyraldehyde85%88:12 (anti:syn)Heathcock, et al. (1980)[3]
Mukaiyama Catalytic Silyl ketene acetalSn(OTf)₂ / Chiral Diamine (10 mol%)Benzaldehyde80%85:15 (syn:anti), 78% eeN. Iwasawa, T. Mukaiyama (1982)
Detailed Experimental Protocol: The Evans Asymmetric syn-Aldol Addition

This protocol is adapted from the seminal work of Evans, et al., and describes the highly diastereoselective reaction between a chiral N-propionyl oxazolidinone and isobutyraldehyde.[3]

Objective: To synthesize the syn-aldol adduct with high diastereoselectivity using a chiral auxiliary.

Reagents:

  • (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 eq)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq, 1.0 M solution in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Isobutyraldehyde ((CH₃)₂CHCHO) (1.2 eq)

  • Methanol (quenching agent)

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (30% aq. solution)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the N-propionyl oxazolidinone (1.0 eq).

  • Dissolution: Anhydrous dichloromethane is added to dissolve the substrate (to a concentration of ~0.1 M).

  • Enolate Formation:

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Dibutylboron triflate (1.1 eq) is added dropwise via syringe over 5 minutes, maintaining the internal temperature below -70 °C.

    • Diisopropylethylamine (1.2 eq) is then added dropwise over 5 minutes.

    • The reaction mixture is warmed to 0 °C and stirred for 30 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition:

    • The mixture is re-cooled to -78 °C.

    • Freshly distilled isobutyraldehyde (1.2 eq) is added dropwise over 5 minutes.

    • The reaction is stirred at -78 °C for 20 minutes, then warmed to 0 °C and stirred for an additional 1 hour.

  • Workup and Cleavage:

    • The reaction is quenched by the addition of 3 mL of methanol, followed by 5 mL of pH 7 phosphate buffer.

    • The mixture is warmed to room temperature. 5 mL of cold 30% hydrogen peroxide is added slowly and carefully (exothermic reaction) to the vigorously stirred biphasic mixture.

    • After stirring for 1 hour, the volatile organics are removed under reduced pressure.

    • The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct as a white solid. The chiral auxiliary can often be recovered.

Legacy and Conclusion

The early research into asymmetric aldol reactions, driven by the pioneering work of Evans, Mukaiyama, Heathcock, and others, fundamentally changed the landscape of organic synthesis.[3][6][17] The development of reliable, stoichiometric methods based on chiral auxiliaries provided chemists with unprecedented control over stereochemistry, enabling the synthesis of a vast array of complex natural products.[2][19][20] Furthermore, the early catalytic systems of Mukaiyama opened the door to more atom-economical and efficient methods, a field that continues to evolve with the discovery of powerful organocatalysts and metal complexes.[1][5] Understanding these foundational principles and methodologies is essential for any scientist engaged in the art and science of modern chemical synthesis.

References

  • Zimmerman, H. E.; Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science, 214(4519), 395-400. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Heathcock, C. H.; Buse, C. T.; Kleschnick, W. A.; Pirrung, M. C.; Sohn, J. E.; Lampe, J. (1980). Acyclic stereoselection. 7. Stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds by aldol condensation. The Journal of Organic Chemistry, 45(7), 1066–1081. [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]

  • Shiina, I. (2014). Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis. Chemical Record, 14(1), 144-83. [Link]

  • Crimmins, M. T. (2007). New developments in the asymmetric aldol addition. Tetrahedron, 63(34), 8479-8523. [Link]

  • Myers, A. G. Research Group. (n.d.). Zimmerman Traxler Model. Harvard University. [Link]

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 2). Pergamon Press. [Link]

Sources

Foundational

Spectroscopic Characterization of Chiral Zinc Enolates: From Structure to Stereochemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chiral zinc enolates are pivotal intermediates in modern asymmetric synthesis, enabling the stereoselective formation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral zinc enolates are pivotal intermediates in modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Their transient and often complex nature in solution, however, presents a significant characterization challenge. Understanding the solution-state structure, aggregation state, and absolute stereochemistry of these species is paramount for reaction optimization, mechanistic elucidation, and the rational design of new catalytic systems. This guide provides a comprehensive overview of advanced spectroscopic and computational techniques for the in-depth characterization of chiral zinc enolates, grounded in field-proven insights and methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and demonstrate the synergistic power of combining empirical spectroscopy with computational modeling to achieve unambiguous structural and stereochemical assignment.

The Challenge: Why Characterizing Zinc Enolates is Non-Trivial

Zinc enolates, particularly those generated for asymmetric transformations like the Reformatsky, Blaise, or aldol reactions, are not simple, monomeric species in solution.[3][4] Their reactivity and the stereochemical outcome of their reactions are profoundly influenced by several factors that must be precisely understood:

  • Aggregation State: Zinc enolates can exist as monomers, dimers, or higher-order aggregates.[5][6] The degree of association is highly dependent on the solvent, temperature, concentration, and the steric and electronic nature of the enolate and its supporting ligands. Different aggregates can exhibit vastly different reactivity and selectivity.

  • Coordination Environment: The zinc center can adopt various coordination geometries (e.g., tetrahedral, trigonal bipyramidal), often involving solvent molecules or chiral ligands.[7][8] This coordination sphere is directly responsible for creating the chiral environment that dictates stereoselectivity.

  • Enolate Geometry (E/Z): For acyclic ketone precursors, the geometry of the enolate double bond can influence the facial selectivity of subsequent reactions. Controlling both enolate geometry and the facial approach of an electrophile is a known challenge.[1]

A multi-technique approach is therefore not just recommended, but essential for a complete and reliable picture of these critical intermediates.

The Workhorse: Multinuclear and Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of solution-state structural analysis for zinc enolates. It provides direct insight into the bonding, connectivity, and dynamic behavior of these species.

Unveiling Structure and Polarization with ¹H and ¹³C NMR

Standard ¹H and ¹³C NMR spectra provide initial, yet crucial, structural data. A key diagnostic parameter is the chemical shift difference between the two sp² carbons of the enolate double bond (Cα and Cβ). This difference (Δδ = δCβ - δCα) serves as an empirical gauge of the C=C bond polarization.

  • Causality: A larger Δδ value indicates greater polarization of the double bond, with more negative charge localized on the α-carbon. This polarization is intermediate between that of highly ionic lithium enolates and more covalent silicon enolates.[9] Sterically demanding ancillary ligands on the zinc center can decrease this polarization by distorting the enolate's binding to the metal core.[9]

Enolate TypeTypical ¹³C Δδ (ppm)Interpretation
Lithium EnolateLargeHighly polarized, ionic C-O bond
Zinc Enolate Intermediate Moderately polarized [9]
Silicon EnolateSmallLess polarized, covalent O-Si bond
Determining Aggregation with Diffusion-Ordered Spectroscopy (DOSY)

The question of whether an enolate exists as a monomer, dimer, or larger aggregate in solution is critical. DOSY NMR is a non-invasive technique that resolves NMR signals based on the translational diffusion coefficient of molecules, which is directly related to their effective size.

  • Expertise & Trustworthiness: By measuring the diffusion coefficient of the enolate species and comparing it to an internal standard of known molecular weight, one can accurately determine its solution-phase molecular weight and, consequently, its degree of association.[5][6] This is a self-validating system; a calculated molecular weight corresponding to a dimer provides strong evidence against a monomeric or trimeric structure under those specific conditions. For instance, studies have shown that while some zinc enolates are dimeric in the solid phase, they can form monomers in the presence of strongly coordinating Lewis bases (e.g., DMSO) or higher-order aggregates in non-coordinating solvents.[5][6]

Experimental Protocol 1: DOSY NMR for Aggregation State Analysis

Objective: To determine the degree of association of a chiral zinc enolate in solution.

Materials:

  • Zinc enolate sample (air- and moisture-sensitive)

  • Anhydrous, deuterated NMR solvent (e.g., C₆D₆, THF-d₈)

  • Internal standard (e.g., ferrocene, inert and with a diffusion coefficient that does not overlap with the analyte)

  • Schlenk-compatible NMR tube

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Inside a glovebox or using Schlenk techniques, dissolve a precisely weighed amount of the zinc enolate and the internal standard in the chosen anhydrous deuterated solvent.

    • Transfer the solution to a Schlenk-compatible NMR tube and seal it securely. The concentration should be similar to that used in the actual chemical reaction to ensure relevance.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Acquire standard ¹H and ¹³C spectra to confirm the identity and purity of the enolate.

  • DOSY Experiment Acquisition:

    • Use a stimulated echo pulse sequence with bipolar gradients (e.g., stebpgp1s on Bruker instruments).

    • Key Parameters:

      • d20 (diffusion time, Δ): Set to a value long enough to allow for significant molecular displacement (typically 50-200 ms). Larger molecules require longer Δ.

      • p30 (gradient pulse length, δ): Adjust to achieve signal attenuation to ~1-5% of the initial intensity at the maximum gradient strength. Typical values are 1-4 ms.

      • Gradient Ramp: Use a linear ramp of 16-32 gradient steps, from 2% to 95% of the maximum gradient strength.

  • Data Processing & Analysis:

    • Process the 2D DOSY data using the spectrometer's software (e.g., TopSpin).

    • The software will fit the signal decay for each peak to the Stejskal-Tanner equation to extract the diffusion coefficient (D).

    • Calculate the molecular weight of the enolate using the known molecular weight and diffusion coefficient of the internal standard and the measured diffusion coefficient of the enolate. Compare this experimental molecular weight to the theoretical weights of the monomer, dimer, etc., to determine the aggregation state.

The Definitive Answer: Chiroptical Spectroscopy for Absolute Stereochemistry

While NMR can define the structure and connectivity, chiroptical techniques are essential for unambiguously assigning the absolute configuration of a chiral center.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10] It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules, including metal complexes, in solution.[11]

  • Expertise & Causality: VCD is exquisitely sensitive to the three-dimensional arrangement of atoms.[10] The "handedness" of a molecule's vibrations results in a unique VCD spectrum. The power of this technique lies in its synergy with quantum chemical calculations. By comparing the experimentally measured VCD spectrum to one calculated for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), a direct and reliable assignment can be made.[12] A match in the sign and relative intensity of the key bands confirms the configuration; an inverted spectrum indicates the opposite enantiomer.[12]

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD measures the change in optical rotation with wavelength, while ECD measures the differential absorption of circularly polarized light in the UV-Vis range.[13][14] These techniques probe chiral electronic transitions. Like VCD, the data is most powerful when compared with theoretical spectra calculated using time-dependent DFT (TD-DFT).[15] While powerful, ECD can sometimes be more complex to interpret for flexible molecules or those lacking a strong chromophore near the chiral center.

Workflow for Stereochemical Assignment

The synergy between experimental chiroptical spectroscopy and computational chemistry provides a self-validating system for determining absolute configuration.

VCD_Workflow Diagram 1: VCD-Based Workflow for Absolute Configuration cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Analysis & Assignment prep Sample Preparation (Anhydrous Solvent) measure VCD/IR Measurement prep->measure exp_spec Experimental Spectrum measure->exp_spec compare Compare Spectra exp_spec->compare struct Propose Putative (R)-Structure conf_search Conformational Search (Molecular Mechanics) struct->conf_search dft_opt DFT Optimization & Frequency Calculation conf_search->dft_opt vcd_calc DFT VCD Calculation dft_opt->vcd_calc calc_spec Calculated (R)-Spectrum vcd_calc->calc_spec calc_spec->compare assign Assign Absolute Configuration compare->assign

Caption: VCD-Based Workflow for Absolute Configuration.

Experimental Protocol 2: VCD for Absolute Configuration Determination

Objective: To unambiguously assign the absolute configuration of a chiral zinc enolate.

Methodology:

  • Experimental Measurement:

    • Sample Preparation: Dissolve the chiral zinc enolate in a suitable anhydrous solvent (e.g., CDCl₃, CCl₄) at a relatively high concentration (e.g., 20 mg/mL).[12] The solvent must be transparent in the IR region of interest (typically 1000-2000 cm⁻¹).

    • Data Acquisition: Using a VCD spectrometer, acquire the VCD and IR spectra. Data acquisition often requires several hours (e.g., 8 hours) to achieve an adequate signal-to-noise ratio.[12]

    • Baseline Correction: Measure the VCD spectrum of the pure solvent in the same cell and subtract it from the sample spectrum to obtain the final experimental data.

  • Computational Modeling (Parallel Workflow):

    • Structure Generation: Build a model of one enantiomer (e.g., the one presumed from the synthesis) of the zinc enolate complex, including any relevant ligands and potentially one or two explicit solvent molecules to model coordination.

    • Conformational Search: Perform a thorough conformational search using a computationally inexpensive method (like molecular mechanics) to identify all low-energy conformers. This step is critical as the final calculated spectrum will be a Boltzmann-weighted average of the spectra of these conformers.

    • DFT Optimization: Optimize the geometry and calculate the harmonic vibrational frequencies of each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).

    • VCD Calculation: For each optimized conformer, calculate the VCD rotational strengths.

    • Spectral Simulation: Generate a simulated VCD spectrum by applying a Lorentzian or Gaussian line shape to each calculated transition and summing the contributions from all conformers, weighted by their calculated Boltzmann populations.

  • Analysis and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the simulated spectrum.

The Future: In-Situ Monitoring

The next frontier in the characterization of reactive intermediates is the ability to observe them directly under reaction conditions. In-situ monitoring techniques aim to capture the formation, transformation, and consumption of zinc enolates in real-time. While challenging due to the sensitivity and timescale of these reactions, techniques like rapid-scan FT-IR and specialized in-situ NMR experiments hold promise.[16][17] The development of robust sensors and flow-chemistry setups will be instrumental in advancing this area, providing unprecedented mechanistic detail that is currently inferred from endpoint analysis.[16][18]

Concluding Remarks

The spectroscopic characterization of chiral zinc enolates is a multifaceted endeavor that demands a sophisticated, integrated approach. A simplistic analysis is insufficient to capture the structural nuances that govern the stereochemical course of their reactions. By judiciously combining multinuclear and advanced NMR techniques to probe solution-state structure and aggregation with the definitive power of VCD and computational modeling for absolute configuration assignment, researchers can gain a comprehensive and reliable understanding of these vital synthetic intermediates. This detailed knowledge is the bedrock upon which new, more efficient, and highly selective asymmetric transformations are built.

References

  • Title: Structures of Zinc Ketone Enolates Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Zinc Enolates: The Reformatsky and Blaise Reactions Source: CoLab.ws URL: [Link]

  • Title: Diastereoselective and enantioselective capture of chiral zinc enolate using nitroolefins : a rapid access to chiral γ-nitro carbonyl compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Catalytic generation of vanadium and zinc enolates for the formation of C-C, C-N, and C-X bonds Source: Stanford Digital Repository URL: [Link]

  • Title: Solid- and Solution-Phase Structures of Zinc Enolates of Amides and Ketones Source: Figshare URL: [Link]

  • Title: Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles Source: Beilstein Journals URL: [Link]

  • Title: Structures of Zinc Ketone Enolates Source: R Discovery URL: [Link]

  • Title: Solid- and Solution-Phase Structures of Zinc Enolates of Amides and Ketones Source: Organometallics (ACS Publications) URL: [Link]

  • Title: (PDF) Chiral Zinc Catalysts for Asymmetric Synthesis Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution Source: MDPI URL: [Link]

  • Title: Structural organozinc chemistry Source: DSpace URL: [Link]

  • Title: Zinc Enolates: the Reformatsky and Blaise Reactions Source: R Discovery URL: [Link]

  • Title: OPTICAL ROTATORY DISPERSION (ORD)
  • Title: Aggregation of Organozinc Species in Solution and Their Reactivity Source: Google Books URL
  • Title: Zinc Enolates: The Reformatsky and Blaise Reactions Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy – 1H NMR Chemical Shifts Source: Organic Chemistry Data & Info URL: [Link]

  • Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL: [Link]

  • Title: VCD Studies on Chiral Characters of Metal Complex Oligomers Source: MDPI URL: [Link]

  • Title: High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Vibrational circular dichroism Source: Wikipedia URL: [Link]

  • Title: In-situ detection of pH and dissolved oxygen in electrolyte of aqueous zinc-ion batteries Source: Nature Communications URL: [Link]

  • Title: (67Zn) Zinc NMR Source: University of Ottawa URL: [Link]

  • Title: Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals Source: Radboud Repository URL: [Link]

  • Title: Principles of CD/ORD (1): Principles of Circular Dichroism and Optical Rotatory Dispersion Source: Jasco URL: [Link]

  • Title: Catalytic Asymmetric Aldol-Type Reaction of Zinc Enolate Equivalent of Amides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Optical Rotatory Dispersion and Circular Dichroism Source: ResearchGate URL: [Link]

  • Title: Nanoscale chirality generated in zinc(II) orthophosphate clusters: Evidence by vibrational circular dichroism Source: ResearchGate URL: [Link]

  • Title: Calculation of optical rotatory dispersion and electronic circular dichroism for tris-bidentate groups 8 and 9 metal complexes, with emphasis on exciton coupling Source: PubMed URL: [Link]

  • Title: Optical rotatory dispersion and circular dichroism presentation Source: Slideshare URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Zinc-Mediated CH Metalations in Modern Organic Synthesis Source: Heriot-Watt Research Portal URL: [Link]

  • Title: Modeling Zinc Complexes Using Neural Networks Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Selection of Chiral Zinc Catalysts for the Kinetic Resolution of Esters via Dynamic Templating Source: ACS Combinatorial Science URL: [Link]

  • Title: An Online Monitoring System for In Situ and Real-Time Analyzing of Inclusions within the Molten Metal Source: MDPI URL: [Link]

  • Title: Multiscale Workflow for Modeling Ligand Complexes of Zinc Metalloproteins Source: PubMed URL: [Link]

  • Title: In Situ Monitoring of Dynamic Adsorption‐Induced Interfacial Buffering Toward Highly Stable Zinc Metal Batteries Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of β-hydroxy esters using (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

This Application Note is designed for researchers and drug development professionals focusing on polyketide synthesis and asymmetric carbon-carbon bond formation. Executive Summary (S)-(-)-3-Methoxy-2-methyl-3-oxopropylz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on polyketide synthesis and asymmetric carbon-carbon bond formation.

Executive Summary

(S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide (CAS: 343338-26-1) is a functionalized, chiral organozinc reagent derived from the "Roche Ester." Unlike traditional Reformatsky reagents that yield


-hydroxy esters, this homologated reagent transfers a chiral 2-methyl-3-propionate motif, typically resulting in 

-hydroxy esters
(via homo-Reformatsky addition) or chiral

-methyl esters
(via Negishi cross-coupling).

This guide details the handling, activation, and application of this reagent for synthesizing complex polyketide fragments, such as those found in Discodermolide and Spirangien A.

Scientific Foundation & Reagent Profile

The Reagent

This reagent is a homo-Reformatsky species. Its stability and reactivity are defined by the intramolecular coordination of the ester carbonyl to the zinc center, forming a stable chelate that prevents rapid racemization of the C2 stereocenter.

PropertySpecification
Chemical Formula

Precursor Methyl (S)-(+)-3-bromo-2-methylpropionate
Chirality (S)-configuration at C2 (alpha to ester)
Concentration Typically 0.5 M in THF
Stability Air/Moisture Sensitive (Store at 2-8°C under Argon)
Key Application Installation of the "Roche Ester" motif via C-C bond formation
Mechanistic Distinction (Scientific Integrity Note)

Clarification on Regiochemistry: While the user prompt requested "


-hydroxy esters," it is chemically imperative to note that this specific reagent yields 

-hydroxy esters
upon addition to aldehydes.
  • Standard Reformatsky:

    
    .
    
  • This Reagent (Homologated):

    
    .
    

This distinction is critical for retrosynthetic planning. The reagent is best utilized for 1,3-polyol/polypropionate arrays rather than simple aldol motifs.

Experimental Protocols

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling

Primary Application: Synthesis of chiral


-methyl esters without racemization.

Context: This reaction couples the chiral zinc reagent with aryl or vinyl halides. It is the preferred method for building polypropionate backbones (e.g., Spirangien A synthesis).

Reagents:

  • (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide (0.5 M in THF).[1]

  • Aryl/Vinyl Iodide or Bromide (1.0 equiv).

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    .
  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
     and 
    
    
    
    in anhydrous THF. Stir for 5 minutes until the solution turns yellow/orange (active
    
    
    ).
  • Substrate Addition: Add the aryl/vinyl halide (1.0 equiv) to the catalyst solution.

  • Reagent Addition: Cool the mixture to 0°C. Add the (S)-zinc reagent (1.2 – 1.5 equiv) dropwise via syringe.

    • Expert Insight: Although Negishi couplings often run at RT, starting at 0°C prevents exotherms that could destabilize the chiral zinc species.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Visual Workflow (Negishi Coupling):

NegishiWorkflow Start Start: Flame-dried Schlenk Flask (Argon Atmosphere) CatPrep Catalyst Prep: Pd(dba)2 + Ligand in THF (Active Pd0) Start->CatPrep AddSub Add Substrate: Aryl/Vinyl Halide CatPrep->AddSub AddZn Add Reagent: (S)-Zinc Reagent (Dropwise @ 0°C) AddSub->AddZn Cool to 0°C React Reaction: Warm to RT (2-12 Hours) AddZn->React Quench Quench: Sat. NH4Cl React->Quench

Figure 1: Workflow for the Negishi cross-coupling of the chiral zinc reagent.

Protocol B: Homo-Reformatsky Addition to Aldehydes

Application: Synthesis of chiral


-hydroxy esters.

Context: Direct addition to aldehydes creates a new stereocenter at the hydroxyl position. The existing methyl center at C2 exerts 1,3-asymmetric induction .

Reagents:

  • (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide (0.5 M in THF).[1]

  • Aldehyde (

    
    ) (1.0 equiv).
    
  • Lewis Acid Additive (Optional but recommended):

    
     or 
    
    
    
    can enhance diastereoselectivity.
  • Solvent: THF or

    
    .
    

Step-by-Step Methodology:

  • Preparation: Charge a flask with the aldehyde (1.0 equiv) in anhydrous THF under Argon.

  • Temperature Control: Cool the aldehyde solution to -78°C.

    • Causality: Low temperature is crucial to maximize the Diastereomeric Ratio (dr) controlled by the reagent's chiral center.

  • Reagent Addition: Add the (S)-zinc reagent (1.5 equiv) slowly down the side of the flask.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

    • Note: Do not warm to RT immediately; the transition state selectivity is temperature-dependent.

  • Quench: Add 1M HCl (carefully) to hydrolyze the zinc alkoxide.

  • Workup: Extract with

    
    . The product will be a mixture of diastereomers (syn/anti relative to the 1,3-relationship).
    

Mechanistic Pathway & Stereochemistry:

Mechanism Reagent (S)-Zinc Reagent (Chiral C2-Methyl) TS Transition State (Zimmerman-Traxler like) 1,3-Induction Reagent->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Gamma-Hydroxy Ester (New Chiral Center at C4) TS->Product Hydrolysis

Figure 2: Mechanistic flow of the Homo-Reformatsky addition. The C2-Methyl directs the stereochemistry at the new C4-Hydroxyl center.

Performance Data & Troubleshooting

Representative Performance Metrics

The following data summarizes typical yields and selectivities when using this reagent in Negishi couplings (based on literature precedents like J. Org. Chem. 2000, 65).[2]

Substrate (Electrophile)Reaction TypeProduct TypeTypical YieldNotes
Aryl Iodide (

)
NegishiChiral Ester85-92%Retention of configuration
Vinyl Iodide NegishiChiral Alkene75-85%Used in polyketide synthesis
Benzaldehyde Homo-Reformatsky

-Hydroxy Ester
60-75%dr varies (typically 3:1 to 5:1)
Acid Chloride Acylation

-Keto Ester
70-80%Requires

cat.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Negishi) Inactive Catalyst or Wet SolventEnsure THF is distilled/dried. Pre-activate Pd catalyst until color change is distinct.
Racemization High TemperatureKeep reaction

RT. The zinc reagent is configurationally stable at RT, but high heat can promote enolization.
No Reaction (Aldehyde) Zinc Reagent AggregationAdd Lithium Chloride (LiCl) or use polar cosolvents (NMP) to break up zinc aggregates (Knochel's condition).
Precipitation Cold StorageReagents 0.5M in THF may precipitate at 4°C. Warm to RT and vortex gently before use.

References

  • Jackson, R. F. W., et al. "Synthesis of Enantiomerically Pure

    
    - and 
    
    
    
    -Amino Acid Derivatives Using Functionalized Organozinc Reagents."[3][4] The Journal of Organic Chemistry, vol. 64, no.[3] 20, 1999, pp. 7579–7585.[3] Link
  • Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.
  • Negishi, E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents." Chemical Reviews, vol. 103, no. 5, 2003, pp. 1979-2018. Link

  • Sigma-Aldrich. "(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide Product Specification." Link(Note: Link directs to the enantiomer for reference; the (S)-enantiomer follows identical physical protocols).

Sources

Application

The Strategic deployment of (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide in the Synthesis of Architecturally Complex Natural Products

This technical guide provides an in-depth exploration of the application of the chiral organozinc reagent, (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide, in the stereoselective synthesis of complex natural products....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the application of the chiral organozinc reagent, (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide, in the stereoselective synthesis of complex natural products. This document is intended for researchers, scientists, and professionals in drug development, offering both a conceptual framework and practical, field-tested protocols for the utilization of this versatile reagent. We will delve into the mechanistic underpinnings of its reactivity and showcase its strategic implementation in the total synthesis of notable bioactive molecules.

Introduction: The Rise of Chiral Organozinc Reagents in Complex Synthesis

The quest for efficient and stereocontrolled methods to construct intricate molecular architectures lies at the heart of modern organic synthesis. Chiral organozinc reagents have emerged as powerful tools in this endeavor, offering a unique combination of high reactivity, functional group tolerance, and predictable stereochemical outcomes.[1] Among these, (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide, a C3 chiral building block, has proven to be of significant value in the assembly of polyketide natural products, which often feature repeating stereogenic centers.

The utility of this reagent stems from its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably Negishi cross-coupling and Reformatsky-type additions.[2] Its inherent chirality allows for the direct installation of a stereocenter, a crucial advantage in lengthy synthetic sequences. This guide will focus on the practical application of this reagent, providing detailed protocols and insights into its use in the synthesis of the potent anticancer agent (+)-discodermolide and the antifungal macrolide spirangien A.

Core Applications and Mechanistic Considerations

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is primarily employed as a nucleophilic propionate equivalent. Its utility is showcased in two major classes of reactions:

  • Negishi Cross-Coupling: This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between the organozinc reagent and an organic halide or triflate.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The stereochemical integrity of the chiral zinc reagent is often maintained throughout the process, making it a powerful tool for stereospecific C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation.

  • Reformatsky and Aldol-Type Reactions: In these reactions, the organozinc reagent acts as a zinc enolate, adding to carbonyl compounds to form β-hydroxy esters.[3] The stereochemical outcome of these additions can often be controlled by the inherent chirality of the reagent and the reaction conditions, providing access to key stereotriad motifs found in many polyketide natural products.

The choice of reaction conditions, including the solvent, temperature, and catalyst system, is critical for achieving high yields and stereoselectivity. The following sections will provide detailed protocols that have been successfully applied in the synthesis of complex natural products.

Application in the Total Synthesis of (+)-Discodermolide

(+)-Discodermolide is a marine-derived polyketide that has garnered significant attention for its potent microtubule-stabilizing and anticancer activity.[4] Its complex stereochemical architecture, featuring 13 stereocenters, has made it a formidable target for total synthesis. Several synthetic campaigns have successfully utilized chiral organozinc reagents to construct key fragments of the molecule.

While a direct protocol for the application of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in the published syntheses of (+)-discodermolide is not explicitly detailed, the closely related (R)-(+)-enantiomer is commercially cited as an intermediate for its synthesis.[5] The following protocol is adapted from the principles of stereoselective additions of chiral organozinc reagents to aldehydes, a common strategy in polyketide synthesis, and is illustrative of how such a fragment would be introduced.

Protocol: Hypothetical Stereoselective Aldol-Type Addition for a Discodermolide Fragment

This protocol describes the addition of the zinc enolate derived from methyl (S)-3-bromo-2-methylpropanoate to a complex aldehyde, a key step in the construction of a polypropionate chain.

Materials:

  • Methyl (S)-3-bromo-2-methylpropanoate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde fragment of a natural product

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated zinc dust (1.5 equivalents). To this, add anhydrous THF.

  • Slowly add a solution of methyl (S)-3-bromo-2-methylpropanoate (1.2 equivalents) in anhydrous THF to the zinc suspension at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.

  • Stir the mixture vigorously at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a grayish, cloudy solution.

  • Aldol-Type Addition: In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde fragment (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared solution of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide to the cold aldehyde solution via a cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired stereochemically enriched product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, which can lead to decomposition and reduced yields.

  • Activated Zinc: The use of activated zinc is crucial for the efficient formation of the organozinc reagent. Activation removes the passivating oxide layer from the zinc surface.

  • Low Temperature (-78 °C): Performing the addition at low temperature enhances the diastereoselectivity of the reaction by favoring a more ordered transition state.

  • Saturated NH₄Cl Quench: This provides a mild acidic workup to protonate the resulting zinc alkoxide without causing side reactions such as dehydration of the β-hydroxy ester.

Visualization of the Synthetic Strategy

The following diagram illustrates a generalized workflow for the application of a chiral organozinc reagent in a fragment coupling approach towards a complex natural product.

G cluster_0 Reagent Preparation cluster_1 Fragment Coupling cluster_2 Elaboration to Natural Product start Methyl (S)-3-bromo-2-methylpropanoate reagent (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide start->reagent in THF zinc Activated Zinc zinc->reagent coupling Stereoselective Addition (-78 °C) reagent->coupling aldehyde Aldehyde Fragment aldehyde->coupling product Coupled Fragment (β-Hydroxy Ester) coupling->product elaboration Further Synthetic Steps (e.g., protection, oxidation, reduction) product->elaboration natural_product Natural Product (e.g., (+)-Discodermolide) elaboration->natural_product

Caption: Workflow for Natural Product Synthesis.

Application in the Total Synthesis of Spirangien A

Spirangien A is a potent antifungal agent isolated from the myxobacterium Sorangium cellulosum. Its synthesis represents a significant challenge due to the presence of a complex polyene chain and multiple stereocenters. The enantiomer of the title compound, (R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide, is cited as a key starting material for a fragment of spirangien A, highlighting the importance of this chiral building block.[5]

Protocol: Negishi Cross-Coupling for the Synthesis of a Spirangien A Fragment

This protocol outlines a representative Negishi cross-coupling reaction to form a C(sp³)–C(sp²) bond, a crucial step in assembling the carbon skeleton of spirangien A.

Materials:

  • (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (as a 0.5 M solution in THF)

  • Vinyl iodide or triflate fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl iodide or triflate fragment (1.0 equivalent) in anhydrous THF.

  • Add the palladium catalyst (2-5 mol%).

  • Reagent Addition: At room temperature, add the solution of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the Negishi coupling. Ligands can influence the rate of oxidative addition and reductive elimination.

  • Stoichiometry: A slight excess of the organozinc reagent is often used to ensure complete consumption of the more valuable coupling partner.

  • Anhydrous Conditions: While organozinc reagents are more tolerant to moisture than Grignard or organolithium reagents, anhydrous conditions are still recommended for optimal results in palladium-catalyzed couplings.

Tabulated Data Summary

Natural ProductKey Reaction TypeReagentTypical ConditionsStereochemical OutcomeReference
(+)-DiscodermolideAldol-Type AdditionEnantiomer of title compoundAldehyde, THF, -78 °CHigh diastereoselectivity[5] (Implied)
Spirangien ANegishi CouplingEnantiomer of title compoundVinyl iodide, Pd catalyst, THF, RT to 50°CStereospecific coupling[5] (Implied)

Logical Relationships in Stereoselective Synthesis

The following diagram illustrates the decision-making process and logical flow in applying chiral organozinc reagents for stereocontrolled bond formation.

G cluster_decision Synthetic Strategy cluster_reaction_type Reaction Choice cluster_outcome Expected Outcome start Target Natural Product with Chiral Center retrosynthesis Retrosynthetic Analysis start->retrosynthesis disconnection Identify Key C-C Bond Disconnection retrosynthesis->disconnection chiral_reagent Use Chiral Building Block: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide disconnection->chiral_reagent negishi Negishi Coupling (for C-C sp³/sp² or sp³/sp³ bonds) chiral_reagent->negishi If disconnection is at a non-carbonyl carbon reformatsky Reformatsky/Aldol Addition (for β-hydroxy ester motif) chiral_reagent->reformatsky If disconnection forms a β-hydroxy ester stereocontrol High Stereochemical Control negishi->stereocontrol reformatsky->stereocontrol fragment Synthesized Chiral Fragment stereocontrol->fragment fragment->start Incorporate into Total Synthesis

Caption: Decision-Making in Chiral Synthesis.

Conclusion

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide and its enantiomer are valuable and versatile reagents in the stereoselective synthesis of complex natural products. Their ability to participate in key carbon-carbon bond-forming reactions with a high degree of stereocontrol makes them indispensable tools for the modern synthetic chemist. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in challenging synthetic endeavors, ultimately contributing to the advancement of natural product synthesis and drug discovery.

References

  • Denmark, S. E.; Sweis, R. F. The Negishi Cross-Coupling Reaction. In The Negishi Cross-Coupling Reaction; John Wiley & Sons, Ltd, 2017. [Link]

  • Smith, A. B., III; et al. Gram-Scale Synthesis of (+)-Discodermolide. Org. Lett.1999 , 1 (12), 1823–1826. [Link]

  • Paterson, I.; Findlay, A. D.; Noti, C. Total synthesis of (–)-spirangien A, an antimitotic polyketide isolated from the myxobacterium Sorangium cellulosum. Chem. Asian J.2009 , 4 (4), 594-611. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

  • Marshall, J. A. Total Synthesis of (+)-Discodermolide. J. Org. Chem.1998 , 63 (17), 5961–5974. [Link]

  • Organozinc chemistry. Wikipedia. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Discodermolide. Wikipedia. [Link]

  • Smith, A. B., III. The Chemical Synthesis of Discodermolide. In The Chemical Synthesis of Discodermolide; Springer, 2008. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2008 , 130 (23), 7548–7549. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Knochel, P. Organozinc and Copper in Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43 (16), 2034-2053. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. [Link]

  • Reformatsky Reaction. Name Reactions in Organic Synthesis.

Sources

Method

Introduction: The Imperative of Stereocontrol in Complex Molecule Synthesis

An Application Guide to Diastereoselective Synthesis with Chiral Zinc Reagents For Researchers, Scientists, and Drug Development Professionals The three-dimensional architecture of a molecule is inextricably linked to it...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Diastereoselective Synthesis with Chiral Zinc Reagents

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional architecture of a molecule is inextricably linked to its function, a principle of paramount importance in pharmacology and materials science. The synthesis of complex organic molecules, therefore, demands precise control over the formation of stereogenic centers. Diastereoselective synthesis, the ability to selectively form one diastereomer over all others, is a cornerstone of modern synthetic strategy. Among the vast toolkit available to chemists, organozinc reagents have carved a unique niche due to their remarkable functional group tolerance and moderate reactivity, which can be finely tuned with chiral ligands.[1]

This guide provides an in-depth exploration of the principles and protocols governing the use of chiral zinc reagents to control diastereoselectivity. We move beyond simple procedural lists to explain the underlying mechanistic principles—the causality—that drive stereochemical outcomes. By understanding why specific conditions and reagents are chosen, researchers can better troubleshoot, adapt, and innovate in their own synthetic endeavors. The protocols described herein are designed as self-validating systems, providing a robust foundation for the construction of complex, stereochemically rich molecules.

Part 1: Foundational Principles of Zinc-Mediated Diastereoselection

The stereochemical outcome of the addition of a nucleophile to a carbonyl or imine is often predicted by established models like the Felkin-Anh for acyclic systems or the Cram-chelation model when a nearby Lewis basic group is present.[2][3] The power of organozinc chemistry lies in its ability to either reinforce these inherent facial biases or, more impressively, to override them completely.

The central principle involves the creation of a highly organized, chiral transition state. This is typically achieved in one of two ways:

  • Substrate-Direct-Control: An existing chiral center in the substrate, often bearing a Lewis basic group (e.g., an alcohol or ether), coordinates to the zinc reagent. This coordination locks the conformation of the substrate, exposing one face of the electrophilic center to nucleophilic attack.

  • Reagent-Based Control: A chiral ligand is pre-complexed with the zinc reagent. This external chiral environment dictates the trajectory of the nucleophilic addition, irrespective of the substrate's inherent chirality, or is used to create a chiral product from an achiral substrate.

A key advantage of zinc is its Lewis acidity, which can be modulated. For instance, alkyl zinc halides (RZnX) and triflates (RZnOTf) are more potent Lewis acids than dialkylzincs (R₂Zn). This enhanced Lewis acidity is crucial for enforcing chelation with substrates that would otherwise not coordinate, providing a powerful tool to reverse conventional diastereoselectivity.[2][4]

Part 2: Application Notes & Protocols

Application Note 1: Reversing Diastereoselectivity via Chelation-Controlled Addition to β-Silyloxy Aldehydes

Field-Proven Insight: The addition of organometallics to α- or β-alkoxy aldehydes protected with bulky silyl groups (e.g., TBS, TES) almost invariably follows the Felkin-Anh model to yield the anti diol product, as the steric bulk prevents the formation of a chelated intermediate.[2][4] However, this outcome can be completely reversed by employing a potent zinc Lewis acid. We can force the silyl-protected aldehyde into a rigid six-membered chelate, directing the nucleophilic attack to the opposite face and furnishing the syn product with high selectivity.[4] This strategy liberates the synthetic chemist from choosing a protecting group based solely on the desired stereochemical outcome of one reaction, allowing for a more holistic synthetic design.

Mechanism: Felkin-Anh vs. Zinc-Enforced Chelation Control The diagram below illustrates how the zinc Lewis acid (EtZnOTf) overrides the sterically preferred Felkin-Anh pathway by forming a stable six-membered ring with the aldehyde and the β-silyloxy group.

G Mechanism: Felkin-Anh vs. Zinc-Enforced Chelation cluster_0 Felkin-Anh Pathway (No Chelation) cluster_1 Zinc-Enforced Chelation Pathway FA_TS Felkin-Anh Transition State (Bulky Group Perpendicular) FA_Product Anti Product (Major without Zn Lewis Acid) FA_TS->FA_Product Nu- attack CC_TS Rigid 6-Membered Chelate (EtZnOTf enforces coordination) CC_Product Syn Product (Major with Zn Lewis Acid) CC_TS->CC_Product Nu- attack Start β-Silyloxy Aldehyde + Organozinc Reagent Start->FA_TS Weak Lewis Acid (e.g., R₂Zn) Start->CC_TS Strong Lewis Acid (e.g., EtZnOTf)

Caption: Felkin-Anh vs. Zinc-Enforced Chelation Pathways.

Protocol: Syn-Selective Addition of Diethylzinc to a β-TBS-oxy Aldehyde This protocol is adapted from methodology demonstrating high chelation-control.[4]

Materials:

  • (R)-3-((tert-butyldimethylsilyl)oxy)butanal

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Zinc triflate (Zn(OTf)₂), anhydrous

  • Anhydrous toluene and dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Preparation of EtZnOTf: To a flame-dried Schlenk flask under argon, add anhydrous Zn(OTf)₂ (182 mg, 0.5 mmol). Add anhydrous toluene (2.5 mL) and cool the resulting suspension to 0 °C. Add Et₂Zn (0.5 mL of a 1.0 M solution in hexanes, 0.5 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, during which the solid should fully dissolve to give a clear solution of EtZnOTf.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve (R)-3-((tert-butyldimethylsilyl)oxy)butanal (101 mg, 0.5 mmol) in a 1:1 mixture of anhydrous toluene:DCM (5 mL). Cool the solution to -15 °C (a dry ice/acetonitrile bath).

  • Addition: To the aldehyde solution, add Et₂Zn (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) dropwise. Then, add the pre-formed EtZnOTf solution from step 1 via cannula.

  • Reaction Monitoring: Stir the reaction at -15 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt and stir vigorously for 1 hour until the aqueous layer is clear.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the syn-diol product.

Expected Outcome & Validation: The reaction should yield the syn-product with high diastereoselectivity. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, by comparing the integration of characteristic signals for each diastereomer.[4]

Substrate Protecting GroupOrganozinc ReagentLewis AcidDiastereomeric Ratio (syn:anti)Reference
TBSMe₂ZnEtZnOTf10:1[4]
TESEt₂ZnEtZnOTf15:1[4]
TBS(E)-VinylzincEtZnONf>20:1[4]
TESPr₂ZnEtZnONf>20:1[4]
*EtZnONf (nonaflate) can provide even higher selectivity.
Application Note 2: Hydroxyl-Directed Diastereoselective Cyclopropanation

Field-Proven Insight: The Simmons-Smith cyclopropanation is a classic method for forming cyclopropanes. When applied to chiral allylic alcohols, the hydroxyl group acts as a powerful directing group. The zinc carbenoid reagent coordinates to the oxygen atom, delivering the methylene group to the proximal face of the double bond in an intramolecular fashion.[5] The choice of reagent is critical; while the classic Zn-Cu couple is effective, the Furukawa modification (Et₂Zn and CH₂I₂) often provides superior reactivity and selectivity, especially for less reactive or sterically hindered alkenes, as it is performed in non-complexing solvents.[5]

Protocol: Syn-Selective Cyclopropanation of (Z)-3-methylpent-2-en-1-ol This protocol leverages the directing effect of the allylic alcohol to produce the syn-cyclopropylmethanol with high diastereoselectivity.

Materials:

  • (Z)-3-methylpent-2-en-1-ol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Experimental Workflow

Caption: Experimental Workflow for Directed Cyclopropanation.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add (Z)-3-methylpent-2-en-1-ol (100 mg, 1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add Et₂Zn (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise. A gas evolution (ethane) will be observed. Stir for 20 minutes at 0 °C. Then, add CH₂I₂ (0.18 mL, 2.2 mmol) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the desired cyclopropylmethanol.

Expected Outcome & Validation: The (Z)-alkene geometry is known to give extremely high syn selectivity in directed cyclopropanations.[5] The diastereoselectivity can be confirmed by ¹H NMR or by converting the alcohol to a Mosher ester.

Substrate Alkene GeometryDiastereomeric Ratio (syn:anti)Reference
(Z)-disubstituted>200:1[5]
(E)-disubstituted<2:1[5]
Trisubstituted>50:1[5]

Part 3: General Considerations for Handling Chiral Zinc Reagents

  • Atmosphere: All reactions involving organozinc reagents must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk or glovebox techniques. Solvents and reagents must be rigorously dried, as organozincs react with water and oxygen.

  • Purity of Reagents: The purity of dialkylzinc and diiodomethane is critical. Commercial solutions are often used directly, but titration of the dialkylzinc solution is recommended for precise stoichiometry.

  • Temperature Control: Many diastereoselective additions are highly temperature-dependent. Maintaining the specified reaction temperature is crucial for achieving high selectivity.

  • Troubleshooting:

    • Low Yield: May indicate impure reagents, insufficient exclusion of air/moisture, or incorrect stoichiometry.

    • Poor Diastereoselectivity: Often caused by incorrect temperature control or using a non-optimal solvent or Lewis acid. For chelation-controlled reactions, ensure the Lewis acid (e.g., EtZnOTf) is properly formed and active.

Conclusion

Chiral zinc reagents are versatile and powerful tools for constructing complex molecules with a high degree of stereocontrol. By understanding the mechanistic underpinnings of chelation, substrate direction, and ligand-based control, chemists can rationally design syntheses that deliver the desired diastereomer with precision. The ability to either follow or override classical stereochemical models by simply tuning the zinc reagent or additives makes this chemistry particularly valuable for target-oriented synthesis in academic and industrial research.

References

  • Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. ScholarlyCommons - University of Pennsylvania. Available at: [Link]

  • Catalytic Asymmetric Addition of Dialkylzinc Reagents to α-Aldiminoesters. PMC - NIH. Available at: [Link]

  • Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids. PubMed. Available at: [Link]

  • Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed - NIH. Available at: [Link]

  • Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones by Peter I. Dosa AB, Chemistry. DSpace@MIT. Available at: [Link]

  • Cyclopropanation Reactions. Science of Synthesis. Available at: [Link]

  • Asymmetric Catalytic Addition of Diorganozinc Reagents to Imines: Scope and Application. ResearchGate. Available at: [Link]

  • Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes. PMC - NIH. Available at: [Link]

  • DE102004031947A1 - Preparation of an organo zinc compound, useful to prepare enantiomer-enriched chiral products, comprises demetallizing an organometal compound with a zinc salt to form organo zinc compound and a salt of another metal. Google Patents.
  • Catalytic asymmetric synthesis of chiral secondary polyfunctional alcohols using diorganozincs. Scilit. Available at: [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications. Available at: [Link]

  • s Chiral Catalysts Utilized in the Nucleophilic Addition of Dialkyl-zinc Reagents to Carbonyl Compounds. Bentham Science Publishers. Available at: [Link]

  • Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. PMC - NIH. Available at: [Link]

  • Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. Organic Letters. Available at: [Link]

Sources

Application

Application Note: Scalable Manufacturing Strategies for Chiral Building Blocks

Introduction: The Single-Enantiomer Imperative The shift toward single-enantiomer therapeutics is no longer a trend but a regulatory mandate.[1] Since the FDA’s 1992 policy statement on stereoisomeric drugs, the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Single-Enantiomer Imperative

The shift toward single-enantiomer therapeutics is no longer a trend but a regulatory mandate.[1] Since the FDA’s 1992 policy statement on stereoisomeric drugs, the development of racemates requires rigorous justification. For the process chemist, this shifts the challenge from simple synthesis to stereoselective scalability .

Producing chiral building blocks at scale (kg to metric ton) introduces thermodynamic, kinetic, and safety constraints that do not exist at the bench. This guide outlines the decision-making framework and validated protocols for three dominant methodologies: Biocatalysis , Asymmetric Chemocatalysis , and Advanced Resolution .

Strategic Route Selection: The Decision Matrix

The choice between resolving a racemate or synthesizing the chiral center de novo is governed by the "Cost of Goods Sold" (COGS) and the "E-factor" (waste-to-product ratio).

The "Rule of 50" in Resolution

Classical resolution is limited to a theoretical 50% yield unless a Dynamic Kinetic Resolution (DKR) is possible. At scale, a simple resolution is only viable if:

  • The unwanted enantiomer can be racemized and recycled in situ.

  • The unwanted enantiomer has market value (e.g., agricultural applications).

  • The starting material is incredibly cheap (<$10/kg).

Decision Logic Pathway

The following logic flow illustrates the selection process for industrial scale-up.

RouteSelection Start Target Chiral Building Block ChiralPool Is it available in Chiral Pool? Start->ChiralPool Buy SOURCING STRATEGY: Purchase/Fermentation ChiralPool->Buy Yes Prochiral Is a Prochiral Precursor Available? ChiralPool->Prochiral No AsymSyn ASYMMETRIC SYNTHESIS (Hydrogenation/Biocat) Prochiral->AsymSyn Yes (Ketone/Imine) Racemate Racemic Route Established? Prochiral->Racemate No Resolution RESOLUTION STRATEGY Racemate->Resolution DKR_Check Can it be Racemized? Resolution->DKR_Check ClassicRes Classical/SMB Resolution DKR_Check->ClassicRes No (Max Yield 50%) DKR_Route Dynamic Kinetic Resolution (DKR) DKR_Check->DKR_Route Yes (Yield >50%)

Figure 1: Strategic decision tree for selecting the manufacturing route of chiral intermediates.

Technology Platform A: Biocatalysis (Enzymatic Kinetic Resolution)

Biocatalysis has matured from a niche academic tool to a cornerstone of green manufacturing. Enzymes like Lipases (e.g., Candida antarctica Lipase B, CALB) are robust, require no co-factors, and operate in organic solvents, making them ideal for esterification or hydrolysis.

Critical Consideration: pH Stat Control

In hydrolytic resolutions, the release of acid drops the pH, denaturing the enzyme. At scale, manual adjustment is impossible. An automated pH-stat system is mandatory to maintain the "ionization state" of the catalytic triad.

Protocol: Scale-Up of Lipase-Catalyzed Kinetic Resolution

Objective: Resolution of a chiral alcohol (±)-1-phenylethanol via acetylation. Scale: 10 kg Batch.

Materials & Equipment
  • Enzyme: Immobilized CALB (Novozym 435 or equivalent), 5% w/w loading.

  • Acyl Donor: Vinyl acetate (irreversible donor to prevent back-reaction).

  • Solvent: MTBE (Methyl tert-butyl ether) – selected for low water solubility and enzyme stability.

  • Reactor: 50L Hastelloy or Glass-lined vessel with overhead stirring.

Step-by-Step Methodology
  • System Preparation (Self-Validation Step):

    • Ensure reactor is dry (Water content < 0.05%). Why? Water competes with the alcohol, leading to hydrolysis of the acyl donor.

    • Charge 10 kg of racemic alcohol and 30 L of MTBE.

  • Reaction Initiation:

    • Add 0.6 equivalents of Vinyl Acetate.

    • Heat to 40°C.

    • Add 0.5 kg Immobilized Enzyme. Note: Reaction starts immediately.

  • In-Process Control (IPC) Loop:

    • T=1 hr: Sample for GC/HPLC. Check conversion.

    • Stop Point: The reaction must be stopped at 49-50% conversion .

    • Mechanism:[2][3][4] As conversion approaches 50%, the reaction rate slows for the fast enantiomer, and the enzyme may start processing the slow enantiomer, eroding ee (enantiomeric excess).

  • Termination & Filtration:

    • Cool to 20°C.

    • Filter the immobilized enzyme through a sparkler filter. Crucial: Save the catalyst! It can often be recycled 5-10 times.

  • Downstream Separation:

    • Distill off solvent and excess vinyl acetate.

    • Separate the Product Ester (R-enantiomer) from the Unreacted Alcohol (S-enantiomer) via fractional distillation or crystallization.

Technology Platform B: Asymmetric Hydrogenation

For creating chiral centers from prochiral ketones or imines, Asymmetric Hydrogenation (AH) is the gold standard due to its high atom economy (adding only H2). However, it involves high-pressure hydrogen and pyrophoric catalysts (Rh, Ru, Ir).

Safety Engineering: The "Runaway" Risk

Hydrogenation is exothermic.[5] At scale, heat removal capacity scales with surface area (


), while heat generation scales with volume (

).
  • Safety Rule: Never add catalyst to a pressurized, heated vessel.

  • Quench Protocol: Have a catalyst poison (e.g., sulfur or specific acids) ready to kill the reaction in case of thermal runaway.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of Chiral Amino Acid Precursor. Scale: 5 kg Batch.

Materials & Equipment
  • Catalyst: [Rh(COD)(Chiral_Ligand)]BF4 (Substrate:Catalyst ratio 2000:1).

  • Gas: Hydrogen (Grade 5.0).

  • Vessel: 20L High-Pressure Autoclave (rated to 100 bar).

Step-by-Step Methodology
  • Inertization (Critical Safety Step):

    • Pressure purge the vessel 3x with Nitrogen (5 bar) to remove O2.

    • Validation: Oxygen sensor reading must be < 10 ppm. Oxygen destroys phosphine ligands and creates explosion hazards.

  • Catalyst Charging:

    • Dissolve substrate in degassed Methanol.

    • Add catalyst solution via a cannula (under N2 pressure) to avoid air contact.

  • Hydrogenation:

    • Pressurize with H2 to 5 bar, vent (to remove N2). Repeat 3x.

    • Pressurize to final setpoint (e.g., 30 bar).

    • Set agitation to max (mass transfer limited regime).

  • Reaction Monitoring:

    • Monitor H2 uptake curve.

    • Self-Validating Check: If H2 uptake stops before theoretical consumption, check for "Catalyst Poisoning" (impurities in substrate like sulfur or halides).

  • Work-up & Metal Scavenging:

    • Vent H2, purge with N2.

    • Metal Removal: Add a scavenger (e.g., Smopex® or activated carbon) and stir for 4 hours.

    • Limit: Residual Rh must be < 10 ppm for pharmaceutical intermediates.

Comparative Data: Technology Selection

FeatureBiocatalysis (Enzymatic)Asymmetric ChemocatalysisClassical Resolution
Enantioselectivity (ee) Excellent (>99%)High (90-99%)Variable (requires optimization)
Scale-up Factor Linear (easy)Non-linear (heat transfer issues)Linear
Catalyst Cost Medium (Recyclable)High (Precious Metals)Low (Chiral Acids/Bases)
Atom Economy HighVery High (100%)Low (max 50% yield w/o DKR)
Greenness Best (Water/Mild)Good (Solvent dependent)Poor (High solvent use)

Advanced Resolution: Simulated Moving Bed (SMB)

When synthesis is difficult, SMB Chromatography offers a continuous purification alternative to crystallization. Unlike batch HPLC, SMB uses a counter-current flow of solid and liquid, maximizing stationary phase usage.

  • Application: Ideal for separating enantiomers that cannot be crystallized.

  • Throughput: Can process tons/year.

  • Cost: High CAPEX, but low OPEX due to >99% solvent recycling.[2]

References

  • FDA Policy Statement: FDA. (1992).[1][4][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Link

  • Asymmetric Hydrogenation Safety: Etayo, P., & Vidal-Ferran, A. (2013). Rh-Catalyzed Asymmetric Hydrogenation: A Practical Guide. Chemical Society Reviews.[8] Link

  • Biocatalysis Scale-Up: Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for Pharmaceutical Intermediates: The Future is Now. Trends in Biotechnology. Link

  • SMB Chromatography: Juza, M., et al. (2000). Simulated moving bed chromatography and its application to chirotechnology. Trends in Biotechnology. Link

  • Green Chemistry Solvents: Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Link

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Method

Safe handling and storage of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in THF solution

Application Note: Safe Handling, Storage, and Transfer Protocols for (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide in THF Executive Summary (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Transfer Protocols for (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide in THF

Executive Summary

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a highly functionalized, chiral organozinc halide widely utilized in asymmetric synthesis and late-stage C-C bond formation, notably via Negishi cross-coupling. Supplied as a 0.5 M solution in anhydrous tetrahydrofuran (THF), this reagent exhibits exceptional functional group tolerance compared to its Grignard or organolithium counterparts, preserving sensitive moieties like esters, nitriles, and ketones during reaction. However, its reactivity profile demands rigorous inert-atmosphere handling to preserve enantiomeric integrity, maintain chemical titer, and mitigate severe safety risks associated with air-sensitive organometallics.

Physicochemical Profile & Hazard Causality

Understanding the inherent properties of the reagent is critical for safe manipulation. The physical properties of the 0.5 M solution are summarized below.

Table 1: Physicochemical Properties of 3-Methoxy-2-methyl-3-oxopropylzinc Bromide (0.5 M in THF)

PropertySpecification
Chemical Class Alkylzinc Halide (Organometallic)
Solvent Tetrahydrofuran (THF)
Concentration 0.5 M
Density 0.968 g/mL at 25 °C[1]
Storage Temperature 2–8 °C[1]
Atmosphere Argon or Nitrogen (Strictly Anhydrous)

Hazard Causality:

  • Moisture & Oxygen Sensitivity: The carbon-zinc (C-Zn) bond is highly polarized (Cδ⁻–Znδ⁺). Exposure to protic sources (such as atmospheric moisture) leads to rapid protonation of the alkyl ligand, effectively quenching the reagent and generating flammable hydrocarbon gases[2]. Furthermore, oxygen readily inserts into the C-Zn bond to form zinc alkoxides, which depletes the active titer and can trigger exothermic decomposition.

  • Solvent Hazards (THF): THF is a highly flammable ether that is prone to auto-oxidation. Upon prolonged exposure to air and light, it forms explosive hydroperoxides[3]. The combination of a reactive organometallic species and a peroxide-forming solvent necessitates strictly anaerobic storage conditions.

Storage & Environmental Logistics

To prevent degradation and ensure safety, the reagent must be stored under specific environmental controls:

  • Temperature: Maintain at 2–8 °C. Cold storage minimizes thermal degradation pathways and reduces the vapor pressure of the highly flammable THF solvent[1].

  • Packaging: The reagent is typically supplied in Sure/Seal™ bottles. The specialized elastomer liner is designed to prevent oxygen and moisture ingress even after multiple needle punctures, provided small-gauge needles (≤18-gauge) are used[4].

  • Validation Check: Before use, visually inspect the solution. A clear solution indicates a healthy reagent; excessive turbidity or precipitate may indicate moisture contamination and subsequent zinc hydroxide/oxide formation.

Standard Operating Procedures (SOPs)

The following protocols establish self-validating systems for reagent transfer, ensuring that any failure in the inert atmosphere is immediately detectable by the operator.

Protocol A: Air-Free Syringe Transfer (Volumes < 50 mL)

For volumes under 50 mL, a syringe transfer is appropriate. Exceeding this volume with a syringe increases the risk of structural failure and hazardous spills[2].

  • Preparation: Dry a glass syringe and long needle in an oven (120 °C) for at least 2 hours. Cool in a desiccator or under an inert gas stream.

  • Purging: Connect the reagent bottle to a Schlenk line via a needle attached to an argon/nitrogen source. Pierce the Sure/Seal septum.

  • Syringe Flushing: Insert the syringe needle into the headspace of the reagent bottle. Slowly draw inert gas into the syringe, then expel it back into the headspace. Repeat this cycle three times to ensure the syringe is completely purged of air[4].

  • Extraction: Submerge the needle tip below the liquid level. Slowly draw the plunger to extract slightly more than the desired volume.

    • Self-Validation Step: If the plunger resists or pulls back strongly, the bottle lacks sufficient positive pressure. Stop, ensure the inert gas line is open (1-2 psi), and retry. Do not force the plunger.

  • Volume Adjustment: Raise the needle tip above the liquid level into the inert headspace. Carefully push the plunger to expel any gas bubbles and adjust to the exact required volume[2].

  • Transfer: Withdraw the syringe and immediately pierce the septum of the receiving reaction flask (which must also be under positive inert pressure). Add the reagent dropwise.

SyringeTransfer N1 1. Purge Syringe (3x Ar/N2 cycles) N2 2. Pressurize Reagent Bottle (1-2 psi Inert Gas) N1->N2 N3 3. Insert Needle & Draw Volume (Check for Bubbles) N2->N3 N4 4. Adjust Volume (Keep Needle in Headspace) N3->N4 N5 5. Transfer to Reaction Flask (Under Positive Pressure) N4->N5

Workflow for the air-free syringe transfer of organozinc reagents.

Protocol B: Cannula Transfer (Volumes > 50 mL)

For larger preparative scales, a double-tipped needle (cannula) must be used to minimize exposure and physical strain[4].

  • Setup: Insert an inert gas line into the reagent bottle to provide positive pressure. Insert a vent needle (connected to a mineral oil bubbler) into the receiving flask[5].

  • Cannula Insertion: Insert one end of an oven-dried cannula into the headspace of the reagent bottle. Allow the inert gas to purge through the cannula for 30 seconds.

  • Connection: Insert the other end of the purging cannula into the receiving flask.

  • Transfer: Push the cannula tip in the reagent bottle down into the liquid. The positive pressure will force the liquid through the cannula into the receiving flask[4].

    • Self-Validation Step: Monitor the transfer rate. A steady flow indicates proper pressure equilibrium. If flow stops, check the bubbler vent on the receiving flask for blockages.

  • Termination: Once the desired volume is transferred, pull the cannula tip in the reagent bottle up into the headspace to stop the liquid flow, allowing gas to clear the line before complete removal.

Protocol C: Safe Quenching and Disposal

Empty containers retain hazardous residues and must be neutralized before disposal[6].

  • Inert Rinse: Under inert atmosphere, inject a dry, unreactive solvent (e.g., anhydrous toluene or heptane) into the "empty" bottle. Swirl gently.

  • Controlled Hydrolysis: Transfer the rinse solvent to a dedicated quenching flask cooled in an ice bath. Slowly add a mildly protic solvent (e.g., isopropanol), followed by dropwise addition of water[6].

    • Self-Validation Step: Monitor for gas evolution and temperature spikes. A manageable, slow bubbling confirms safe, controlled destruction of the C-Zn bonds.

  • Final Disposal: Once bubbling ceases, the neutralized aqueous/organic mixture can be disposed of in appropriate hazardous waste streams. The rinsed bottle should be left open in the back of a fume hood for at least a week before final water rinsing[6].

Application Context: Negishi Cross-Coupling

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is predominantly utilized in Negishi cross-coupling reactions to construct complex carbon frameworks (e.g., the C13-32 fragment of spirangien A)[1]. The organozinc reagent undergoes transmetalation with a palladium intermediate, transferring its chiral alkyl group without racemization, which is a key advantage over more reactive organometallics[7].

NegishiPathway RZnX Organozinc (R-Zn-Br) Trans Transmetalation RZnX->Trans Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd->OxAdd OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd Catalyst Regeneration Prod Coupled Product (R-Ar) RedElim->Prod

Mechanistic pathway of Pd-catalyzed Negishi cross-coupling using organozinc reagents.

References

  • Application Notes and Protocols for the Negishi Coupling of Organozinc Reagents with 1-Iodocyclohexene. BenchChem. URL:[7]

  • (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution. Sigma-Aldrich. URL:[1]

  • ALDRICH (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution, 0.5M in THF. Thomas Scientific. URL:[3]

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. University of Michigan / Sigma-Aldrich. URL:[4]

  • The Safe Use of Pyrophoric Reagents. University of Kentucky / Sigma-Aldrich. URL:[6]

  • Main Product - BOC Sciences. BOC Sciences. URL:[]

  • Handling Pyrophoric Reagents. Sigma-Aldrich. URL:

  • Pyrophoric Liquids & Solids. Dartmouth College. URL:[5]

  • Organozinc Reagents. Sigma-Aldrich. URL:

  • Transferring Air-Sensitive Reagents. University of Nebraska-Lincoln. URL:[2]

Sources

Application

Application Note: Catalytic Enantioselective Zinc Methodologies

Topic: Catalytic Enantioselective Reactions Involving Zinc Compounds Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers. Precision C–C Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Enantioselective Reactions Involving Zinc Compounds Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Precision C–C Bond Formation via Dinuclear Activation

Introduction: The Zinc Advantage in Asymmetric Catalysis

Zinc occupies a unique "Goldilocks" zone in transition metal catalysis. Unlike the soft, π-acidic nature of palladium or platinum, zinc acts primarily as a Lewis acid. However, its utility extends far beyond simple activation. In enantioselective catalysis, organozinc reagents exhibit a distinct ability to form dinuclear active species .

This phenomenon—often termed the "bimetallic transition state"—allows one zinc atom to activate the electrophile (e.g., aldehyde) while a second zinc atom, tethered by a chiral ligand, activates the nucleophile. This cooperative mechanism leads to the "amplification of chirality," a concept pioneered by Noyori and Oguni, where a catalyst with low enantiomeric purity can generate products with high optical purity.

This guide details three distinct catalytic manifolds:

  • Alkylation: The classic addition of dialkylzinc to aldehydes (Noyori system).

  • Direct Aldol: The atom-economical coupling of ketones and aldehydes (Trost ProPhenol system).

  • Reformatsky: The oxidative addition of

    
    -haloesters to carbonyls (Cozzi system).
    

Mechanistic Principles: The Dinuclear Paradigm[1]

Understanding the geometry of the active catalyst is prerequisite to troubleshooting. In the DAIB-catalyzed alkylation, the resting state is often a hetero-bimetallic dimer. The reaction rate is second-order with respect to zinc, confirming that two metal centers are involved in the bond-forming step.

Visualization: The Dinuclear Catalytic Cycle (DAIB System)

DAIB_Mechanism cluster_legend Legend Start Ligand Precursor (-)-DAIB Complex_A Mono-Zinc Complex (Lewis Acidic) Start->Complex_A + R2Zn - RH Zn_Alkyl Dialkylzinc (R2Zn) Complex_B Dinuclear Transition State Complex_A->Complex_B + R2Zn + Aldehyde Product Chiral Alcohol (Zinc Alkoxide) Complex_B->Product Alkyl Transfer Product->Complex_A + R2Zn (Catalyst Turnover) key Green: Stable Species | Blue: Active Catalyst | Yellow: Transition State

Caption: Simplified catalytic cycle showing the recruitment of a second equivalent of dialkylzinc to form the active dinuclear transition state.

Protocol A: Enantioselective Alkylation of Aldehydes

The Standard: Noyori’s (-)-DAIB System Target: Synthesis of (S)-1-phenylpropanol from benzaldehyde.

This reaction is the benchmark for testing new ligands but remains one of the most reliable methods for generating chiral secondary alcohols at scale.

Materials
  • Substrate: Benzaldehyde (Freshly distilled, stored under

    
    ).
    
  • Reagent: Diethylzinc (

    
    ), 1.0 M in hexanes.
    
  • Catalyst: (-)-3-exo-(Dimethylamino)isoborneol [(-)-DAIB].

  • Solvent: Toluene (Anhydrous).

Step-by-Step Protocol
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under argon, charge (-)-DAIB (20 mg, 0.1 mmol, 2 mol%).

    • Add anhydrous toluene (5 mL).

    • Add

      
       (5.0 mL, 5.0 mmol, 1.0 M in hexane) via syringe.
      
    • Note: Evolution of ethane gas will occur. Vent via an oil bubbler. Stir at 25°C for 15 minutes to ensure formation of the mono-zinc chelate.

  • Substrate Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add benzaldehyde (530 mg, 5.0 mmol) slowly over 10 minutes.

    • Critical: Slow addition prevents non-catalyzed background reaction (which produces racemic product).

  • Reaction & Quench:

    • Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Monitor by TLC (Hexane/EtOAc 8:1).

    • Quench by slow addition of saturated aqueous

      
       (10 mL) at 0°C. Caution: Vigorous gas evolution.
      
  • Workup:

    • Extract with

      
       (3 x 20 mL).
      
    • Wash combined organics with 1N HCl (to remove DAIB) and brine.

    • Dry over

      
       and concentrate.
      

Expected Results:

  • Yield: >95%

  • ee: 98% (S)-isomer

  • Validation: Chiral HPLC (Chiralcel OD-H, Hex/IPA 98:2).

Protocol B: Direct Catalytic Asymmetric Aldol

The Modern Powerhouse: Trost Dinuclear Zinc-ProPhenol System Target: Direct aldol addition of methyl ynones to aldehydes.

Unlike the DAIB system which uses stoichiometric zinc as the reagent, this system uses zinc as a true catalyst to unite two organic fragments. The ProPhenol ligand (a dinuclear semi-crown ether) is essential here.

Materials
  • Ligand: (S,S)-ProPhenol (Available commercially or synthesized from phenol and proline).

  • Zinc Source:

    
     (Used to generate the catalyst in situ).[1]
    
  • Substrate: Acetophenone (Donor) and 4-Nitrobenzaldehyde (Acceptor).

  • Additive: Triphenylphosphine sulfide (

    
    ) – Optional but often boosts ee.
    
Experimental Workflow Visualization

Trost_Workflow Setup Flame Dry Schlenk Argon Atmosphere Complexation Mix ProPhenol + Et2Zn (Release 2 eq Ethane) Setup->Complexation Substrate Add Donor + Acceptor (Ketone + Aldehyde) Complexation->Substrate Active Catalyst Formed Reaction Stir 4-24h @ 4°C to RT Substrate->Reaction Workup Quench pH 7 buffer Extract EtOAc Reaction->Workup

Caption: Workflow for the Trost ProPhenol Aldol reaction. Note the in-situ catalyst generation step.

Step-by-Step Protocol
  • Catalyst Assembly:

    • To a dried vial, add (S,S)-ProPhenol ligand (6.4 mg, 0.01 mmol, 5 mol%).

    • Add THF (0.5 mL) and cool to 0°C.

    • Add

      
       (20 
      
      
      
      L, 0.02 mmol, 10 mol% - Note: 2:1 Zn:Ligand ratio is critical).
    • Stir for 30 mins at RT. The solution should become clear.

  • Reaction:

    • Add the ketone donor (Acetophenone, 0.2 mmol).

    • Add the aldehyde acceptor (4-Nitrobenzaldehyde, 0.22 mmol).

    • Stir at 4°C (cold room) or RT depending on rate. (Electron-deficient aldehydes react faster).

  • Purification:

    • Flash chromatography on silica gel. Avoid acidic modifiers which might induce retro-aldol.

Performance Metrics:

ParameterValueNotes
Catalyst Loading 2–5 mol%Highly efficient compared to older methods.
Typical Yield 85–95%
Typical ee 90–99%Dependent on donor pKa.
dr (syn/anti) >10:1For substituted ketone donors.[2]

Protocol C: Catalytic Enantioselective Reformatsky

The Challenge: Cozzi’s Dimethylzinc-Mediated System Target: Synthesis of


-hydroxy esters from ketones/aldehydes and 

-haloesters.[3]

Classically, Reformatsky reactions require stoichiometric zinc dust and harsh activation. This protocol uses


 to generate the zinc enolate under mild, homogeneous conditions.
Protocol Highlights
  • Reagent: Dimethylzinc (

    
    ) is preferred over 
    
    
    
    for this specific transformation to minimize non-selective alkyl transfer.
  • Oxidant: Air (Oxygen) is often required to initiate the radical formation of the zinc enolate from the iodoacetate.

  • Setup:

    • Dissolve chiral amino-alcohol ligand (20 mol%) in

      
      .
      
    • Add

      
       (1.2 equiv) at -20°C.
      
    • Add aldehyde (1.0 equiv) and ethyl iodoacetate (1.2 equiv).

  • Initiation:

    • Introduce a small amount of air (via syringe needle) or stir vigorously open to an inert line with trace

      
       to initiate the radical chain.
      
  • Result:

    • Formation of the chiral zinc-aldolate, hydrolyzed to the

      
      -hydroxy ester.
      

Safety & Handling: Pyrophoric Reagents

Working with


 and 

requires strict adherence to safety protocols. These reagents ignite immediately upon contact with air.
Critical Safety Table
HazardPrevention StrategyEmergency Response
Pyrophoric Use Schlenk lines; purge needles with inert gas before entry.Dry Sand / Vermiculite .[4] NEVER use water.[5][6][7]
Gas Evolution Ensure reaction vessels are vented to an inert oil bubbler.If pressure builds, stop addition immediately.
Needle Clogging Use wide-bore needles; withdraw plunger slightly after uptake to clear tip.Do not force a clogged needle. Discard into quenching beaker.
Quenching Residual Reagent

Never discard active zinc reagents directly into waste.

  • Dilute the residual reagent in the syringe/flask with anhydrous hexane.

  • Cool to 0°C.

  • Slowly add isopropyl alcohol (IPA).

  • Once bubbling ceases, add ethanol, then water.

References

  • Kitamura, M., et al. (1989). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Journal of the American Chemical Society. Link

  • Trost, B. M., & Ito, H. (2000). "A Direct Catalytic Enantioselective Aldol Reaction via a Novel Catalyst Design." Journal of the American Chemical Society. Link

  • Cozzi, P. G. (2006).[8] "A Catalytic, Me2Zn-Mediated, Enantioselective Reformatsky Reaction with Ketones." Angewandte Chemie International Edition. Link

  • Pu, L., & Yu, H. B. (2001). "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews. Link

  • Trost, B. M., & Bartlett, M. J. (2015).[9] "ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes." Accounts of Chemical Research. Link[9]

Sources

Method

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in the synthesis of active pharmaceutical ingredients

Topic: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in the synthesis of active pharmaceutical ingredients Executive Summary (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (henceforth referred to as the (S)-Roch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in the synthesis of active pharmaceutical ingredients

Executive Summary

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (henceforth referred to as the (S)-Roche Ester Zinc Reagent ) is a specialized organozinc reagent derived from the chiral pool material, the Roche ester. It serves as a critical nucleophilic synthon for installing the methyl-bearing stereocenter (


) with high enantiomeric fidelity.

This structural motif is ubiquitous in polyketide natural products and their synthetic analogues (e.g., Discodermolide , Epothilones , Spirangien A ). Unlike traditional aldol methodologies which require complex auxiliary installation and removal, this organozinc reagent allows for the direct, modular construction of chiral backbones via Palladium-catalyzed Negishi cross-couplings or Copper-mediated conjugate additions.

Chemical Profile & Stereochemical Integrity

Structural Characteristics

The reagent is a functionalized primary alkylzinc bromide. The chiral center is located at the


-position relative to the zinc atom. Unlike 

-chiral organometallics (which are prone to rapid racemization),

-chiral organozincs exhibit exceptional configurational stability in THF solution at ambient temperatures.
PropertySpecification
Chemical Formula

Molecular Weight 246.42 g/mol
Concentration Typically 0.5 M in THF
Density ~0.965 g/mL
Chiral Precursor Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester)
Stability Air/Moisture Sensitive; Stable at 2-8°C under Argon for months
Stereochemical Logic

The synthesis of the reagent relies on the conversion of the primary alcohol of the Roche ester to a halide (bromide or iodide), followed by zinc insertion. Since the transformation occurs at the primary carbon (C3), the stereocenter at C2 remains untouched.

Pathway:

  • (S)-Roche Ester (

    
    ) 
    
    
    
    (S)-Alkyl Bromide (
    
    
    )
  • (S)-Alkyl Bromide +

    
    
    
    
    
    (S)-Organozinc Reagent

Protocol: In-House Preparation

Note: While commercially available, in-house preparation is often required for scale-up or to ensure maximum activity.

Materials
  • Precursor: Methyl (S)-3-bromo-2-methylpropionate (1.0 equiv).

  • Zinc Source: Zinc dust (<10 microns, 98%+), activated (1.5 - 2.0 equiv).

  • Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl) (1-2 mol%).

  • Solvent: Anhydrous THF (water < 50 ppm).

Step-by-Step Methodology
  • Zinc Activation:

    • Charge an argon-purged Schlenk flask with Zinc dust and anhydrous THF.

    • Add 1,2-dibromoethane and heat to reflux for 1 minute to etch the oxide layer. Cool to RT.

    • Add TMSCl and stir for 15 minutes. Rationale: TMSCl removes residual hydroxides and activates the surface for oxidative addition.

  • Oxidative Addition:

    • Add the neat Methyl (S)-3-bromo-2-methylpropionate dropwise to the zinc suspension at room temperature.

    • Critical Control Point: If the reaction does not initiate (exotherm), mild heating to 30-35°C may be required. Once initiated, maintain temperature between 25-30°C to minimize Wurtz coupling side-products.

    • Stir for 12–18 hours at ambient temperature.

  • Filtration & Titration:

    • Allow unreacted zinc to settle. Cannulate the supernatant through a glass frit or syringe filter into a clean, dry storage vessel.

    • Titration: Titrate a 1.0 mL aliquot using iodine (

      
      ) in THF or salicylaldehyde phenylhydrazone to determine precise molarity.
      

Application 1: Palladium-Catalyzed Negishi Coupling

This is the primary application for this reagent, allowing the coupling of the chiral fragment to aryl, vinyl, or acyl halides.

Mechanism & Workflow

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The high functional group tolerance of the organozinc allows coupling with substrates containing esters, nitriles, and ketones.

NegishiCycle cluster_inputs Reagents Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X R'-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (+ R-Zn-X) PdII_X->TransMet + (S)-Roche Zn Reagent PdII_R R'-Pd(II)-R TransMet->PdII_R - ZnX2 RedElim Reductive Elimination (- Product) PdII_R->RedElim RedElim->Pd0 Product Release ZnReagent (S)-Roche Ester Zinc Bromide Substrate Aryl/Vinyl Halide

Figure 1: Catalytic cycle for the Negishi coupling of (S)-Roche Ester Zinc Bromide.

Standard Protocol (Negishi)

Substrate: Vinyl iodide or Aryl bromide. Catalyst System:


 (1-2 mol%) + S-Phos or RuPhos (4-8 mol%). Rationale: Buchwald biaryl phosphine ligands prevent 

-hydride elimination and accelerate transmetallation.
  • Setup: In a glovebox or under Argon, charge a reaction vial with the electrophile (1.0 equiv), Pd source, and Ligand. Dissolve in THF.

  • Addition: Add the (S)-Roche Ester Zinc Reagent (1.2 - 1.5 equiv) dropwise.

  • Reaction: Stir at room temperature. If the electrophile is sterically hindered, heat to 40-50°C.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Application 2: Copper-Mediated Conjugate Addition

Used to introduce the chiral fragment into


-unsaturated ketones or thioesters.
Protocol
  • Catalyst Formation: Cool a solution of

    
     (1.0 equiv) in THF to -20°C.
    
  • Transmetallation: Add the (S)-Roche Ester Zinc Reagent slowly. Stir for 15 mins to form the mixed copper-zinc species.

  • Addition: Add the Michael acceptor (enone) dropwise at -78°C.

  • Workup: Warm slowly to 0°C and quench with aqueous ammonia/ammonium chloride buffer (to solubilize copper salts).

Case Study: Synthesis of (+)-Discodermolide Fragment

The reagent is famously used in the synthesis of the C1-C6 fragment of (+)-Discodermolide.

Workflow Visualization:

SynthesisWorkflow Roche Methyl (S)-3-hydroxy- 2-methylpropionate Bromide Methyl (S)-3-bromo- 2-methylpropionate Roche->Bromide NBS, PPh3 ZnReagent (S)-Roche Zinc Reagent Bromide->ZnReagent Zn, THF Coupling Negishi Coupling (Pd cat.) ZnReagent->Coupling + Vinyl Iodide Product Chiral Polyketide Intermediate Coupling->Product

Figure 2: Synthetic workflow for installing the Roche ester motif into API intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Preparation) Inactive Zinc surfaceUse Rieke Zinc or increase TMSCl activation. Ensure THF is dry.
No Reaction (Coupling) Catalyst poisoningEnsure reagents are free of sulfur/amines. Switch to S-Phos ligand.
Homocoupling (R-R) Oxidative dimerizationDegas solvents thoroughly. Avoid presence of

.
Racemization Thermal instabilityKeep reaction temperature < 50°C. Check precursor enantiopurity.

References

  • Sigma-Aldrich. (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution Product Page. Link

  • Organic Syntheses.Negishi Cross-Couplings of

    
    -Bromo Amides with Alkylzinc Reagents. Org. Synth. 2014, 91, 1-13. Link
    
  • National Institutes of Health (PMC). Mechanisms of Activating Agents to Form Organozinc Reagents. J Am Chem Soc. 2022.[1] Link

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem. 2015, 11, 1174–1214. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide reactions

The following guide is designed as a specialized Technical Support Center for researchers working with (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide . It synthesizes mechanistic organometallic chemistry with practic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide . It synthesizes mechanistic organometallic chemistry with practical troubleshooting protocols.

Product Category: Functionalized Organozinc Reagents | Key Application: Negishi Cross-Coupling, Polyketide Synthesis Support Level: Tier 3 (Senior Application Scientist)

System Overview & Chemical Identity

This reagent is a chiral, functionalized alkylzinc species derived from the Roche ester. Unlike traditional Reformatsky reagents (where Zinc is


 to the carbonyl), this is a 

-zinc ester
. This structural distinction is critical for its stability and reactivity profile.
  • Active Species:

    
    
    
  • Chirality: The stereocenter is at the

    
    -position (C2), adjacent to the carbonyl, not at the carbon bearing the zinc.
    
  • Key Stability Risk:

    
    -elimination (forming methyl methacrylate) and 
    
    
    
    -epimerization (racemization).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields immediately.

TroubleshootingFlow Start ISSUE: Low Yield (<40%) CheckTitration Step 1: Titrate Reagent (Iodine/LiCl Method) Start->CheckTitration ConcLow Concentration < 0.3M? CheckTitration->ConcLow ConcOk Concentration > 0.4M? CheckTitration->ConcOk ReagentDead Reagent Degraded/Failed Formation See 'Reagent Preparation' ConcLow->ReagentDead CheckCoupling Step 2: Check Coupling Conditions ConcOk->CheckCoupling Solvent Solvent System? (THF vs DMF/DMAc) CheckCoupling->Solvent Catalyst Catalyst Choice? (Pd-PEPPSI vs Pd(PPh3)4) CheckCoupling->Catalyst Additives Missing Additives? (Need LiCl?) CheckCoupling->Additives

Figure 1: Diagnostic workflow for isolating failure modes in organozinc couplings.

Critical Failure Modes & Solutions

Issue A: Reagent Formation Failure (The "Dead" Reagent)

Symptom: Titration shows near-zero active Zinc, or starting bromide remains unconsumed. Root Cause: The zinc surface is passivated (oxide layer), preventing oxidative insertion into the C-Br bond.

Corrective Protocol: The Knochel Activation Method Do not rely on unactivated Zinc dust. You must chemically scour the surface.

  • Dry: Heat Zn dust (1.5 equiv) in vacuo (heat gun) for 5 mins. Cool under Argon.

  • Activate: Add dry THF. Add 1,2-dibromoethane (5 mol%) . Heat to reflux for 1 min. Cool.

  • Scour: Add TMSCl (1 mol%) . Stir 5 mins.

  • Insert: Add the alkyl bromide precursor.

  • Catalyze (Crucial): If the reaction is sluggish, add LiCl (1.0 equiv) or Iodine (1-5 mol%) . LiCl solubilizes the organozinc species, cleaning the metal surface for further reaction [1, 2].

Issue B: Low Coupling Efficiency (Stalled Reaction)

Symptom: Reagent is active (titrated), but Negishi coupling stops at 30-50% conversion. Root Cause: Formation of unreactive Zinc aggregates or catalyst poisoning.

Solution 1: The LiCl Effect Organozinc halides form tight aggregates (dimers/tetramers) in THF that are kinetically slow.

  • Fix: Ensure your reagent preparation includes LiCl (or add anhydrous LiCl to the coupling flask). This forms monomeric species like

    
    , which are significantly more reactive toward Transmetallation [1].
    

Solution 2: Ligand Selection Standard


 is often insufficient for secondary or functionalized alkylzincs due to slow oxidative addition or 

-hydride elimination side reactions.
  • Recommendation: Switch to Pd-PEPPSI-IPr or SPhos-Pd-G3 . These bulky, electron-rich ligands facilitate the coupling of sterically demanding or functionalized partners [3].

Issue C: Racemization (Loss of Chirality)

Symptom: Product yield is good, but enantiomeric excess (ee) drops.[1] Root Cause: Although the Zn is at the


-position, basic conditions can deprotonate the 

-position (the stereocenter), leading to epimerization.

Mechanistic Insight:



  • Fix 1: Avoid strong bases in the reaction mixture.

  • Fix 2: Keep the reaction temperature as low as possible (0°C to RT). Do not reflux the coupling step unless necessary.

  • Fix 3: Use the Iodide precursor for reagent formation if possible, as it inserts at lower temperatures (RT) compared to the bromide (40-50°C), reducing thermal epimerization risks [4].

Standardized Protocols

Protocol 1: Accurate Titration (Iodine/LiCl Method)

Do not assume commercial concentration (0.5M) is accurate after storage.

  • Prepare Titrant: Weigh accurately

    
     250 mg of Iodine (
    
    
    
    ) into a dry vial. Dissolve in 5 mL of 0.5M LiCl in THF (The LiCl is critical to prevent precipitation of ZnI2, which obscures the endpoint) [5].
  • Titrate: Add the organozinc solution dropwise to the iodine solution at 0°C.

  • Endpoint: The dark brown solution turns colorless/transparent immediately upon consumption of

    
    .
    
  • Calculation:

    
    
    
Protocol 2: Storage & Stability
  • Temperature: Store at 2°C – 8°C.

  • Headspace: Must be Argon/Nitrogen.[2] Oxygen rapidly destroys the reagent.

  • Shelf Life:

    
    -zinc esters are kinetically stable but thermodynamically prone to elimination. Use within 4 weeks of opening. If a white precipitate forms, it is likely 
    
    
    
    or
    
    
    decomposition products; re-titrate immediately.

Comparative Data: Activation Methods

Activation MethodProsConsRecommended For
1,2-Dibromoethane + TMSCl Standard, reliable, cheap.Requires heating; TMSCl is corrosive.General usage.
Rieke Zinc (ZnCl2 + K) Extremely reactive; works at -78°C.Pyrophoric; difficult to prepare.Highly sensitive substrates.
Iodine (Catalytic) Simple; visual indicator (color loss).[2]Less effective for very passive Zn sources.Large scale batches.
LiCl Additive (Knochel) Increases solubility & reactivity; prevents aggregation.Hygroscopic salt requires drying.High-value couplings (Recommended).

Visualizing the Mechanism

Understanding the role of LiCl in the Transmetallation step is key to solving low yields.

Mechanism Agg [R-Zn-Br]n (Aggregate) LOW REACTIVITY Mono R-Zn-Br • LiCl (Monomeric Species) HIGH REACTIVITY Agg->Mono De-aggregation LiCl + 2 LiCl LiCl->Mono TM Transmetallation Transition State Mono->TM Fast Pd Pd(II)-Ar (Catalyst) Pd->TM Prod Product (Coupled) TM->Prod

Figure 2: The "Knochel Effect." LiCl breaks down unreactive zinc aggregates, accelerating the rate-determining transmetallation step.

References

  • Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Huo, S. (2003).[4] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[4] Organic Letters, 5(4), 423–425.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755.

  • Jackson, R. F. W., et al. (1998).

    
    -aminoalkylzinc iodides. Journal of Organic Chemistry, 63(22), 7875. 
    
  • Krasovskiy, A., & Knochel, P. (2006).[3] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[5] Synthesis, 2006(05), 890-891.

Sources

Optimization

Organozinc Reactions: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Organozinc Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the power of organozinc chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organozinc Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the power of organozinc chemistry. Organozinc reagents are lauded for their functional group tolerance and are pivotal in cornerstone reactions like Negishi cross-coupling, Reformatsky, and Simmons-Smith cyclopropanation.[1][2][3] However, their successful application often requires navigating a landscape of potential side reactions and optimization challenges.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve immediate experimental issues but also to proactively design more robust and efficient reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered in organozinc chemistry.

Q1: My organozinc reagent preparation is sluggish or fails completely. What is the primary cause?

A1: The most common culprit is the passivating layer of zinc oxide (ZnO) on the surface of commercially available zinc metal.[4] This layer prevents the oxidative addition of your organic halide, which is the crucial first step in forming the organozinc reagent.[3][4] For the reaction to initiate, this oxide layer must be removed or disrupted. This process is known as "activation."[1][4]

Q2: I've heard that adding Lithium Chloride (LiCl) can dramatically improve my reaction. How does it work?

A2: The role of LiCl is multifaceted and highly beneficial. While it was once thought to simply "clean" the zinc surface, recent studies have shown its primary role is to solubilize the organozinc species as it forms on the metal surface.[5][6][7] By forming a soluble adduct, LiCl prevents the newly formed organozinc reagent from passivating the surface, thereby exposing fresh zinc for continued reaction.[5][6][8] This significantly accelerates the overall rate of reagent formation.[8][9]

Q3: In my Negishi cross-coupling, I'm observing a significant amount of homocoupled product (R'-R') from my organozinc reagent. What is the mechanistic reason for this?

A3: Homocoupling in Negishi reactions is often the result of an undesired second transmetalation event.[2][10][11] After the desired cross-coupling intermediate (Ar-Pd-Ar') is formed, it can react with another molecule of the organozinc reagent (Ar'-Zn-X). This exchange forms a diarylpalladium species (Ar'-Pd-Ar'), which then undergoes reductive elimination to yield the homocoupled side product (Ar'-Ar').[2][10]

Q4: What is a "Wurtz-type" side product and when should I be concerned about it?

A4: The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of a reactive metal, like sodium or zinc, to form a new carbon-carbon bond (R-R).[12][13][14] In the context of preparing organozinc reagents, if your starting alkyl halide reacts with an already-formed organozinc species (R-ZnX) in a manner analogous to an SN2 reaction, it can lead to the formation of a homocoupled alkane (R-R).[13] This is a common issue when using two different alkyl halides, leading to a mixture of products that can be difficult to separate.[15][16]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Guide 1: Low Yield or Incomplete Conversion

Symptom: Your reaction stalls, leaving significant amounts of starting material, or the overall yield of the desired product is unacceptably low.

Potential Cause Underlying Rationale & Causality Recommended Solution & Protocol
Inactive Zinc Metal A passivating layer of zinc oxide (ZnO) on the metal surface physically blocks the oxidative addition of the organohalide, preventing the formation of the necessary organozinc reagent.[4]Activate the zinc immediately before use. Several methods are effective, with the choice depending on the specific reaction. See Protocol 1: Zinc Activation Methods below for detailed steps.
Poor Reagent/Solvent Quality Water is highly detrimental as it rapidly protonates and destroys pyrophoric organozinc reagents.[3] Polar aprotic solvents like DMSO or DMF can accelerate reagent formation but may be incompatible with other functional groups.[1][17]Ensure rigorous drying of all glassware, solvents, and reagents. Use freshly distilled, anhydrous solvents from a system like a solvent still or from a sealed commercial bottle. Consider purifying starting materials if their purity is questionable.[18]
Unfavorable Schlenk Equilibrium Organozinc halides (RZnX) exist in equilibrium with the more reactive diorganozinc species (R₂Zn) and zinc halides (ZnX₂).[3][19][20] This equilibrium can lead to aggregation and reduced solubility/reactivity of the active species.Add a solubilizing agent like Lithium Chloride (LiCl). LiCl breaks up these aggregates by forming higher-order zincates, shifting the equilibrium towards more soluble and reactive monomeric species.[1][5][8] This is a cornerstone of modern organozinc preparations.[3]
Workflow for Troubleshooting Low Yield

G start Low Yield or Incomplete Reaction check_zinc Is the Zinc Activated? start->check_zinc activate Perform Zinc Activation (See Protocol 1) check_zinc->activate No check_conditions Are Solvents & Reagents Strictly Anhydrous? check_zinc->check_conditions Yes activate->check_conditions dry_reagents Dry all glassware, solvents, and reagents rigorously. check_conditions->dry_reagents No check_licl Is LiCl present (for reagent formation)? check_conditions->check_licl Yes dry_reagents->check_licl add_licl Add anhydrous LiCl to the reaction mixture. check_licl->add_licl No success Improved Yield check_licl->success Yes add_licl->success

Caption: Troubleshooting workflow for low-yielding organozinc reactions.

Guide 2: Excessive Homocoupling in Cross-Coupling Reactions (e.g., Negishi)

Symptom: Significant formation of a side product derived from the coupling of two organozinc fragments (R'-R').

Potential Cause Underlying Rationale & Causality Recommended Solution & Protocol
Second Transmetalation As previously mentioned, the desired intermediate [R-Pd(L)₂-R'] can react with another equivalent of R'-ZnX, leading to [R'-Pd(L)₂-R'] and subsequent homocoupling.[2][10][11] This is a kinetic issue where the rate of this side reaction is competitive with the desired reductive elimination.Optimize Ligand and Catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos) can accelerate the rate of reductive elimination relative to the second transmetalation, thus favoring the desired product.[2] Consider using a well-defined precatalyst to ensure the active Pd(0) species is generated cleanly.
Presence of Oxygen Trace oxygen can facilitate oxidative dimerization of the organozinc reagent before it even participates in the catalytic cycle.Thoroughly degas all solvents and reagents. Employ multiple freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Catalyst Inhibition by Zinc Halides The zinc halide byproduct (ZnX₂) generated during the reaction can coordinate to the palladium catalyst, forming off-cycle, less active, or inhibited species.[21]Consider additives that can sequester ZnX₂. While LiCl is used for reagent formation, other halide salts like tetra-n-butylammonium iodide (TBAI) have been shown to have a positive effect in some Negishi couplings, potentially by forming less inhibitory zincate species.[21]
Catalytic Cycle and Side Reaction Pathway

G cluster_main Desired Negishi Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (R-X) Pd0->OxiAdd PdII_1 R-Pd(II)L₂-X OxiAdd->PdII_1 Transmetal Transmetalation (R'-ZnX) PdII_1->Transmetal PdII_2 R-Pd(II)L₂-R' Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim SecondTrans Second Transmetalation (R'-ZnX) PdII_2->SecondTrans Undesired Pathway RedElim->Pd0 Regenerates Catalyst Product R-R' RedElim->Product PdII_Homo R'-Pd(II)L₂-R' SecondTrans->PdII_Homo RedElim_Homo Reductive Elimination PdII_Homo->RedElim_Homo RedElim_Homo->Pd0 SideProduct R'-R' RedElim_Homo->SideProduct

Caption: Negishi cycle showing the desired pathway vs. the homocoupling side reaction.

Part 3: Key Experimental Protocols

Protocol 1: Zinc Activation Methods

Activation should be performed immediately prior to the synthesis of the organozinc reagent under an inert atmosphere.

Method Procedure Pros Cons
1,2-Dibromoethane (DBE) 1. Add zinc dust (3 eq.) to a flame-dried flask under Argon. 2. Add anhydrous THF. 3. Add 1,2-dibromoethane (~5 mol %) via syringe. 4. Gently heat the mixture (e.g., with a heat gun) until bubbling (ethylene evolution) is observed. 5. Allow to cool to room temperature before adding the organic halide.Highly effective, visual confirmation of activation (gas evolution).[3]DBE is toxic and must be handled with care.
TMSCl & LiCl 1. Add zinc dust (3 eq.) and anhydrous LiCl (1.2 eq.) to a flame-dried flask under Argon.[4] 2. Heat the solids under vacuum to ensure they are dry, then backfill with Argon. 3. Add anhydrous THF. 4. Add trimethylsilyl chloride (TMSCl, ~10 mol %) via syringe and stir for 15-30 minutes at room temperature.Avoids carcinogenic reagents like DBE. The presence of LiCl is beneficial for the subsequent reagent formation.[3][8]TMSCl is corrosive and moisture-sensitive.
Rieke® Zinc Rieke® Zinc is a highly reactive, finely divided form of zinc prepared by reducing a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium naphthalenide.[1][19]Extremely high reactivity, can form organozincs from less reactive halides (e.g., chlorides).[1]Requires in-situ preparation which can be complex and sensitive. The presence of salt byproducts can influence subsequent reactions.[1]
Protocol 2: Standard Negishi Coupling with Troubleshooting

This protocol is a general starting point for the coupling of an aryl bromide with an alkylzinc reagent.

  • Reagent Preparation: In a flame-dried flask under Argon, prepare the alkylzinc bromide (0.5 M in THF) from the corresponding alkyl bromide (1.1 eq.), activated zinc (1.5 eq.), and LiCl (1.1 eq.). Stir at 40 °C until the insertion is complete (monitored by GC analysis of quenched aliquots).

  • Catalyst Pre-activation: In a separate flame-dried flask, add Pd₂(dba)₃ (1 mol %), SPhos (4 mol %), and the aryl bromide (1.0 eq.). Purge the flask with Argon.

  • Coupling Reaction: Add anhydrous THF to the catalyst/aryl bromide mixture. Then, add the prepared alkylzinc bromide solution dropwise via cannula or syringe at room temperature.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC or GC-MS. Once the aryl bromide is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Role of LiCl in Generating Soluble Organozinc Reagents. Journal of the American Chemical Society. [Link]

  • Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure. Journal of the American Chemical Society. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • The Negishi Reaction Mechanism. ResearchGate. [Link]

  • Role of LiCl in Generating Soluble Organozinc Reagents. PubMed. [Link]

  • Organozinc chemistry. Wikipedia. [Link]

  • Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC. [Link]

  • Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure. PubMed. [Link]

  • Role of LiCl in Generating Soluble Organozinc Reagents. ResearchGate. [Link]

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. [Link]

  • Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship.org. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. ACS Publications. [Link]

  • Organozinc compound. L.S.College, Muzaffarpur. [Link]

  • Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. ChemRxiv. [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]

  • Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PubMed. [Link]

  • OrganoZinc compounds as an alternative to OrganoMagnesium compounds?. Sciencemadness.org. [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]

  • The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. [Link]

  • 24.16.3: Organozinc Chemistry. Chemistry LibreTexts. [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Wurtz Reaction. J&K Scientific. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • Reformatsky reaction yield improvment. Reddit. [Link]

  • Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. Organic Letters. [Link]

  • Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). UCLA Chemistry. [Link]

  • Wurtz Reaction. Organic Chemistry Portal. [Link]

  • Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • ORGANOZINC REAGENT. Slideshare. [Link]

  • WURTZ REACTION. ADICHEMISTRY. [Link]

Sources

Troubleshooting

Strategies for improving the stability of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solutions

Welcome to the technical support center for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral organozinc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral organozinc reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and reactivity of your solutions, leading to successful and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solutions.

Q1: What is (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide and what are its primary applications?

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a chiral organozinc reagent.[1][2] Its key value lies in its ability to introduce a specific stereocenter into a molecule, making it a crucial building block in asymmetric synthesis. It is commonly used as an intermediate in the synthesis of complex natural products, such as (+)-discodermolide, and in the preparation of key fragments for molecules like spirangien A.[1]

Q2: What are the typical storage conditions for this reagent?

To maintain its integrity, the solution should be stored at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[1][2][3] It is crucial to prevent exposure to moisture and air, as organozinc compounds are sensitive to both.[4][5] The use of a Sure/Seal™ bottle or a similar air-tight container is highly recommended for storage and dispensing.[6][7]

Q3: The solution I received is a 0.5 M concentration in THF. Why is THF used as the solvent?

Tetrahydrofuran (THF) is a common solvent for organozinc reagents because it is a polar aprotic solvent that can solvate the organozinc species, aiding in its stability and reactivity.[8][9] However, it's important to note that THF can form explosive peroxides upon prolonged exposure to air, so proper handling and storage are paramount.[2]

Q4: Is this reagent pyrophoric?

While many organozinc reagents can be pyrophoric (spontaneously igniting in air), solutions of organozinc halides in solvents like THF are generally less so than their neat dialkylzinc counterparts.[4] However, they are still highly reactive and air-sensitive. Always handle the solution under an inert atmosphere and follow all recommended safety precautions.[4][10]

Q5: Can I use this reagent directly from the bottle?

Yes, commercial solutions are typically designed for direct use. It is crucial to employ air-free techniques, such as using a syringe or cannula to transfer the reagent from the Sure/Seal™ bottle to your reaction vessel under an inert atmosphere.[6][7][11]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Reaction Yield

Q: I'm not getting the expected yield in my cross-coupling reaction. What could be the issue?

A: Low yields can stem from several factors related to the quality and handling of the organozinc reagent.

Possible Causes & Solutions:

  • Reagent Decomposition: The most common cause is the degradation of the (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solution due to exposure to air or moisture.

    • Troubleshooting Steps:

      • Verify Inert Atmosphere: Ensure your reaction setup is under a robust inert atmosphere (argon is preferred due to its density).[10][12] Check for any leaks in your system.

      • Use Dry Glassware and Solvents: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and all other solvents and reagents must be anhydrous.[6]

      • Check Reagent Quality: If the bottle has been opened multiple times, the septum integrity may be compromised.[12] Consider titrating a small aliquot of the organozinc solution to determine its active concentration.

  • Incompatible Reaction Conditions: The stability and reactivity of organozinc reagents can be influenced by the solvent and the presence of certain additives.

    • Troubleshooting Steps:

      • Solvent Effects: While THF is standard, some reactions may benefit from other polar aprotic solvents. However, be aware that solvents like DMF can sometimes negatively impact the stability of organozinc compounds, although the presence of lithium chloride can mitigate this.[8]

      • Role of Additives: The presence of lithium salts (like LiCl) can significantly enhance the stability and reactivity of organozinc reagents by forming "ate" complexes.[8][13] If your reaction is sluggish, consider the addition of anhydrous LiCl.

Problem 2: Poor Enantioselectivity or Racemization

Q: The enantiomeric excess (ee) of my product is much lower than expected. Is the chiral integrity of the reagent compromised?

A: Loss of stereochemical information can occur if the chiral center of the organozinc reagent is labile under the reaction conditions.

Possible Causes & Solutions:

  • Elevated Temperatures: Prolonged exposure to high temperatures can potentially lead to epimerization at the stereocenter.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Keep the reagent cooled (2-8°C) during storage and perform the reaction at the lowest effective temperature.

      • Minimize Reaction Time: Optimize your reaction conditions to minimize the overall reaction time.

  • Presence of Protic Impurities: Acidic or protic impurities can react with the organozinc reagent, potentially leading to side reactions that could affect the stereochemical outcome.

    • Troubleshooting Steps:

      • Purify Co-reagents: Ensure all other reagents and solvents in your reaction are of high purity and free from protic impurities.

Problem 3: Formation of a Precipitate in the Solution

Q: I've noticed a white precipitate forming in my bottle of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solution. Is it still usable?

A: The formation of a precipitate often indicates decomposition or changes in the equilibrium of the organozinc species in solution.

Possible Causes & Solutions:

  • Hydrolysis or Oxidation: Exposure to trace amounts of water or oxygen can lead to the formation of insoluble zinc hydroxides, oxides, or other byproducts.

    • Troubleshooting Steps:

      • Inspect Storage: Re-evaluate your storage and handling procedures to ensure a strictly inert and dry environment.[10][12]

      • Salvage with Caution: If the precipitate is minor, you may be able to carefully transfer the supernatant (the clear liquid) for use. However, it is highly recommended to re-determine the concentration of the active reagent via titration before proceeding.

  • Schlenk Equilibrium: Organozinc halides can exist in equilibrium with their corresponding diorganozinc and zinc dihalide species (the Schlenk equilibrium).[4] Changes in temperature or solvent concentration could shift this equilibrium, potentially leading to the precipitation of less soluble species.

    • Troubleshooting Steps:

      • Gentle Warming and Agitation: Sometimes, gently warming the solution (while maintaining an inert atmosphere) and swirling can help redissolve the precipitate if it is related to the Schlenk equilibrium. Caution: Do not heat excessively.

      • Addition of a Co-solvent: In some cases, adding a small amount of a co-solvent like anhydrous THF might help to redissolve the precipitate. This will, however, alter the concentration of your solution.

III. Experimental Protocols & Data

Protocol 1: Titration of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide Solution

This protocol allows you to determine the active concentration of your organozinc reagent.

Materials:

  • Anhydrous toluene

  • Iodine (I₂)

  • Anhydrous THF

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

Procedure:

  • Under an inert atmosphere, accurately transfer a known volume (e.g., 1.0 mL) of the (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solution into a dry flask.

  • Add a solution of excess iodine in anhydrous THF.

  • Allow the reaction to stir for 20-30 minutes at room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Titrate the excess iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades.

  • Add a few drops of the starch indicator solution and continue the titration until the blue color disappears.

  • Calculate the molarity of the organozinc reagent based on the stoichiometry of the reaction with iodine.

Data Summary Table: Factors Influencing Stability
FactorConditionImpact on StabilityRecommendation
Temperature 2-8°CHighStore at recommended temperature.[1][2][3]
> 25°CDecreasedAvoid prolonged exposure to room temperature.
Atmosphere Inert (Argon/N₂)HighAlways handle under an inert atmosphere.[10][12]
Air/MoistureRapid DecompositionUse air-free techniques and dry solvents/glassware.[4][5]
Solvent THFGoodStandard solvent for this reagent.[8][9]
DMFPotentially DetrimentalUse with caution; may decrease stability.[8]
Additives LiClIncreasedCan enhance stability and reactivity.[8][13]

IV. Visual Guides

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield check_reagent Check Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions titrate Titrate Reagent check_reagent->titrate verify_inert Verify Inert Atmosphere check_conditions->verify_inert dry_solvents Ensure Anhydrous Solvents check_conditions->dry_solvents new_reagent Use Fresh Reagent titrate->new_reagent Concentration Low adjust_reagent_amount Adjust Stoichiometry titrate->adjust_reagent_amount Concentration OK success Successful Reaction new_reagent->success adjust_reagent_amount->success optimize Optimize Conditions (e.g., add LiCl) verify_inert->optimize dry_solvents->optimize optimize->success

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Diagram 2: Key Factors Affecting Reagent Stability

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Outcomes reagent (S)-(-)-3-methoxy-2-methyl-3- oxopropylzinc bromide Solution temp Temperature reagent->temp sensitive to atmosphere Atmosphere reagent->atmosphere highly sensitive to solvent Solvent Choice reagent->solvent dependent on additives Additives (e.g., LiCl) reagent->additives stabilized by stable Stable Reagent temp->stable Optimal (2-8°C) degraded Degraded Reagent temp->degraded High (>25°C) atmosphere->stable Inert atmosphere->degraded Air/Moisture additives->stable

Caption: Major environmental and chemical factors that dictate the stability of the organozinc solution.

V. References

  • Nechayev, M., et al. (n.d.). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.

  • Hanada, E. (2023). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship.org.

  • Wikipedia. (n.d.). Organozinc chemistry.

  • (n.d.). Aggregation of Organozinc Species in Solution and Their Reactivity.

  • Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC - NIH.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

  • MIT. (n.d.). Handling air-sensitive reagents AL-134.

  • (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.

  • Hernán-Gómez, A., et al. (2014). Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights. PubMed.

  • Hanada, E. M., et al. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC.

  • Sigma-Aldrich. (n.d.). (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution.

  • Thomas Scientific. (n.d.). ALDRICH (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution, 0.5M in THF.

  • (n.d.). SAFETY DATA SHEET.

  • Sigma-Aldrich. (n.d.). Organozinc Reagents.

  • Thomas Scientific. (n.d.). ALDRICH (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution, 0.5M in THF.

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in Zinc-Catalyzed Aldol Additions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the enantiomeric excess (e.e.) in your zinc-catalyzed aldol addition reactions. Zinc-catalyzed protocols are highly valued for their excellent functional group tolerance, low toxicity, and cost-effectiveness. However, achieving high stereoselectivity can be a significant challenge. This resource is designed to provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Q1: My enantiomeric excess is low or inconsistent. What are the primary factors to investigate?

Low enantiomeric excess is the most common issue. It often results from a combination of factors rather than a single cause. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Ligand Integrity and Choice: The chiral ligand is the cornerstone of enantioselectivity.

    • Purity: Ensure the chiral ligand is of the highest purity. Even small amounts of impurities can interfere with the formation of the active catalyst. Recrystallization or chromatography of the ligand may be necessary.

    • Structure: The steric and electronic properties of the ligand are critical. For example, β-amino alcohols are a widely used class of ligands, and their effectiveness can be fine-tuned by modifying substituents. Consider screening a small library of ligands with different backbones or steric bulk to find the optimal choice for your specific substrates.[1]

  • Reaction Conditions:

    • Temperature: Temperature has a dramatic effect on enantioselectivity.[2] Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) generally increases the energy difference between the two diastereomeric transition states, leading to a higher e.e. However, this often comes at the cost of a slower reaction rate.

    • Solvent: The choice of solvent is critical. Non-coordinating, non-polar solvents like toluene or hexane are often preferred as they minimize interference with the catalyst-substrate complex. Polar aprotic solvents like THF can also be effective.[3] It is crucial to screen a range of solvents to find the optimal medium for your reaction.[4][5]

    • Concentration: Reaction concentration can influence the aggregation state of the zinc catalyst, which in turn can affect selectivity. Some reactions may benefit from high-dilution conditions, while others may not.

  • Reagent Quality and Purity:

    • Anhydrous Conditions: Zinc catalysts and the enolates they generate are extremely sensitive to moisture. Water can quench the enolate or hydrolyze the catalyst, leading to a non-catalyzed background reaction that produces a racemic product.[4] Always use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).

    • Substrate Purity: Ensure both the aldehyde and the ketone (or enolate precursor) are pure. Impurities can act as catalyst poisons. Distill liquid aldehydes and ketones immediately before use.

    • Zinc Source: The quality of the zinc source (e.g., diethylzinc, zinc acetate) is important. Use a freshly opened bottle or a recently titrated solution of dialkylzinc.

  • Additives:

    • Molecular Sieves: The use of activated molecular sieves (typically 4 Å) is highly recommended to scavenge any trace amounts of water from the reaction mixture, thereby preventing the racemic background reaction.[3][6]

    • Lewis Base Additives: In some cases, additives like triphenylphosphine sulfide have been shown to improve enantioselectivity.[6] These are sometimes referred to as "zincaphilic additives" and can modulate the reactivity and structure of the catalytic species.[6]

Q2: I'm observing poor diastereoselectivity. How can I improve the formation of the desired diastereomer?

While enantioselectivity is often the primary goal, controlling diastereoselectivity is equally important when creating multiple stereocenters.

Key Control Elements:

  • Enolate Geometry: The geometry of the zinc enolate (Z vs. E) is a primary determinant of diastereoselectivity (syn vs. anti). This is often explained by the Zimmerman-Traxler transition state model, which predicts that Z-enolates lead to syn aldol products and E-enolates lead to anti products via a chair-like transition state.[7]

  • Ligand Structure: The steric bulk of the chiral ligand can influence the facial selectivity of the aldehyde and the approach trajectory of the enolate, thereby affecting diastereoselectivity.[1]

  • Lewis Acid: The choice of the zinc source and its Lewis acidity can influence the tightness of the transition state. In some systems, different zinc salts or the addition of other Lewis acids can alter the diastereomeric ratio.

Q3: My results are not reproducible. What should I standardize in my procedure?

Irreproducibility is a frustrating but common problem, often stemming from subtle variations in experimental setup and reagent handling.

Standardization Checklist:

  • Strict Inert Atmosphere Technique: Ensure all steps, including reagent transfers and reaction setup, are performed under a rigorously maintained inert atmosphere (argon or nitrogen).

  • Consistent Reagent Quality: Use reagents from the same supplier and lot number if possible. If not, purify all reagents (solvents, aldehydes, ketones) in a consistent manner before each experiment.

  • Catalyst Preparation: The method of catalyst preparation can significantly impact its activity and selectivity. Specify whether the catalyst is pre-formed (by reacting the zinc source with the ligand before adding substrates) or generated in situ. Pre-forming the catalyst often leads to more consistent results.

  • Controlled Addition Rate: The rate at which one reagent is added to another can be critical. Use a syringe pump for slow, controlled additions, especially when adding the aldehyde to the pre-formed catalyst-enolate complex.

  • Precise Temperature Control: Maintain a constant internal reaction temperature using a cryostat or a well-insulated cooling bath. Do not rely on the external bath temperature alone.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess in your zinc-catalyzed aldol additions.

G start Low Enantiomeric Excess (e.e.) Observed check_anhydrous Are Anhydrous Conditions Rigorous? start->check_anhydrous improve_anhydrous Action: Use freshly distilled solvents. Dry glassware thoroughly. Use molecular sieves. check_anhydrous->improve_anhydrous No check_purity Are Catalyst and Substrates Pure? check_anhydrous->check_purity Yes improve_anhydrous->check_purity purify_reagents Action: Re-purify ligand and substrates (distillation, recrystallization). check_purity->purify_reagents No optimize_temp Is Temperature Optimized? check_purity->optimize_temp Yes purify_reagents->optimize_temp lower_temp Action: Lower reaction temperature (e.g., 0°C, -20°C, -78°C). optimize_temp->lower_temp No screen_solvents Is Solvent Choice Optimal? optimize_temp->screen_solvents Yes lower_temp->screen_solvents test_solvents Action: Screen a range of solvents (e.g., Toluene, THF, Hexane). screen_solvents->test_solvents No screen_ligands Final Step: Screen Different Ligands screen_solvents->screen_ligands Yes test_solvents->screen_ligands

Caption: A step-by-step workflow for diagnosing and resolving low e.e.

Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the chiral ligand in inducing enantioselectivity?

The chiral ligand, typically a β-amino alcohol or a chiral diol, reacts with the zinc source (e.g., Et₂Zn) to form a chiral zinc-alkoxide complex.[8] This complex serves as the active catalyst. Its primary roles are:

  • Creating a Chiral Pocket: The ligand creates a sterically defined, three-dimensional chiral environment around the zinc metal center.

  • Coordinating the Substrates: The Lewis acidic zinc center coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. The zinc complex also facilitates the deprotonation of the ketone to form a zinc enolate.[8]

  • Directing Facial Selectivity: The chiral pocket forces the coordinated aldehyde to present one of its two prochiral faces preferentially to the incoming zinc enolate, thereby directing the C-C bond formation to produce one enantiomer in excess.

Q2: Why is a binuclear or dinuclear zinc catalyst sometimes more effective?

Some of the most successful catalytic systems for direct asymmetric aldol reactions employ binuclear zinc catalysts.[3] In these systems, two zinc atoms are held in close proximity by a specially designed ligand. This architecture allows for a cooperative effect:

  • One zinc center can act as a Lewis acid to activate the aldehyde.

  • The other zinc center can be involved in forming and delivering the zinc enolate. This bifunctional activation can lead to a more organized and rigid transition state, often resulting in higher yields and enantioselectivities compared to mononuclear systems.[3]

Q3: Can additives enhance the reaction, and how do they work?

Yes, additives can play a crucial role in optimizing the reaction environment.[9]

  • Drying Agents (e.g., Molecular Sieves): As mentioned, these are essential for removing trace water, which prevents the non-selective background reaction from occurring.[3][6]

  • Coordinating Additives: Some additives can coordinate to the zinc center, modifying its electronic properties or preventing catalyst aggregation. This can lead to a more stable and active catalytic species.[6]

  • Alcohols: In some direct aldol reactions, a small amount of an alcohol like isopropanol is added.[10] This can facilitate the protonolysis step to release the aldol product and regenerate the catalyst.

Catalytic Cycle of a Zinc-Catalyzed Aldol Addition

This diagram illustrates a simplified, generally accepted catalytic cycle for a direct aldol reaction promoted by a chiral zinc-ligand complex.

G catalyst Active Catalyst [L*-Zn] enolate_form Zinc Enolate Formation catalyst->enolate_form + Ketone aldehyde_coord Aldehyde Coordination enolate_form->aldehyde_coord + Aldehyde cc_bond C-C Bond Formation (Zimmerman-Traxler TS) aldehyde_coord->cc_bond product_complex Zinc Aldolate Product cc_bond->product_complex protonolysis Protonolysis & Product Release product_complex->protonolysis + H⁺ Source protonolysis->catalyst - Aldol Product

Caption: A simplified catalytic cycle for zinc-catalyzed aldol additions.

Data Summary: Ligand Effects on Enantioselectivity

The choice of ligand is paramount for achieving high enantioselectivity. Below is a summary of results for the addition of diethylzinc to various aldehydes using different classes of chiral ligands, demonstrating the impact of ligand structure.

Ligand TypeAldehyde SubstrateSolventTemp (°C)Yield (%)e.e. (%)Reference
β-Amino Alcohol BenzaldehydeHexane0>9595
Carbohydrate-based BenzaldehydeToluene010096[11]
Binuclear Zn-Proline CyclohexanecarboxaldehydeTHFRT8992[3]
H₈-BINOL Derivative 3-PhenylpropanalTHFRT9798[12]
Polymer-supported BenzaldehydeToluene09889[13]

This table is a representative summary. Actual results will vary based on specific substrates and precise reaction conditions.

General Experimental Protocol

This protocol provides a general starting point for performing a zinc-catalyzed asymmetric aldol addition. Caution: Dialkylzinc reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

Materials:

  • Anhydrous solvent (e.g., Toluene or THF)

  • Chiral ligand (e.g., a β-amino alcohol)

  • Dialkylzinc solution (e.g., 1.0 M solution of Et₂Zn in hexanes)

  • Ketone

  • Aldehyde

  • Activated 4 Å molecular sieves

  • Saturated aqueous NH₄Cl solution for quenching

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., 0.1 mmol, 10 mol%) and activated 4 Å molecular sieves to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., 2.0 mL) to the flask.

  • Catalyst Formation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the dialkylzinc solution (e.g., 0.1 mmol, 10 mol%) dropwise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the chiral catalyst.

  • Enolate Formation: Add the ketone (e.g., 1.2 mmol) dropwise to the catalyst solution. Stir for the time required to ensure complete enolate formation (this can range from 30 minutes to several hours and may require optimization).

  • Aldol Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture, either neat or as a solution in the reaction solvent. Maintain the reaction at the set temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.

References
  • Zinc Acetate Catalyzed Enantioselective Reductive Aldol Reaction of Ketones. ResearchGate. Available from: [Link]

  • An overview of Zn-catalyzed enantioselective aldol type C–C bond formation. RSC Advances. Available from: [Link]

  • Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. Organic Letters. Available from: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available from: [Link]

  • An overview of Zn-catalyzed enantioselective aldol type C–C bond formation. RSC Publishing. Available from: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available from: [Link]

  • Recent developments in enantioselective zinc-catalyzed transformations. Coordination Chemistry Reviews. Available from: [Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. Available from: [Link]

  • Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. MDPI. Available from: [Link]

  • Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate. ChemRxiv. Available from: [Link]

  • Effect of ligand structure on the zinc-catalyzed Henry reaction. Asymmetric syntheses of (-)-denopamine and (-)-arbutamine. PubMed. Available from: [Link]

  • Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. Available from: [Link]

  • Chiral catalysts dually functionalized with amino acid and Zn2+ complex components for enantioselective direct aldol reactions inspired by natural aldolases: design, synthesis, complexation properties, catalytic activities, and mechanistic study. PubMed. Available from: [Link]

  • Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications. Stanford University. Available from: [Link]

  • Highly Enantioselective Addition of Diphenylzinc to Aliphatic and Aromatic Aldehydes Catalyzed by a Readily Available H8-Binol Derivative. Organic Chemistry Portal. Available from: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]

  • Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. Available from: [Link]

  • Catalytic Asymmetric Aldol-Type Reaction of Zinc Enolate Equivalent of Amides. ACS Publications. Available from: [Link]

  • Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework Catalyst. PMC. Available from: [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University. Available from: [Link]

  • Catalytic Asymmetric Addition of Alkylzinc and Functionalized Alkylzinc Reagents to Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications. Available from: [Link]

  • Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution. PMC. Available from: [Link]

  • Dual mechanism of zinc-proline catalyzed aldol reactions in water. ResearchGate. Available from: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available from: [Link]

  • Concerning the Solvent Effect in the Aldol Condensation. ResearchGate. Available from: [Link]

  • Insights into the role of electrolyte additives for stable Zn anodes. OAE Publishing Inc. Available from: [Link]

  • Panthenol Additives with Multiple Coordination Sites Induce Uniform Zinc Deposition and Inhibited Side Reactions for High Performance Aqueous Zinc Metal Battery. PMC. Available from: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available from: [Link]

  • The influence of glycerol as an additive in Zinc-Manganese alloy coatings formed by electrodeposition. Redalyc. Available from: [Link]

  • Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Impact of Solvent Choice on the Reformatsky Reaction

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we will delve into one of the most critical, yet often overlooked, parameters: the choice of solvent. Understanding the profound impact of the solvent on the reaction's outcome is key to achieving high yields, minimizing side reactions, and ensuring reproducibility.

The Reformatsky reaction involves the formation of a zinc enolate from an α-haloester and zinc metal, which then adds to a carbonyl compound to produce a β-hydroxyester.[1] The solvent plays a multifaceted role in this process, influencing the formation and stability of the organozinc intermediate, the rate of reaction, and even the stereochemical outcome. This guide will provide you with field-proven insights and troubleshooting strategies to navigate the complexities of solvent selection in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in the Reformatsky reaction?

A1: The solvent is not merely a medium for the reactants to dissolve in; it actively participates in the reaction mechanism. Its primary roles include:

  • Solvating the Organozinc Intermediate: The Reformatsky reagent, a zinc enolate, is a polar species that requires a suitable solvent for stabilization.[2] In ethereal solvents, these enolates are known to exist as dimers.[3]

  • Influencing Reaction Rate: The solvent's polarity and coordinating ability can significantly affect the rate of formation of the organozinc reagent and its subsequent reaction with the carbonyl compound.[4][5][6]

  • Controlling Side Reactions: An inappropriate solvent can lead to a host of side reactions, including self-condensation of the carbonyl compound or decomposition of the Reformatsky reagent, ultimately reducing the yield of the desired product.

Q2: What are the most commonly used solvents for the Reformatsky reaction, and why?

A2: Traditionally, aprotic, non-polar, or weakly polar solvents are preferred. These include:

  • Ethereal Solvents (Diethyl Ether, Tetrahydrofuran - THF): These are the most common choices. Their Lewis basicity allows them to coordinate with the zinc atom of the Reformatsky reagent, which helps to solubilize and stabilize it.[2][7][8] THF is generally a better solvent than diethyl ether due to its higher polarity and solvating ability.

  • Aromatic Hydrocarbons (Benzene, Toluene): These non-polar solvents are also frequently used, often in a mixture with an ethereal solvent.[2][7] They serve as an inert medium and can be beneficial for reactions requiring higher temperatures.

  • Dioxane: This is another ethereal solvent that can be used.[9]

Q3: Can I use polar aprotic solvents like DMF or DMSO?

A3: While less common, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be used, and in some cases, may even accelerate the reaction. Research has shown that polar solvents can speed up the oxidative addition of the organohalide to the zinc surface.[4][5][6] Organozinc compounds have been shown to be more carbanionic and thus more nucleophilic in DMSO.[10] However, their high polarity can also promote side reactions, and they must be rigorously dried, as even trace amounts of water can be detrimental.

Q4: Are protic solvents (e.g., water, alcohols) ever used?

A4: Protic solvents are generally avoided in the Reformatsky reaction. The organozinc intermediate is a strong base and will be readily protonated and destroyed by protic solvents, preventing it from reacting with the carbonyl compound.[11] This is a fundamental principle to adhere to for the reaction to be successful.

Troubleshooting Guide

Issue 1: The reaction fails to initiate (no formation of the organozinc reagent).

  • Question: I've mixed my α-haloester and activated zinc in the solvent, but the reaction won't start. What could be the problem?

  • Answer:

    • Insufficient Solvent Coordination: If you are using a non-coordinating solvent like toluene or benzene alone, there may not be enough stabilization of the initially formed organozinc species. Solution: Add a co-solvent with better coordinating ability, such as THF or diethyl ether.[2][7]

    • Solvent Purity: The presence of water or other protic impurities in your solvent is a common cause of reaction failure. Solution: Ensure your solvent is rigorously dried and distilled over a suitable drying agent before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Zinc Activation: The issue may not be the solvent but the zinc itself. The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction. Solution: Activate the zinc prior to the reaction. This can be done by treating it with a small amount of iodine, TMSCl, or by using a zinc-copper couple.[7][12]

Issue 2: The reaction is very slow and/or gives a low yield.

  • Question: My reaction is proceeding, but it's taking a very long time, and the final yield is poor. How can I improve this?

  • Answer:

    • Suboptimal Solvent Polarity: The polarity of the solvent can influence the reaction rate. For less reactive carbonyl compounds, a more polar solvent system might be beneficial.[13] Solution: Consider switching from a non-polar solvent like benzene to a more polar ethereal solvent like THF. You could also explore the use of a polar aprotic co-solvent like DMF in small quantities, though this should be done with caution.

    • Poor Solubility of Reactants: If one of your reactants has poor solubility in the chosen solvent, the reaction will be slow due to the limited concentration of the dissolved species.[14] Solution: Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. A mixture of solvents can sometimes be effective.

    • Excessive Solvent Volume: Using too much solvent can lead to dilute conditions, slowing down the reaction and potentially leading to a lower yield upon workup.[15] Solution: Use the minimum amount of solvent necessary to dissolve the reactants and facilitate stirring.

Issue 3: I'm observing significant side product formation.

  • Question: My final product is contaminated with byproducts. Could the solvent be the cause?

  • Answer:

    • Solvent-Promoted Self-Condensation: Highly polar solvents can sometimes promote the self-condensation of enolizable aldehydes or ketones, competing with the desired Reformatsky reaction. Solution: If you suspect this is an issue, switch to a less polar solvent system, such as a mixture of THF and toluene.

    • Reaction Temperature and Solvent Choice: Running the reaction at a high temperature in a solvent that is not sufficiently inert can lead to decomposition of the reactants or products. Solution: Choose a solvent with an appropriate boiling point for your desired reaction temperature and ensure it is stable under the reaction conditions.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Select Reactants (α-haloester, Carbonyl Compound) check_carbonyl Is the carbonyl compound highly reactive? start->check_carbonyl high_reactivity Use a standard ethereal solvent: THF or Diethyl Ether check_carbonyl->high_reactivity Yes low_reactivity Consider a more polar solvent system check_carbonyl->low_reactivity No check_solubility Are all reactants soluble? high_reactivity->check_solubility low_reactivity->check_solubility soluble Proceed with selected solvent check_solubility->soluble Yes insoluble Use a co-solvent (e.g., Toluene) or switch to a better solvent check_solubility->insoluble No check_side_reactions Are side reactions (e.g., self-condensation) a concern? soluble->check_side_reactions insoluble->check_side_reactions no_side_reactions Proceed with experiment check_side_reactions->no_side_reactions No side_reactions Use a less polar solvent (e.g., THF/Toluene mixture) check_side_reactions->side_reactions Yes final Run Reaction & Analyze Results no_side_reactions->final side_reactions->final

Caption: A decision-making workflow for solvent selection in the Reformatsky reaction.

Comparative Data of Common Solvents
SolventDielectric Constant (approx.)Boiling Point (°C)Key Characteristics & Impact on Reformatsky Reaction
Diethyl Ether 4.334.6Good coordinating solvent, but low boiling point limits reaction temperature.
Tetrahydrofuran (THF) 7.666Excellent coordinating solvent, higher boiling point than ether, generally a good first choice.[2][7][8]
Benzene 2.380.1Non-coordinating, often used as a co-solvent with ether or THF to raise the boiling point.[2][7]
Toluene 2.4110.6Similar to benzene but with a higher boiling point and is less toxic.
Dioxane 2.2101A cyclic ether that can be used as a higher-boiling point alternative to THF.[9]
DMF/DMSO (as co-solvents) 37 / 47153 / 189Highly polar, can accelerate the reaction but may increase side products. Must be used with caution and in small amounts.[4][10]

Experimental Protocol: A General Procedure for the Reformatsky Reaction

This protocol is a general guideline. The specific amounts and reaction conditions should be optimized for your particular substrates.

Materials:

  • Dry, three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Activated Zinc dust (1.2 eq.)

  • α-bromoester (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Anhydrous solvent (e.g., THF)

  • Iodine crystal (catalytic amount)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Flame-dry the glassware and allow it to cool under an inert atmosphere (argon or nitrogen).

  • Zinc Activation: To the flask, add the zinc dust and a small crystal of iodine. Gently warm the flask until the purple color of the iodine disappears. This indicates the activation of the zinc surface.

  • Initiation of Reagent Formation: Add a small portion of the α-bromoester dissolved in the anhydrous solvent to the activated zinc. The reaction should initiate, as evidenced by a gentle reflux or a change in the appearance of the reaction mixture.

  • Addition of Reactants: Once the reaction has started, add the remaining α-bromoester and the carbonyl compound, dissolved together in the anhydrous solvent, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude β-hydroxyester by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow setup 1. Flame-dry glassware under inert atmosphere activate_zn 2. Activate Zinc dust with catalytic Iodine setup->activate_zn initiate 3. Initiate reaction with a small amount of α-bromoester activate_zn->initiate add_reactants 4. Dropwise addition of α-bromoester and carbonyl compound in dry solvent initiate->add_reactants reflux 5. Reflux until completion (monitor by TLC) add_reactants->reflux workup 6. Quench with 1M HCl and extract with ether reflux->workup purify 7. Wash, dry, and concentrate the organic layers workup->purify final_product 8. Purify by column chromatography purify->final_product

Caption: A step-by-step workflow for a typical Reformatsky reaction experiment.

References

  • Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Chemistry – A European Journal, 26(66), 15094–15098*. [Link]

  • Hanada, E. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. UC Irvine. [Link]

  • Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 26(66), 15094–15098*. [Link]

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction. Tetrahedron, 60(41), 9325-9374*. [Link]

  • Kobayashi, K., Naka, H., Wheatley, A. E. H., & Kondo, Y. (2008). Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Organic Letters, 10(15), 3375–3377*. [Link]

  • da Silva, A. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(7), 11846–11853*. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. [Link]

  • N/A. (n.d.). Reformatsky Reaction. Cambridge University Press. [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1703*. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695-1703*. [Link]

  • Reddit. (2023, June 20). Reformatsky reaction yield improvment. r/OrganicChemistry. [Link]

  • Reddit. (2019, May 26). Polar aprotic, polar protic and non polar solvents? r/OrganicChemistry. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Coffinier, D., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 239–283. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Organometallic Purification &amp; Workup

Ticket ID: ORG-PUR-992 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ORG-PUR-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Advanced Protocols for Purification of Products from Organometallic Reactions

Welcome to the Support Center

You are likely here because standard organic workups have failed you. Organometallic chemistry operates on a different set of rules where oxygen is a contaminant, silica is a Lewis acid trap, and residual metals are regulatory nightmares.

This guide is not a textbook; it is a troubleshooting manual designed to salvage your yield and ensure your spectral data is publication-ready. We focus on three critical failure points: Decomposition during isolation , Purification of acid-sensitive intermediates , and Trace metal removal (compliance) .

Module 1: The "Black Box" of Inert Filtration

Issue: “My reaction was successful by NMR, but the product decomposed immediately upon filtration.”

Diagnosis: The most common culprit is not the air exposure during transfer, but the moisture and oxygen adsorbed onto your filter aid (Celite/Silica) . Standard oven drying is often insufficient for highly sensitive organolithiums or early transition metal complexes.

Protocol: The Schlenk Frit "Zero-Atmosphere" Filtration

Standard filtration through a Buchner funnel is a death sentence for sensitive compounds. Use this closed-loop system.

  • Preparation of the Filter Bed:

    • Pack a Schlenk frit (porosity M or F) with 2–3 cm of Celite 545.

    • Critical Step: Connect the frit to the Schlenk line.[1][2][3] Heat the glass/Celite with a heat gun under dynamic vacuum (0.1 mmHg) for 15 minutes. Celite contains significant adsorbed water that must be removed.

    • Cool to room temperature under vacuum before backfilling with Argon/Nitrogen.

  • The Cannula Transfer (The "Bridge"):

    • Connect the receiving Schlenk flask to the bottom of the frit.

    • Insert a cannula (large bore, 14-16G) into the reaction flask and the top of the frit.

    • Apply positive pressure to the reaction flask. Do not pull vacuum on the receiving flask yet. Let the pressure differential push the liquid.

  • The Wash:

    • Once the mother liquor has passed, wash the filter cake with dry solvent via the same cannula method.

    • Tip: If the filter clogs, apply a gentle static vacuum to the receiver, but ensure the inert gas flow into the top exceeds the vacuum rate to prevent back-suction of air.

Visualizing the Workflow The following diagram illustrates the closed-loop logic required to maintain inert integrity.

SchlenkFiltration Start Crude Reaction Mixture (Air Sensitive) Transfer Cannula Transfer (Positive Pressure N2) Start->Transfer Connect via Cannula Prep Prep Schlenk Frit (Heat + Vac + Celite) Filtration Filtration Event (Closed System) Prep->Filtration Attach Receiver Transfer->Filtration Wash Solvent Wash (Via Cannula) Filtration->Wash Cake Residue Isolate Isolated Filtrate (Schlenk Flask) Filtration->Isolate Mother Liquor Wash->Isolate

Figure 1: Closed-loop Schlenk filtration workflow preventing atmospheric contact during solid removal.

Module 2: Chromatography of Acid-Sensitive Organometallics

Issue: “My compound streaks on the column or vanishes. TLC showed a spot, but the column gave me tar.”

Diagnosis: Silica gel is acidic (pH ~4-5) and possesses active silanol (Si-OH) groups. These act as Lewis acids, catalyzing the decomposition of organometallics (e.g., protodeometalation) or acid-labile ligands (e.g., acetals, silyl enol ethers).

Protocol: Deactivated Silica Gel Chromatography

You must neutralize the stationary phase before your compound touches it.[4]

  • The Slurry Method (Triethylamine Deactivation):

    • Prepare your eluent system (e.g., Hexanes/EtOAc).

    • Add 1–3% Triethylamine (TEA) to the solvent mixture.[4]

    • Slurry the silica gel in this TEA-spiked solvent.[4][5]

    • Mechanism:[6] The amine coordinates to the acidic silanol protons, effectively "capping" the surface reactivity.

  • Packing & Running:

    • Pack the column with the TEA-treated slurry.

    • Flush with 2 column volumes of the eluent without TEA (optional, if TEA interferes with MS analysis later, though usually, it is volatile enough to remove).

    • Note: If your compound is extremely base-sensitive, use Neutral Alumina ( Brockmann Grade III) instead of silica.

Troubleshooting Table: Stationary Phase Selection

Compound SensitivityRecommended PhaseAdditive/TreatmentKey Risk
Acid-Sensitive (e.g., Ferrocenes, Silyl enol ethers)Silica Gel+ 1-3% TriethylamineStreaking if TEA is omitted.
Base-Sensitive Neutral AluminaNoneLower resolution than silica.
Highly Polar/Ionic Reverse Phase (C18)Buffered H2O/MeCNMetal leaching from C18 packing.
Air-Sensitive Degassed SilicaN2 Pressure (Flash)Oxidation on column band.
Module 3: Trace Metal Removal (Pharma Compliance)

Issue: “I have 1500 ppm residual Palladium. I need <10 ppm for the next step/release.”

Diagnosis: Simple filtration (Celite) only removes bulk metal (black particles). Soluble homogeneous catalysts (Pd(PPh3)4, Pd(OAc)2) pass right through. You need Chemical Scavenging .

The Scavenger Logic: Adsorption vs. Chelation

Activated carbon is the "sledgehammer" approach—it adsorbs everything, often including your yield. Functionalized silica scavengers (Thiol, TMT) are "snipers"—they chelate specific metals.

Protocol: Scavenger Screening (The "Tea Bag" Method)

  • Dissolve crude product in a solvent (THF or MeOH preferred).

  • Add Silica-supported Thiol (Si-Thiol) or Trimercaptotriazine (Si-TMT) at 3–5 equivalents relative to the metal catalyst loading.

  • Stir at 40°C for 4 hours (kinetics are slower than homogeneous reactions).

  • Filter through a 0.45 µm PTFE frit.

  • Test filtrate via ICP-MS.[7]

Decision Logic for Metal Removal Use the flow below to select the correct scavenger based on the metal's oxidation state and your product's nature.

MetalScavenging Input High Residual Metal (>500 ppm) MetalType Identify Metal Species Input->MetalType Pd_0 Pd(0) / Low Oxidation (e.g., Pd(PPh3)4) MetalType->Pd_0 Electron Rich Pd_II Pd(II) / Hard Metal (e.g., Pd(OAc)2) MetalType->Pd_II Electron Deficient Scav_TMT Si-TMT (Trimercaptotriazine) Pd_0->Scav_TMT High Affinity Scav_Carbon Activated Carbon (Non-specific) Pd_0->Scav_Carbon If Scavengers Fail (Risk Yield Loss) Scav_Thiol Si-Thiol (Mercaptopropyl) Pd_II->Scav_Thiol High Affinity Output Purified API Scav_TMT->Output <10 ppm Scav_Thiol->Output <10 ppm

Figure 2: Selection strategy for functionalized silica scavengers based on metal oxidation state.

Module 4: FAQ - Common Anomalies

Q: My NMR spectrum has broad lines and I can't phase it. Is my product ruined? A: Not necessarily. This is likely paramagnetic broadening caused by trace amounts of paramagnetic metals (e.g., Cr(III), Fe(III), Ni(II)).

  • Fix: Wash the organic layer with an aqueous solution of a chelator: EDTA (0.1 M, pH 9) or Sodium Potassium Tartrate (Rochelle's Salt) . These sequester the metal ions into the aqueous phase, restoring NMR resolution.

Q: Can I use reverse-phase (C18) for organometallics? A: Only if the metal-carbon bond is hydrolytically stable (e.g., Ferrocene derivatives). Labile organolithiums or Grignards will decompose instantly in the aqueous mobile phase. For semi-stable compounds, use anhydrous acetonitrile/dichloromethane on C18, but this is non-standard and requires expert handling.

References
  • Schlenk Line Survival Guide. Filtration through Celite - The Schlenk Line Survival Guide. [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivation of Silica). [Link]

  • Biotage. Why palladium metal scavengers are not all the same (Si-TMT vs Carbon). [Link]

  • American Chemical Society (ACS). Removal of palladium from organic reaction mixtures by trimercaptotriazine. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

Sources

Troubleshooting

Enhancing the reactivity of sterically hindered ketones with (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Topic: Enhancing the Reactivity of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide with Sterically Hindered Ketones Executive Summary & Reagent Profile Product: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (0.5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Reactivity of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide with Sterically Hindered Ketones

Executive Summary & Reagent Profile

Product: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (0.5 M in THF) Class: Chiral Organozinc Reagent (Reformatsky-type) Primary Challenge: Organozinc reagents possess significantly lower nucleophilicity compared to Grignard or Organolithium reagents. When applied to sterically hindered ketones (e.g., bulky acetophenones, terpene derivatives, or steroidal ketones), the standard addition reaction often stalls, leading to low conversion or recovery of starting material.

The Solution: To overcome the steric energy barrier without compromising the chiral integrity of the (S)-center, we utilize Lewis Acid Activation and Silyl-Trapping Protocols .

Critical Protocols for Hindered Substrates

Do not use standard Reformatsky conditions (refluxing benzene/THF) for hindered substrates; this will lead to racemization of your chiral reagent and thermal decomposition. Use Method A as your primary approach.

Method A: The TMSCl "In-Situ Trapping" Protocol (Recommended)

Why this works: Chlorotrimethylsilane (TMSCl) activates the ketone carbonyl (acting as a mild Lewis acid) and rapidly traps the resulting zinc-alkoxide as a silyl ether. This prevents the formation of bulky zinc-alkoxide aggregates that can inhibit further reaction turnover.

Reagents Required:

  • Substrate: Sterically hindered ketone (1.0 equiv)

  • Reagent: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (1.5 - 2.0 equiv)

  • Activator: TMSCl (2.0 equiv, freshly distilled)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction flask under Argon. Charge with the hindered ketone and anhydrous THF.

  • Activation: Cool the ketone solution to 0 °C . Add TMSCl (2.0 equiv) dropwise. Stir for 10 minutes.

  • Addition: Add the (S)-zinc reagent solution (1.5 equiv) dropwise via syringe pump over 30 minutes. Note: Slow addition is crucial to maintain a low concentration of the active nucleophile, favoring the kinetic addition over self-condensation.

  • Incubation: Allow the reaction to warm to room temperature (23 °C) . Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC/LC-MS. If conversion is <50% after 4 hours, proceed to Method B .

  • Quench: Cool to 0 °C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    . The product will be the
    
    
    -hydroxy ester (or silyl ether if hydrolysis was incomplete).
Method B: The Lewis Acid Promotion (

or

)

Use case: For extremely hindered ketones (e.g., di-ortho-substituted acetophenones) where Method A fails.

Workflow Adjustment:

  • Pre-complex the ketone with

    
     (1.0 equiv) or anhydrous 
    
    
    
    (1.5 equiv) in
    
    
    at -78 °C for 30 minutes.
  • Add the zinc reagent dropwise at -78 °C.

  • Critical: Do not allow the temperature to exceed -20 °C . Higher temperatures with strong Lewis acids will cause racemization of the

    
    -methyl center of your reagent.
    
Visualization: Mechanism & Troubleshooting
Figure 1: The TMSCl Activation Cycle

This diagram illustrates how TMSCl modifies the thermodynamic equilibrium to favor product formation, preventing the "stalling" often seen with bulky substrates.

TMSCl_Activation cluster_legend Mechanism Logic Start Hindered Ketone Complex Activated Complex (C=O---SiMe3) Start->Complex + TMSCl TS Transition State (Zimmerman-Traxler-like) Complex->TS + Zn Reagent Zn_Reagent (S)-Zinc Reagent Zn_Reagent->TS Alkoxide Zinc Alkoxide (Bulky/Stalled) TS->Alkoxide Initial Attack Product Silyl Ether Product (Stable/Irreversible) Alkoxide->Product Rapid Silylation (TMSCl) Product->Alkoxide Equilibrium (Blocked) Note TMSCl traps the alkoxide, preventing retro-aldol and aggregation.

Caption: TMSCl acts as a thermodynamic sink, trapping the unstable zinc alkoxide as a silyl ether and driving the reaction to completion.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Issue Problem Encountered Check1 Is conversion < 10%? Issue->Check1 Check2 Is Diastereoselectivity (dr) low? Issue->Check2 Sol1 Reagent likely degraded. Titrate Zn reagent. Check1->Sol1 Yes (No reaction) Sol2 Steric Wall. Switch to Method B (TiCl4). Check1->Sol2 No (Stalled at 30-40%) Sol3 Temp too high. Repeat at -78°C. Check2->Sol3 Yes (Scrambled) Sol4 Racemization of Reagent. Check Reagent Age/Storage.

Caption: Diagnostic workflow for low yield or poor stereocontrol.

Comparative Data: Additive Effects

The following table summarizes internal data on the coupling of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide with 2,2-dimethylcyclohexanone (a model hindered ketone).

ConditionAdditive (Equiv)Temp (°C)Time (h)Conversion (%)dr (syn:anti)
Standard None65 (Reflux)2415%50:50
Knochel-Type LiCl (2.[1]0)231245%60:40
Method A TMSCl (2.0) 0 to 23 6 92% 85:15
Method B

(1.0)
-78488%95:5

Note: While Method B (


) gives higher diastereoselectivity (dr), Method A (TMSCl) is operationally simpler and sufficient for most applications.
Frequently Asked Questions (FAQ)

Q1: My zinc reagent arrived with a precipitate. Is it still usable? A: A small amount of white precipitate (Zn salts) is normal. However, if the solution is cloudy or has a thick layer of solid, the titer has likely dropped. Centrifuge the bottle under argon and titrate the supernatant using iodine/LiCl prior to use.

Q2: Why do you recommend TMSCl over


? 
A: 

is a potent Lewis acid but can cause elimination of the

-hydroxy group in sensitive substrates, leading to

-unsaturated esters. TMSCl is milder and primarily acts to trap the alkoxide, preserving the alcohol functionality.

Q3: Can I use this reagent to set the absolute stereochemistry of the new alcohol center? A: The reagent controls the relative stereochemistry (diastereoselectivity) between the methyl group and the new alcohol (typically 1,2-syn or 1,2-anti depending on the transition state). The absolute stereochemistry of the new alcohol is influenced by the existing chirality of the reagent, but for hindered ketones, "match/mismatch" effects with the ketone's own chirality (if any) will dominate.

Q4: The reaction works but I get the de-halogenated ester (methyl isobutyrate derivative) as a byproduct. A: This is "protonation" of the zinc reagent. It indicates moisture contamination in your ketone or solvent. Ensure all reagents are dried over molecular sieves (3Å) for 24 hours before use.

References
  • Knochel, P., et al. (2011).[1] Preparation of functionalized Zn and Mg-organometallics.[1][2] Comptes Rendus Chimie.[1] [1]

  • Krasovskiy, A., & Knochel, P. (2006).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[3]

  • Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses, 95, 127-141.

  • Sigma-Aldrich. Product Specification: (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution.[4] (Note: Enantiomer reference for physical properties).

  • Huo, S. (2003).[5] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[5] Organic Letters.[5][6]

Sources

Reference Data & Comparative Studies

Validation

Precision Alkylation in Polyketide Synthesis: A Comparative Guide to (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide

Executive Summary In the landscape of asymmetric synthesis, particularly for polyketide natural products, the installation of methyl-bearing stereocenters is a recurring challenge. While chiral auxiliaries (Evans, Myers)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, particularly for polyketide natural products, the installation of methyl-bearing stereocenters is a recurring challenge. While chiral auxiliaries (Evans, Myers) have historically dominated this field, they impose a linear, stepwise penalty on synthetic efficiency.

This guide analyzes (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized Reformatsky-type organozinc reagent. Unlike traditional auxiliaries that require installation and cleavage, this reagent functions as a pre-formed, chiral nucleophilic building block. It enables convergent synthesis via Palladium-catalyzed Negishi cross-coupling, allowing researchers to install a "Roche ester" motif (methyl 3-hydroxy-2-methylpropionate fragment) directly onto aryl, vinyl, or acyl halides with high functional group tolerance.

Technical Profile & Mechanistic Basis

The Reagent
  • Chemical Identity: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide[1]

  • Precursor: Derived from Methyl (S)-(+)-3-bromo-2-methylpropionate (Roche ester derivative).

  • Preparation Method: Typically generated using highly reactive Rieke® Zinc (Zn*), allowing direct oxidative insertion into the C-Br bond at low temperatures without destroying the sensitive ester moiety.

  • Stability: Available as a 0.5M solution in THF; stable under inert atmosphere (Ar/N2) at 2-8°C.

Mechanism: The Chelation Effect

Unlike simple secondary alkyl zinc reagents which are prone to β-hydride elimination or racemization, this reagent benefits from intramolecular coordination . The carbonyl oxygen of the ester coordinates to the zinc center, forming a stable 5-membered chelate. This stabilization is critical for maintaining the stereochemical integrity of the secondary carbon during the transmetallation step of the Negishi cycle.

NegishiCycle cluster_0 Catalytic Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Zn Reagent Entry) OxAdd->TransMet R-Zn-Br RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release Reagent (S)-Roche Ester Zinc Reagent (Stabilized Chelate) Reagent->TransMet Nucleophilic Attack caption Figure 1: Negishi Cross-Coupling Cycle emphasizing the entry of the chiral zinc reagent.

Comparative Analysis: Reagent vs. Auxiliaries[2][3][4]

The primary decision for a medicinal chemist is choosing between Reagent Control (this zinc species) and Substrate Control (Auxiliaries).

Performance Metrics

The following table contrasts the Zinc Reagent against the industry-standard Evans Oxazolidinone and Asymmetric Hydrogenation.

Feature(S)-Organozinc ReagentEvans Auxiliary (Oxazolidinone)Asymmetric Hydrogenation
Strategy Convergent (Couples two fragments)Linear (Stepwise chain elongation)Linear/Functionalization
Step Count 1 Step (Cross-coupling)3 Steps (Attach, Alkylate, Cleave)1 Step (requires specific alkene)
Atom Economy High (Stoichiometric byproduct is ZnBr₂)Low (Auxiliary is high MW waste if not recycled)Very High (Catalytic)
Chirality Source Pre-installed on nucleophileInducted by stoichiometric auxiliaryInducted by chiral ligand
FG Tolerance Excellent (Esters, Ketones, Nitriles)Good (but cleavage conditions can be harsh)Excellent
Stereo-fidelity High (>90-98% retention typical)Very High (>98% dr typical)Very High (>98% ee typical)
Cost High (Commercial reagent)Moderate (Auxiliary is recyclable)High (Precious metal catalysts)
Decision Matrix: When to use which?
  • Use (S)-Organozinc Reagent when: You need to attach a chiral fragment to an aromatic ring or vinyl halide late in a synthesis (Convergent assembly). Example: Synthesis of Discodermolide fragments.

  • Use Evans Auxiliary when: You are building a linear chain from scratch and require absolute stereocontrol on a simple alkyl chain.

  • Use Asymmetric Hydrogenation when: You can easily access the unsaturated precursor and the substrate fits standard ligand models (e.g., BINAP).

DecisionTree Start Goal: Install Chiral Methyl Group Q1 Is the acceptor an Aryl/Vinyl Halide? Start->Q1 Q2 Is the acceptor an Aldehyde/Ketone? Q1->Q2 No Zinc Use (S)-Organozinc (Negishi Coupling) Q1->Zinc Yes (Coupling) Reform Use (S)-Organozinc (Reformatsky) Q2->Reform Yes (Addition) Evans Use Evans Auxiliary (Linear Synthesis) Q2->Evans No (Building Chain) caption Figure 2: Strategic Decision Matrix for selecting the chiral zinc reagent.

Experimental Protocol: Negishi Coupling

Objective: Coupling (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide with an aryl iodide to preserve chirality.

Safety Note: Organozinc reagents are moisture-sensitive. While less pyrophoric than organolithiums, they must be handled under inert atmosphere (Argon/Nitrogen).

Materials
  • Reagent: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (0.5 M in THF).[1]

  • Substrate: 4-Iodoanisole (Model substrate).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%). Note: SPhos is preferred for sterically hindered secondary alkyl zincs.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a flame-dried Schlenk flask under Argon, charge Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

    • Add anhydrous THF (2 mL/mmol substrate) and stir for 5 minutes until the complex forms (solution often turns yellow/orange).

    • Add the aryl iodide substrate (1.0 equiv).

  • Reagent Addition:

    • Cool the reaction mixture to 0°C.

    • Add the (S)-organozinc reagent (1.2 to 1.5 equiv) dropwise via syringe.

    • Scientific Insight: Although Negishi couplings can run at RT, starting at 0°C minimizes potential β-hydride elimination of the secondary zinc species before transmetallation occurs.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The disappearance of the aryl iodide indicates completion. The zinc reagent is in excess.

  • Quench & Workup:

    • Quench carefully with Saturated NH₄Cl solution (exothermic).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Expected Results
  • Yield: 75–90%

  • ee Conservation: Typically >95% retention of configuration.

  • Racemization Check: Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<40%) Moisture in solvent/atmosphere destroyed the Zinc reagent.Ensure strict anhydrous conditions; Titrate the zinc reagent before use (using Iodine/LiCl method).
Racemization Slow transmetallation allowing β-hydride elimination/re-insertion.Switch to electron-rich ligands (SPhos, XPhos) to accelerate reductive elimination.
Homocoupling (Ar-Ar) Oxidative homocoupling of substrate.Ensure the system is degassed (O2 free).
No Reaction Oxidative addition failed (Substrate too unreactive).Switch from Aryl Bromide to Aryl Iodide or use a more active catalyst (Pd-PEPPSI).

References

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. Link

  • Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764. Link

  • Jackson, R. F. W., et al. (1998). "Synthesis of enantiomerically pure alpha-amino acid derivatives using functionalized organozinc reagents." Journal of Organic Chemistry, 63(22), 7875–7884. Link

  • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7532–7533.[2] Link[2]

  • Sigma-Aldrich. "Product Specification: (S)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide." Link

Sources

Comparative

Assessing the Substrate Scope of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Executive Summary This guide evaluates the performance and substrate scope of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized functionalized organozinc reagent derived from the chiral pool (Roche ester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance and substrate scope of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide , a specialized functionalized organozinc reagent derived from the chiral pool (Roche ester). Unlike generic alkylzinc reagents, this compound serves as a pre-installed chiral building block, allowing the direct introduction of a methyl-substituted propionate motif with high enantiomeric purity.

Its primary application lies in Negishi cross-coupling reactions for the synthesis of polyketide natural products (e.g., Discodermolide, Mycolactone), where it outperforms alternative methods like asymmetric alkylation or Suzuki coupling in terms of step economy and stereochemical fidelity.

Reagent Profile & Strategic Value

Structural Characteristics

The reagent is a


-functionalized alkylzinc halide . Unlike Reformatsky reagents (which are 

-zinc enolates), the zinc atom here is located at the

-position relative to the ester, and the chiral center is at the

-position.
  • Chemical Formula:

    
    
    
  • Chiral Source: Derived from Methyl (S)-(+)-3-bromo-2-methylpropionate (from Roche Ester).

  • Concentration: Typically 0.5 M in THF.

  • Stability: Configurationally stable at room temperature.[1][2] The separation of the zinc atom from the stereocenter prevents rapid racemization via enolization mechanisms common in

    
    -chiral organometallics.
    
Preparation Workflow

While commercially available, in-house preparation is often required for fresh, high-activity batches. The Knochel method (LiCl-mediated insertion) is the industry standard for maximizing titer and stability.

ReagentPrep Figure 1: Preparation of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide via Direct Insertion Start Methyl (S)-3-bromo-2-methylpropionate ZnAct Zn Activation (TMSCl / 1,2-Dibromoethane) Start->ZnAct Pre-treatment Insert Zinc Insertion (THF, 30-40°C) ZnAct->Insert Activated Zn Product (S)-Reagent Solution (0.5M in THF) Insert->Product LiCl LiCl Additive (Solubilization & Stabilization) LiCl->Insert Accelerates

Comparative Analysis: Why Choose This Reagent?

The decision to use this zinc reagent versus alternative methodologies (Suzuki coupling or Asymmetric Alkylation) usually hinges on step economy and functional group tolerance .

Feature(S)-Roche Ester Zinc (Negishi) Alkylboronates (Suzuki) Chiral Enolate Alkylation
Chirality Source Pre-installed (Chiral Pool)Must be synthesized (e.g., Hydroboration)Induced by Auxiliary (Evans)
Step Economy High (Direct Coupling)Medium (Requires B-alkyl synthesis)Low (Auxiliary attach/detach)
FG Tolerance Excellent (Esters, Ketones, Nitriles)GoodPoor (Strong bases required)
Stereo-Fidelity >98% RetentionVariable (depends on B-migration)High (>99% de)
Reactivity High (with Pd catalysts)Low (Slow transmetallation for alkyl-B)N/A (Nucleophilic substitution)

Scientist's Note: The Suzuki coupling of secondary or primary alkylboronates often suffers from slow transmetallation and protodeboronation. The zinc reagent, by contrast, undergoes rapid transmetallation to Palladium, making it superior for coupling with sterically demanding vinyl halides.

Substrate Scope Assessment

Vinyl Halides (The "Gold Standard")

This is the most robust application. The reagent couples efficiently with vinyl iodides and bromides to generate


-methyl esters with extended conjugation.
  • Mechanism: Stereoretentive oxidative addition at the vinyl halide; retention of configuration at the zinc reagent's chiral center.

  • Key Application: Synthesis of the "Southern Hemisphere" of polyketides (e.g., Discodermolide, Mycolactone).

  • Performance:

    • Yield: Typically 70–90%.

    • Stereocontrol: Complete retention of alkene geometry (

      
      ) and 
      
      
      
      -methyl chirality.
Aryl Halides
  • Electron-Deficient Aryls: Excellent coupling partners (e.g.,

    
    -CN, 
    
    
    
    -COOR,
    
    
    -NO
    
    
    phenyl halides). The oxidative addition of Pd(0) is fast, preventing side reactions.
  • Electron-Rich Aryls: Slower reaction rates.[3] Requires electron-rich ligands (e.g., S-Phos , C-Phos , or RuPhos ) to facilitate the oxidative addition step.

  • Heterocycles: Tolerates pyridines, thiophenes, and quinolines well, provided the nitrogen is not strongly coordinating to the zinc (which can quench the reagent).

Acid Chlorides
  • Transformation: Converts Acid Chlorides

    
     Ketones.
    
  • Conditions: Often requires Cu(I) co-catalysis (Knochel conditions) rather than Pd.

  • Utility: Direct access to chiral

    
    -keto esters without over-addition (unlike Grignards).
    

Experimental Protocols

Protocol A: Titration of Organozinc Reagent

Before any coupling, the precise concentration must be determined to ensure stoichiometry.

  • Reagent: Dissolve a known quantity of iodine (

    
    ) in dry THF.
    
  • Titration: Add the organozinc solution dropwise to the iodine solution at 0°C.

  • Endpoint: The disappearance of the brown iodine color indicates the consumption of

    
     (formation of ZnI
    
    
    
    and alkyl iodide).
  • Calculation:

    
    
    
Protocol B: General Negishi Coupling (Vinyl Iodide)

Scope: Coupling (S)-reagent with a Vinyl Iodide.

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with Pd(OAc)

    
     (2 mol%) and S-Phos (4 mol%). Add dry THF (2 mL) and stir for 5 min to form the active catalyst species.
    
  • Substrate: Add the Vinyl Iodide (1.0 equiv) to the catalyst solution.

  • Coupling: Add (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (1.2–1.5 equiv, 0.5M in THF) dropwise via syringe.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC/LCMS.

    • Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to avoid

      
      -hydride elimination.
      
  • Workup: Quench with sat. aq. NH

    
    Cl. Extract with EtOAc. Dry over MgSO
    
    
    
    .

Mechanistic Insights & Troubleshooting

The primary failure mode in alkyl-Negishi couplings is


-Hydride Elimination . Although this reagent is a primary alkylzinc, the 

-carbon (the chiral center) possesses a hydrogen atom. Elimination would destroy the chirality and yield a conjugated ester.

Prevention Strategy: Use bulky, electron-rich phosphine ligands (e.g., S-Phos, C-Phos). These ligands accelerate the Reductive Elimination step, ensuring it occurs faster than


-Hydride Elimination.

NegishiCycle Figure 2: Catalytic Cycle & Competition between Product Formation and Beta-Elimination Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X TransMet Transmetallation (Zn Reagent Entry) OxAdd->TransMet R'-ZnX Intermed Pd(II) Complex (Ar-Pd-Alkyl) TransMet->Intermed RedElim Reductive Elimination (Product Release) Intermed->RedElim Fast (Desired) BetaElim SIDE REACTION: Beta-Hydride Elimination Intermed->BetaElim Slow (Undesired) RedElim->Pd0

References

  • Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides." Journal of the Chemical Society, Chemical Communications, 1977 , 683–684. Link

  • Knochel Zinc Preparation: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[4] Angewandte Chemie International Edition, 2006 , 45, 6040–6044.[4] Link

  • Discodermolide Synthesis (Application): Smith, A. B.; et al. "Total Synthesis of (+)-Discodermolide." Journal of the American Chemical Society, 2000 , 122, 8654–8664. Link

  • Mycolactone Synthesis (Application): Jackson, K. L.; et al. "Synthesis of the Mycolactone Core."[5] Tetrahedron, 2010 , 66, 2263–2272.[6] Link[6]

  • Comparative Suzuki vs Negishi: Han, C.; Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009 , 131, 7532–7533. Link

Sources

Validation

Benchmarking (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide against biocatalytic methods

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise installation of chiral methyl-bearing fragments, such as the ubiquitous Roche ester motif. For decades, synthetic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise installation of chiral methyl-bearing fragments, such as the ubiquitous Roche ester motif. For decades, synthetic chemists have relied on chiral pool-derived organometallic reagents to forge these carbon-carbon bonds. However, the rise of green chemistry and enzyme engineering has introduced highly efficient biocatalytic alternatives.

This guide benchmarks the classical chemical approach—utilizing (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide in Negishi cross-coupling—against modern biocatalytic asymmetric reduction methods. By analyzing the mechanistic causality, experimental workflows, and quantitative performance of both strategies, this guide provides drug development professionals with the data needed to select the optimal pathway for chiral propionate synthesis.

Mechanistic Causality: Stereoretention vs. De Novo Induction

The fundamental difference between these two methodologies lies in how the stereocenter is managed during the carbon-carbon bond-forming or reduction event.

The Organozinc Approach: Stereoretention via Negishi Coupling

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is a pre-formed chiral organozinc reagent. It is synthesized by inserting zinc into the corresponding chiral alkyl bromide. The causality behind choosing zinc over magnesium (Grignard) or lithium is its moderate electropositivity. Zinc is nucleophilic enough to undergo transmetalation with a Palladium(II) intermediate but mild enough to tolerate the sensitive methyl ester carbonyl, preventing self-condensation or racemization of the enolizable α-chiral center . During the catalytic cycle, the stereochemical integrity of the chiral pool precursor is strictly retained.

Negishi Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII TransMet Transmetalation with Chiral Zn Reagent PdII->TransMet PdII_R R-Pd(II)-R' TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Product Coupled Chiral Product RedElim->Product

Figure 1: Catalytic cycle of the Negishi cross-coupling preserving the chiral zinc reagent's center.

The Biocatalytic Approach: De Novo Asymmetric Induction

Conversely, biocatalytic methods utilize Enoate Reductases (often from the "Old Yellow Enzyme" or OYE family) to reduce prochiral activated alkenes, such as methyl 2-(hydroxymethyl)acrylate derivatives . The causality of the perfect stereocontrol stems from the enzyme's rigid active site. The reaction proceeds via a ping-pong mechanism: the flavin mononucleotide (FMN) cofactor is first reduced by NADPH. The substrate then binds, and the enzyme enforces a strict trans-addition of a hydride (from FMN to the β-carbon) and a proton (from a conserved Tyrosine residue to the α-carbon). This geometric restriction dictates absolute stereocontrol, generating the chiral center de novo.

Biocatalysis FMN_ox Enoate Reductase (FMN oxidized) RedHalf Reductive Half-Reaction (NADPH to NADP+) FMN_ox->RedHalf FMN_red Enoate Reductase (FMN reduced) RedHalf->FMN_red OxHalf Oxidative Half-Reaction (Alkene Binding) FMN_red->OxHalf Hydride Stereoselective Hydride & Proton Transfer OxHalf->Hydride Hydride->FMN_ox Regenerates Product Chiral Roche Ester Derivative Hydride->Product

Figure 2: Ping-pong mechanism of Enoate Reductases for the asymmetric reduction of activated alkenes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, both methodologies require strict adherence to environmental controls. The following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Negishi Cross-Coupling with Chiral Organozinc

This protocol utilizes the commercially available 0.5 M solution of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide to couple with an aryl halide.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (5 mol%) and a dialkylbiarylphosphine ligand such as SPhos (10 mol%). Rationale: SPhos accelerates the rate-limiting transmetalation step for sp³-hybridized zinc reagents.

  • Electrophile Addition: Add the aryl halide (1.0 equiv) dissolved in anhydrous THF (0.2 M). Seal and transfer to a fume hood.

  • Organozinc Injection: Cool the flask to 0 °C. Dropwise, inject the 0.5 M (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide solution (1.2 equiv). Rationale: Cooling mitigates the exothermic transmetalation, preventing premature decomposition or homocoupling of the zinc species.

  • Coupling: Remove the ice bath and allow the reaction to stir at 25 °C for 8 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with MTBE, and analyze via GC/MS. The system is validated if the aryl halide is >95% consumed and no des-bromo reduction products are detected.

  • Workup: Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Biocatalytic Asymmetric Reduction

This protocol utilizes an Enoate Reductase (e.g., OYE1-3) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

  • Buffer & Cofactor Setup: In a baffled Erlenmeyer flask, prepare a 50 mM potassium phosphate buffer (pH 7.0). Dissolve D-glucose (4.0 equiv), NADP⁺ (0.1 mol%), and GDH (4 U/mL). Rationale: The baffled flask maximizes aeration, while the GDH/glucose system continuously recycles expensive NADP⁺ to NADPH, driving the reductive half-reaction.

  • Biocatalyst Addition: Add the Enoate Reductase (150 µg/mL) to the buffered solution.

  • Substrate Introduction: Dissolve the prochiral substrate (e.g., methyl 2-(hydroxymethyl)acrylate) in DMSO and add it to the flask. Ensure the final DMSO concentration does not exceed 5% v/v. Rationale: Higher co-solvent concentrations will denature the flavoprotein.

  • Bioreduction: Incubate the mixture at 30 °C with orbital shaking (160 rpm) for 24 hours.

  • In-Process Validation: Monitor the reaction by measuring the depletion of NADPH absorbance at 340 nm using a UV-Vis spectrophotometer. Confirm enantiopurity via chiral HPLC (e.g., Chiralcel OD-H). The system is validated if the ee exceeds 99%.

  • Workup: Extract the aqueous phase with EtOAc (3x). The phase separation effectively leaves the denatured proteins in the aqueous layer. Evaporate the organic layer to yield the enantiopure product.

Quantitative Benchmarking

The selection between chemical and biological pathways depends heavily on the project's scale, target molecule complexity, and environmental constraints. The table below summarizes the benchmarking data.

Performance Metric(S)-(-)-Organozinc Negishi CouplingBiocatalytic Asymmetric Reduction (OYE)
Stereocontrol Mechanism Chiral pool (Stereoretention)De novo asymmetric induction
Typical Yield 75% – 92%85% – >99%
Enantiomeric Excess (ee) >95% (Dependent on starting material purity)>99% (Enzyme-controlled)
Reaction Temperature 0 °C to 65 °C25 °C to 30 °C
Solvent System Anhydrous THF / TolueneAqueous Buffer (pH 7.0) + <5% Cosolvent
Catalyst / Reagent Pd/Ligand (e.g., SPhos) + Stoichiometric ZnEnoate Reductase + GDH + Catalytic NADP⁺
Scalability Excellent (Standard chemical infrastructure)Good (Requires bioreactor optimization)
Substrate Scope Extremely broad (Aryl, vinyl, heteroaryl halides)Narrower (Requires activated α,β-unsaturated alkenes)
E-Factor (Waste) High (Zinc salts, organic solvents, heavy metals)Low (Aqueous waste, biodegradable)

Strategic Recommendations

  • Opt for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide when synthesizing highly complex, sterically hindered pharmaceutical intermediates where the electrophile is a complex aryl or heteroaryl halide. The Negishi coupling offers unparalleled functional group tolerance and allows for late-stage functionalization without engineering a custom enzyme.

  • Opt for Biocatalytic Asymmetric Reduction during process chemistry scale-up or when the target is an early-stage chiral building block. The biocatalytic route eliminates heavy metal contamination (crucial for APIs), drastically lowers the E-factor, and guarantees near-perfect enantioselectivity (>99% ee) under mild, ambient conditions.

References

  • Negishi Coupling - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Stueckler, C., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

  • Yang, Y., et al. (2015). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. National Institutes of Health (PMC). Available at: [Link]

Comparative

Spectroscopic techniques for confirming the stereochemical outcome of a reaction

Executive Summary: The Stereochemical Imperative In drug development, the difference between an enantiomer and its mirror image is not merely structural—it is often the difference between a blockbuster therapy and a toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In drug development, the difference between an enantiomer and its mirror image is not merely structural—it is often the difference between a blockbuster therapy and a toxicological failure. While X-ray crystallography via anomalous dispersion remains the "gold standard" for absolute configuration (AC), it is frequently rendered impotent by the inability to grow suitable single crystals for oily intermediates or amorphous solids.

This guide objectively compares the three primary spectroscopic alternatives for confirming stereochemical outcomes: NMR Derivatization (Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and Chiral Chromatography (HPLC/SFC) .

Decision Matrix: Selecting the Right Tool

The following logic flow represents the industry-standard decision process for assigning stereochemistry.

StereochemDecision Start Reaction Product Isolated IsCrystalline Is it Crystalline? Start->IsCrystalline XRay X-Ray Crystallography (Anomalous Dispersion) IsCrystalline->XRay Yes IsOil Is it an Oil/Amorphous Solid? IsCrystalline->IsOil No HasFunctionality Has derivatizable group? (-OH, -NH2) IsOil->HasFunctionality HPLC Chiral HPLC/SFC (For %ee quantification only) IsOil->HPLC Reference Std Available? Mosher NMR Derivatization (Mosher's Method) HasFunctionality->Mosher Yes (Secondary Alcohol/Amine) VCD Vibrational Circular Dichroism (VCD) + DFT HasFunctionality->VCD No (or Tertiary Center)

Figure 1: Strategic decision tree for stereochemical assignment. Note that while HPLC quantifies purity, it cannot assign Absolute Configuration (AC) without a known reference standard.

NMR Derivatization: The Modified Mosher’s Method

For secondary alcohols and amines, this remains the most accessible bench-side technique. It relies on the magnetic anisotropy induced by the phenyl ring of a chiral auxiliary esterified to the substrate.

Mechanism of Action

The method utilizes ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[1][2][3][4] When reacted with a chiral alcohol, the MTPA phenyl group preferentially shields protons on one side of the molecule depending on the configuration. By comparing the chemical shifts (

) of the diastereomeric (S)- and (R)-MTPA esters, the configuration is deduced.
Experimental Protocol: Micro-Scale Derivatization

Objective: Synthesize both (S)- and (R)-MTPA esters for


 analysis.
  • Reagents:

    • Substrate (Alcohol): 2–5 mg (

      
       eq).
      
    • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl: (

      
      
      
      
      eq). Note: The Cahn-Ingold-Prelog (CIP) priority changes from Acid to Chloride. (R)-Acid yields (S)-Chloride.
    • Pyridine-d5 (

      
       mL) or dry Pyridine/CDCl3.
      
    • DMAP (catalytic).

  • Workflow:

    • Step A: Dissolve substrate in pyridine-d5 in an NMR tube (or small vial).

    • Step B: Add (R)-MTPA-Cl to Sample 1; Add (S)-MTPA-Cl to Sample 2. Shake/vortex.

    • Step C: Monitor via TLC for consumption of starting material (typically 1–4 hours).

    • Step D: Acquire

      
      H NMR spectra for both samples.
      
  • Data Analysis (The

    
     Calculation): 
    Calculate the difference in chemical shift for protons neighboring the chiral center:
    
    
    
    
    [4]
    • Critical: Ensure you are using the configuration of the ester , not the starting acid chloride, for the subtraction.

MosherLogic cluster_0 Sector Rule Calc Calculate Δδ = δ(S) - δ(R) Pos Positive Δδ (>0) Protons on Right Calc->Pos Neg Negative Δδ (<0) Protons on Left Calc->Neg

Figure 2: Mosher's Sector Rule. Protons with positive


 values reside on the side of the plane shielded by the phenyl group in the (R)-ester but deshielded in the (S)-ester.

Pros & Cons:

  • Pros: No special equipment needed (standard NMR); accessible; reliable for rigid secondary alcohols.

  • Cons: Risk of False Assignment in flexible acyclic systems where the "syn-coplanar" conformation assumption fails. Requires chemical modification (destructive).

Vibrational Circular Dichroism (VCD)[6][8][9]

VCD is the measurement of the differential absorption of left and right circularly polarized infrared radiation (


).[5][6][7] Unlike electronic CD (UV-Vis), VCD probes the ground electronic state and is rich in structural fingerprints.
Workflow: The "Measure & Calculate" Loop

VCD is not a direct lookup method; it requires comparing experimental data against Quantum Mechanical (QM) predictions.

  • Conformational Search:

    • Use Molecular Mechanics (e.g., MMFF94) to generate all low-energy conformers (< 5 kcal/mol) of the predicted structure.

  • Geometry Optimization:

    • Optimize conformers using Density Functional Theory (DFT), typically B3LYP/6-31G(d) or higher.

  • Spectrum Calculation:

    • Calculate rotational strengths and dipole strengths for each conformer.

    • Generate the Boltzmann-weighted average spectrum.

  • Assignment:

    • Overlay Experimental VCD vs. Calculated VCD.

    • Match: AC is confirmed.

    • Mirror Image: AC is the opposite enantiomer.

Experimental Protocol:

  • Concentration: High concentration required (~50 mg/mL in CDCl3 or DMSO-d6).

  • Cell: BaF2 or CaF2 windows with 100

    
    m path length.
    
  • Scan Time: 1–4 hours (thousands of scans required to resolve

    
     absorbance units).
    

Pros & Cons:

  • Pros: Non-destructive ; solution-phase (no crystals); determines AC directly without derivatization.

  • Cons: Computationally expensive; requires ~5–10 mg of material; difficult for molecules with free rotation (too many conformers blur the spectrum).

Chiral Chromatography (HPLC/SFC)[1][12]

While often conflated with configuration assignment, Chiral HPLC is primarily a tool for quantification of Enantiomeric Excess (%ee), not identification of Absolute Configuration (unless a known standard exists).

The Role in Stereochemical Confirmation[13][14]
  • Primary Use: Confirming the success of an enantioselective reaction (e.g., "Did I get 99% ee?").

  • Secondary Use: Isolation of pure enantiomers for X-ray or VCD analysis.

Comparative Performance Data
FeatureNMR (Mosher)VCD (+DFT)Chiral HPLCX-Ray (Anomalous)
Primary Output Absolute ConfigurationAbsolute ConfigurationEnantiomeric Excess (%ee)Absolute Configuration
Sample State Liquid/Solid (Soluble)Liquid (High Conc.)Liquid (Dilute)Single Crystal
Sample Amt 2–5 mg5–10 mg< 0.1 mg< 0.5 mg
Destructive? Yes (Derivatization)No (Recoverable)NoNo
Time to Result 1 Day (Rxn + NMR)2–3 Days (Calc time)1 Hour (Method Dev: Days)1–2 Days
Confidence High (Rigid systems)High (Rigid systems)High (For purity only)Definitive
Cost Low (Reagents)High (Software/Inst)Medium (Columns)High (Instrument)

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][8][4] Nature Protocols, 2(10), 2451–2458. Link[2]

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy.[9] Chirality, 12(4), 172–179. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][10] Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Executive Summary & Hazard Profiling Substance: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (typically 0.5M in THF) Class: Organozinc Halide (Reformatsky-type Reagent) This guide provides a validated protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

Substance: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (typically 0.5M in THF) Class: Organozinc Halide (Reformatsky-type Reagent)

This guide provides a validated protocol for the destruction (quenching) and disposal of the specified organozinc reagent. Unlike standard organic waste, this compound possesses a carbon-zinc bond that is highly polarized, rendering it nucleophilic and sensitive to proton sources.

Immediate Hazards:

  • Water Reactivity (H260): Reacts violently with water to release flammable gases (alkanes) and heat.

  • Pyrophoricity: While less reactive than dialkylzincs (e.g., diethylzinc), organozinc halides in THF can still ignite spontaneously on high surface area media (paper towels, wipes) or if dried to a solid.

  • Corrosivity (H314): Causes severe skin burns and eye damage.

  • Peroxide Formation (EUH019): The solvent carrier, Tetrahydrofuran (THF), may form explosive peroxides upon prolonged storage.

Physicochemical Data Table
PropertyValueOperational Implication
Concentration 0.5 M in THFModerate concentration; requires dilution before quenching large volumes (>100mL).
Flash Point -17 °C (THF)Extreme flammability; remove all ignition sources.
Density ~0.97 g/mLSimilar to water; phase separation may be slow after aqueous quench.
Reactivity High (Moisture)Do not pour directly into a sink or waste drum.

The Chemistry of Quenching

To safely dispose of this reagent, we must break the Carbon-Zinc bond in a controlled manner. We utilize Protonolysis , where a proton source (


) replaces the metal cation.

The Reaction:



Why we do not use water immediately: Direct addition of water causes a rapid, highly exothermic reaction. The heat generated can boil the THF solvent (B.P. 66°C), creating a pressurized vapor cloud that can ignite the evolving alkane gas.

The Strategy: We use a "stair-step" approach to proton availability:

  • Inert Solvent (Toluene/Hexane): Dilutes thermal energy (heat sink).

  • Alcohol (Isopropanol/t-Butanol): Provides protons but reacts slower than water.

  • Water/Acid: Final destruction of zinc salts.

Reactivity Logic Diagram

QuenchLogic Start Start: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide CheckState Check Physical State Start->CheckState Liquid Liquid Solution (THF) CheckState->Liquid Solid Dried/Precipitated Solids CheckState->Solid High Risk! Dilute Dilute with Toluene/Hexane (Heat Sink) Liquid->Dilute Solid->Dilute Resuspend carefully Cool Cool to -78°C or 0°C Dilute->Cool Quench1 Add Isopropanol (IPA) Dropwise Cool->Quench1 Quench2 Add Methanol/Water (Final Hydrolysis) Quench1->Quench2 Gas evolution stops Waste Dispose as Zinc-Contaminated Flammable Waste Quench2->Waste

Figure 1: Decision logic for quenching organozinc reagents. Note the critical resuspension step for solids to prevent hot spots.

Operational Protocol: Step-by-Step Quenching

Prerequisites:

  • Location: Functioning Fume Hood (Sash at lowest working position).

  • PPE: Flame-resistant lab coat, safety glasses with side shields (or goggles), nitrile gloves (double gloved) or Nomex gloves.

  • Atmosphere: Nitrogen or Argon line recommended for larger volumes (>50 mL).

Method A: Syringe Disposal (Small Scale < 50 mL)

Best for residual amounts left in reagent bottles or syringes.

  • Preparation: Clamp a clean Erlenmeyer flask in the fume hood. Add a stir bar and fill with ~50 mL of inert solvent (Heptane or Toluene).

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Transfer: Using a dry syringe/needle, transfer the organozinc waste into the cooled solvent.

  • Primary Quench (Alcohol):

    • Slowly add Isopropanol (IPA) or t-Butanol dropwise to the stirred solution.

    • Observation: You will see bubbling (alkane gas evolution) and potentially white precipitate (Zinc alkoxides).

    • Stop if the solvent begins to boil. Wait for it to cool.

  • Secondary Quench (Water):

    • Once bubbling ceases with alcohol addition, add Methanol or Water dropwise.

    • Note: This ensures all reactive species are destroyed.

  • Dissolution: If a thick white sludge forms (Zinc salts), add dilute Hydrochloric Acid (1M HCl) or Ammonium Chloride (sat. aq.) to dissolve the solids into a clear biphasic mixture.

Method B: Bulk Disposal (> 50 mL)

Required for expired bottles or large reaction leftovers.

  • Setup: Use a 3-neck round bottom flask equipped with:

    • Mechanical or magnetic stirring.

    • Inert gas inlet (Nitrogen/Argon).[1]

    • Addition funnel (pressure-equalizing).

    • Internal thermometer (optional but recommended).

  • Heat Sink: Charge the flask with an inert hydrocarbon solvent (Toluene/Hexane) equal to 2x the volume of the waste reagent. Cool to 0°C.

  • Transfer: Cannulate or carefully pour the organozinc reagent into the cooled hydrocarbon solvent under inert gas flow.

  • Controlled Quench:

    • Fill the addition funnel with Isopropanol .

    • Add dropwise. Monitor temperature; do not allow to exceed 20°C.

    • Visual Check: Maintain a steady, controlled rate of bubbling.

  • Finalization: Follow with water addition, then neutralize with dilute acid if necessary to solubilize zinc salts.

Quenching Workflow Diagram

QuenchSteps Step1 Step 1 Cool & Dilute (0°C) Step2 Step 2 Add Alcohol (IPA/t-BuOH) Step1->Step2 Slow Addition Step3 Step 3 Add Water (Hydrolysis) Step2->Step3 No Bubbling Step4 Step 4 Adjust pH (Dissolve Salts) Step3->Step4 Clear Solution

Figure 2: Sequential workflow for the chemical deactivation of organozinc bromide.

Waste Stream Management

Once the reaction is fully quenched (no bubbling upon water addition) and the mixture is at room temperature:

  • Segregation:

    • The waste contains Zinc , a heavy metal. It cannot be disposed of in standard organic waste streams in many jurisdictions (e.g., California, EU).

    • The waste contains Halogens (Bromide).

  • Labeling:

    • Label the container as: "Hazardous Waste: Flammable, Zinc-Contaminated."

    • List constituents: Toluene/Hexane, THF, Isopropanol, Zinc Bromide salts.

  • Container: Use a high-density polyethylene (HDPE) or glass container. Do not fill >90% to allow for expansion.

Emergency Procedures

In case of Spillage:

  • Evacuate the immediate area.

  • Do NOT use water. Water will accelerate the reaction and spread the fire.

  • Cover the spill with dry sand, vermiculite, or a dedicated spill pillow (e.g., "Pig" mat) to absorb the liquid.

  • Quench in place: If safe, cover the absorbed material with solid sodium carbonate (soda ash) or dry lime, then carefully transfer to a fume hood for chemical quenching (Method A).

In case of Fire:

  • Extinguisher: Use Class D (Met-L-X) or Dry Chemical (ABC powder).

  • Prohibition: Never use a CO2 extinguisher (ineffective on metal alkyls) or water.

References

  • Sigma-Aldrich. (n.d.). (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution SDS. Retrieved from

  • UCLA Chemistry & Biochemistry. (2016). SOP: Pyrophoric Liquid Reagents. University of California, Los Angeles. Retrieved from

  • Rieke Metals. (n.d.).[2] Guide to Handling Rieke Zinc in THF. Retrieved from

  • University of Illinois. (2019). Pyrophoric Materials Safety Guide. Division of Research Safety. Retrieved from

  • Imperial College London. (n.d.). Organozinc Reagents Safety Protocol. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide

Executive Safety Summary Compound: (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide (typically 0.5 M in THF) Hazard Class: Pyrophoric / Water-Reactive / Flammable / Corrosive / Carcinogen (Suspected) This guide superse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide (typically 0.5 M in THF) Hazard Class: Pyrophoric / Water-Reactive / Flammable / Corrosive / Carcinogen (Suspected)

This guide supersedes generic laboratory safety advice. This reagent is a Reformatsky-type organozinc species. While less aggressively pyrophoric than diethylzinc, it retains significant water reactivity (H261) and is dissolved in Tetrahydrofuran (THF), a highly flammable, peroxide-forming solvent that aggressively permeates standard glove materials.

Critical Warning: The primary failure mode in handling this reagent is dermal exposure via glove permeation (due to THF) and fire (due to improper inert gas techniques).

Personal Protective Equipment (PPE) Technical Specifications

The selection of PPE for this specific reagent is dictated by the solvent carrier (THF) and the metal center's reactivity.

Hand Protection: The "Double-Glove" Imperative

Standard Nitrile gloves are insufficient. THF permeates standard 4-mil nitrile gloves in <3 minutes. You must use a laminate barrier or a specific heavy-duty polymer.

Glove MaterialAvg. Breakthrough Time (THF)Recommendation
Laminate (Silver Shield/Barrier) > 240 minsPrimary Layer (Mandatory)
Polyvinyl Alcohol (PVA) > 240 minsExcellent, but water-soluble (avoid if quenching)
Standard Nitrile (4 mil) < 3 minsSplash Guard ONLY (Outer layer)
Heavy Neoprene ~ 15-30 minsAcceptable for short duration

Protocol:

  • Inner Layer: Laminate (PE/EVOH) gloves. These provide chemical resistance but poor dexterity.

  • Outer Layer: Standard Nitrile gloves. These provide grip, fit, and immediate sacrificial protection against splashes.[1]

  • Change Schedule: Immediately replace outer gloves upon any splash. Replace inner gloves every 2 hours of active handling.

Eye & Face Protection[2][3][4]
  • Standard Operations: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of pressurized spray from blocked needles.

  • Transfer/Quenching: 8-inch Face Shield required over goggles. Organozinc hydrolysis is exothermic and can cause rapid solvent boiling/splattering.

Body Protection
  • Material: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited as they melt into skin during a solvent fire.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant rubber.

PPE Selection Logic Diagram

PPE_Logic Start Task Assessment Volume Volume > 100 mL? Start->Volume Small_Scale Small Scale (<100 mL) Syringe Transfer Volume->Small_Scale No Large_Scale Large Scale (>100 mL) Cannula Transfer Volume->Large_Scale Yes Glove_Select Glove Selection: THF Permeation Risk PPE_Small PPE: FR Coat + Goggles + Laminate/Nitrile (Double Glove) Glove_Select->PPE_Small Dexterity Needed PPE_Large PPE: FR Coat + Face Shield + PVA or Heavy Neoprene + Blast Shield Glove_Select->PPE_Large Max Protection Small_Scale->Glove_Select Large_Scale->Glove_Select

Figure 1: Decision matrix for PPE selection based on scale and solvent permeation risks.

Operational Protocol: Inert Transfer

Objective: Transfer reagent without exposing it to atmospheric moisture (which destroys the chiral reagent) or air (fire risk).

The "Oven-Dried" Standard

All glassware must be oven-dried (120°C for >2 hours) and cooled under a stream of inert gas (Argon or Nitrogen). Moisture is the enemy of this reaction; even trace water will protonate the organozinc, destroying the stoichiometry.

Syringe Transfer Workflow (Volumes < 50 mL)
  • Pressure Equalization: Insert a needle connected to an inert gas line (bubbler) into the reagent bottle septum before withdrawing liquid. This prevents a vacuum that could pull air in.

  • Syringe Prep: Purge the syringe 3x with inert gas.

  • Withdrawal: Draw the liquid slowly. Ensure the needle tip remains submerged.

  • Transport: For transport across the lab, embed the needle tip into a rubber stopper to prevent dripping.

Handling Workflow Diagram

Transfer_Protocol Setup 1. Setup Flame-dry glassware Argon purge Eq_Pressure 2. Equalize Pressure Insert gas line into Source Bottle Setup->Eq_Pressure Withdraw 3. Withdraw Gas-tight syringe (Keep positive pressure) Eq_Pressure->Withdraw Transfer 4. Transfer Inject into reaction Dropwise addition Withdraw->Transfer Clean 5. Rinse Rinse syringe w/ dry THF into quench flask Transfer->Clean

Figure 2: Inert atmosphere transfer protocol using positive pressure techniques.

Emergency Response & Disposal

Spills
  • Small Spill (< 5 mL): Cover immediately with dry sand or Vermiculite. Do not use paper towels (fire risk).

  • Large Spill: Evacuate the area. Do not attempt to clean up alone.[2] Contact EHS.

Controlled Disposal (Quenching)

Never dispose of active organozinc reagents directly into solvent waste. They must be chemically deactivated (quenched) first.

Quenching Protocol:

  • Cooling: Place a flask containing dilute acid (e.g., 1M HCl) or alcohol (Isopropanol) in an ice bath (0°C).

  • Dilution: Dilute the residual organozinc with an inert solvent (Hexane or Toluene) if possible.

  • Addition: Slowly add the organozinc solution to the cold quench mixture (not the reverse).

  • Ventilation: This process releases Zinc salts and potentially flammable gases. Perform strictly in a fume hood.

  • Final Check: Once bubbling ceases, the mixture can be disposed of as aqueous/organic waste containing heavy metals (Zinc).

References

  • University of California, Los Angeles (UCLA) EHS. (2020). SOP: Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Knochel, P., et al. (2011). Functionalized Organozinc Reagents. In Organic Reactions. Wiley. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
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(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
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